Technical Documentation Center

(S)-2-Butyloctanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Butyloctanoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of (S)-2-butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Chiral Carboxylic Acid (S)-2-butyloctanoic acid is a chiral carboxylic acid with a molecular formula of C12H24...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Chiral Carboxylic Acid

(S)-2-butyloctanoic acid is a chiral carboxylic acid with a molecular formula of C12H24O2. Its structure, featuring a butyl group at the alpha position to a carboxylic acid on an octanoic acid backbone, presents a stereocenter with significant implications for its chemical and biological properties. In the fields of pharmaceutical development and materials science, the precise characterization of such chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of each atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (S)-2-butyloctanoic acid, providing insights into chemical shift assignments, spin-spin coupling patterns, and the underlying principles that govern these spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following numbering scheme will be used for the carbon and hydrogen atoms of (S)-2-butyloctanoic acid.

Figure 1. Molecular structure and atom numbering of (S)-2-butyloctanoic acid.

¹H NMR Spectral Analysis

The proton NMR spectrum of (S)-2-butyloctanoic acid is characterized by signals corresponding to the distinct chemical environments of its 23 hydrogen atoms. The presence of the electron-withdrawing carboxylic acid group and the branching at the C2 position significantly influences the chemical shifts.

Key Features of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (1-OH): The most downfield signal in the spectrum is attributed to the acidic proton of the carboxylic acid group. This proton typically appears as a broad singlet in the range of 10-13 ppm.[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Alpha-Proton (2-H): The proton attached to the chiral center (C2) is expected to resonate as a multiplet in the region of 2.2-2.6 ppm.[3] This downfield shift is due to the deshielding effect of the adjacent carbonyl group. The multiplicity of this signal will be complex, arising from coupling to the protons on the adjacent methylene groups of both the octanoyl and butyl chains.

  • Methylene and Methyl Protons: The remaining methylene (-CH2-) and methyl (-CH3) protons of the n-hexyl and n-butyl chains will appear in the more upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The signals for the methylene groups closer to the carboxylic acid will be slightly more downfield due to inductive effects. The terminal methyl groups of both chains will appear as triplets at the most upfield positions.

Predicted ¹H NMR Data Summary:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
1-OH10.0 - 13.0br s1H
2-H2.2 - 2.6m1H
3-H₂, 1'-H₂1.4 - 1.7m4H
4-H₂ to 7-H₂, 2'-H₂, 3'-H₂1.2 - 1.4m12H
8-H₃, 4'-H₃0.8 - 1.0t6H

Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and integration for (S)-2-butyloctanoic acid.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of (S)-2-butyloctanoic acid will exhibit 12 distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Key Features of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C1): The carbon of the carboxylic acid group is the most deshielded and will appear as a weak signal in the downfield region of the spectrum, typically between 175 and 185 ppm.[2][4]

  • Alpha-Carbon (C2): The chiral carbon atom (C2) will resonate in the range of 40-50 ppm. Its chemical shift is influenced by the attached carboxylic acid group and the two alkyl chains.

  • Alkyl Chain Carbons: The remaining carbon atoms of the n-hexyl and n-butyl chains will appear in the upfield region, generally between 10 and 40 ppm. The chemical shifts of these carbons are influenced by their distance from the carboxylic acid group and the degree of substitution.

Predicted ¹³C NMR Data Summary:

Carbon Assignment Predicted Chemical Shift (ppm)
C1180 - 185
C245 - 50
C3, C1'30 - 35
C4, C2'28 - 33
C5, C3'25 - 30
C622 - 27
C731 - 36
C8, C4'13 - 15

Table 2. Predicted ¹³C NMR chemical shifts for (S)-2-butyloctanoic acid.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (S)-2-butyloctanoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-2-butyloctanoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

G cluster_0 Sample Preparation Weigh Sample Weigh Sample Add Deuterated Solvent Add Deuterated Solvent Weigh Sample->Add Deuterated Solvent Add Internal Standard Add Internal Standard Add Deuterated Solvent->Add Internal Standard Dissolve and Homogenize Dissolve and Homogenize Add Internal Standard->Dissolve and Homogenize

Figure 2. Workflow for NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR:

    • Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to remove any distortions.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Reference the spectrum by setting the TMS signal to 0 ppm.

Conclusion

The NMR spectral data of (S)-2-butyloctanoic acid provides a detailed fingerprint of its molecular structure. The characteristic chemical shifts of the carboxylic acid proton and carbon, along with the distinct signals for the alpha-proton and the alkyl chains, allow for a confident structural assignment. By following the outlined experimental protocol, researchers can obtain high-quality NMR spectra, which are crucial for quality control, reaction monitoring, and the comprehensive characterization of this and other chiral molecules in drug development and chemical research. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for an even more detailed and unambiguous assignment of all proton and carbon signals.

References

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy - ResearchGate. Available at: [Link]

  • Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. Available at: [Link]

  • Carboxylic Acids - University of Calgary. Available at: [Link]

  • Spectroscopy of Carboxylic Acids - Oregon State University. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Available at: [Link]

Sources

Exploratory

crystal structure and stereochemistry of (S)-2-butyloctanoic acid

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-2-Butyloctanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-butyloctanoic acid is a chiral carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-butyloctanoic acid is a chiral carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Its efficacy and properties are intrinsically linked to its specific three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and expected crystal structure of (S)-2-butyloctanoic acid. While a definitive single-crystal X-ray structure of this specific molecule is not publicly available, this document synthesizes information from analogous compounds and established principles of stereochemistry and crystallography to present a robust theoretical and practical framework. It further details the experimental methodologies required for its synthesis, resolution, and full structural characterization, offering valuable insights for researchers working with this and similar chiral molecules.

Introduction to (S)-2-Butyloctanoic Acid

2-Butyloctanoic acid is a branched-chain fatty acid with the molecular formula C₁₂H₂₄O₂.[1][2] The presence of a chiral center at the C2 position gives rise to two enantiomers: (S)-2-butyloctanoic acid and (R)-2-butyloctanoic acid. The stereochemistry of such molecules is crucial as it dictates their interaction with other chiral entities, such as biological receptors and enzymes, profoundly influencing their pharmacological and physiological effects.[3] This guide focuses on the (S)-enantiomer.

Physicochemical Properties of 2-Butyloctanoic Acid (Racemic)
PropertyValueReference
Molecular FormulaC₁₂H₂₄O₂[1][2][4]
Molecular Weight200.32 g/mol [1][2][4]
Boiling Point230 °C (lit.)[2][4]
Density0.887 g/mL at 25 °C (lit.)[2][4]
Refractive Indexn20/D 1.438 (lit.)[2][4]

Stereochemistry of (S)-2-Butyloctanoic Acid

The absolute configuration of the stereocenter in (S)-2-butyloctanoic acid is "S" according to the Cahn-Ingold-Prelog priority rules. This designation is critical for its biological activity and interaction with other chiral molecules.

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (S)-2-butyloctanoic acid is paramount for its specific applications. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create predominantly the (S)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary.[5] One common method for the asymmetric synthesis of 2-alkylalkanoic acids involves the alkylation of chiral amide anions derived from amino acids like (S)-proline.[6]

Chiral Resolution: This technique separates the enantiomers from a racemic mixture. A widely used method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base.[7][8] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[7] The desired enantiomer is then recovered by removing the resolving agent.

G cluster_synthesis Enantioselective Synthesis cluster_resolution Chiral Resolution achiral Achiral Starting Materials chiral_catalyst Chiral Catalyst/Auxiliary achiral->chiral_catalyst Reaction s_product (S)-2-butyloctanoic acid (Enantiomerically Enriched) chiral_catalyst->s_product racemic Racemic 2-butyloctanoic acid chiral_base Chiral Resolving Agent (e.g., Chiral Amine) racemic->chiral_base Salt Formation diastereomers Diastereomeric Salts chiral_base->diastereomers separation Crystallization & Separation diastereomers->separation s_salt (S)-acid salt separation->s_salt r_salt (R)-acid salt separation->r_salt s_product_res (S)-2-butyloctanoic acid s_salt->s_product_res Acidification

Figure 1: Conceptual workflows for obtaining enantiopure (S)-2-butyloctanoic acid.

Predicted Crystal Structure of (S)-2-Butyloctanoic Acid

While a specific crystal structure for (S)-2-butyloctanoic acid is not available, its solid-state arrangement can be predicted based on the known behavior of other chiral carboxylic acids. The dominant intermolecular interaction in the crystal lattice of carboxylic acids is hydrogen bonding.[9]

Hydrogen Bonding and Dimer Formation

In the solid state, carboxylic acids typically form centrosymmetric or non-centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups.[10][11] For a chiral, enantiomerically pure carboxylic acid like the (S)-enantiomer, the formation of a hydrogen-bonded dimer is also expected. These dimers then pack in the crystal lattice in a way that is influenced by the shape of the molecule and weaker van der Waals interactions between the aliphatic chains.

Figure 2: Schematic of the expected hydrogen-bonded dimer of (S)-2-butyloctanoic acid.

Experimental Methodologies for Characterization

A comprehensive characterization of (S)-2-butyloctanoic acid requires a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[12]

Protocol for Crystal Growth and X-ray Diffraction:

  • Crystallization:

    • Dissolve a small amount of highly purified (S)-2-butyloctanoic acid in various solvents (e.g., hexane, ethanol, acetone) or solvent mixtures.

    • Employ slow evaporation, cooling, or vapor diffusion techniques to promote the growth of single crystals.

    • Given that small, flexible molecules can be difficult to crystallize, co-crystallization with a larger, rigid host molecule can be an effective strategy.[12]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the atomic positions and thermal parameters to obtain a final structural model.

    • The absolute configuration can be determined from the anomalous scattering of the X-rays, often quantified by the Flack parameter.[12]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and purity of (S)-2-butyloctanoic acid.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the carboxylic acid proton (typically a broad singlet between 10-12 ppm), the proton at the chiral center (a multiplet around 2.2-2.5 ppm), and the protons of the butyl and hexyl chains (in the 0.8-1.7 ppm region).[13]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of 175-185 ppm, with other aliphatic carbons appearing at higher fields.

  • Chiral NMR: To confirm the enantiomeric purity and assign the absolute configuration without X-ray crystallography, NMR spectra can be recorded in the presence of a chiral solvating agent or after derivatization with a chiral reagent.[14][15]

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two strong, broad absorptions:[16]

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group, typically around 1700-1725 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2-butyloctanoic acid is available in the NIST database.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[17][18]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®) are often effective for separating chiral carboxylic acids.[17]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[19]

  • Detection: Use a UV detector, typically at a wavelength around 210 nm.

  • Analysis: Inject the sample and compare the retention times of the enantiomers to those of known standards to determine the enantiomeric composition.

G cluster_struct Structural Elucidation cluster_purity Enantiomeric Purity start (S)-2-butyloctanoic acid Sample xray Single-Crystal X-ray Diffraction start->xray nmr NMR Spectroscopy (¹H, ¹³C, Chiral) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc Chiral HPLC start->hplc abs_config Absolute Configuration xray->abs_config mol_struct Molecular Structure xray->mol_struct nmr->mol_struct ir->mol_struct ms->mol_struct ee Enantiomeric Excess (ee) hplc->ee

Figure 3: Experimental workflow for the comprehensive characterization of (S)-2-butyloctanoic acid.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry and predicted crystal structure of (S)-2-butyloctanoic acid. While a definitive crystal structure remains to be determined, the principles outlined here, based on extensive research into similar chiral carboxylic acids, offer a solid foundation for researchers. The guide also presents a clear and actionable set of experimental protocols for the synthesis, resolution, and comprehensive characterization of this molecule. A thorough understanding and application of these methodologies are essential for any research or development involving (S)-2-butyloctanoic acid, ensuring the use of enantiomerically pure material with a well-defined structure.

References

  • Recent advances in spectroscopic chiral analysis of carboxylic acids. (2025). PubMed. Retrieved from [Link]

  • Octanoic acid, 2-butyl-. NIST WebBook. Retrieved from [Link]

  • Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC. Retrieved from [Link]

  • Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. ResearchGate. Retrieved from [Link]

  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Hydrogen Bonding in Alcohols and Carboxylic Acid. Unacademy. Retrieved from [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. Retrieved from [Link]

  • Hydrogen bonding in the carboxylic acid−aldehyde complexes. ResearchGate. Retrieved from [Link]

  • Introduction. (2013). Science of Synthesis. Retrieved from [Link]

  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. CORE. Retrieved from [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Stereochemical Determination of b-, g-, and d-Chiral Carboxylic Acids. Michigan Technological University. Retrieved from [Link]

  • Recent advances in spectroscopic chiral analysis of carboxylic acids. R Discovery. Retrieved from [Link]

  • NMR: Novice Level, Spectrum 14. University of Wisconsin-Madison. Retrieved from [Link]

  • Chiral resolution. Wikipedia. Retrieved from [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. Retrieved from [Link]

  • Chiral Resolution and Confirmation. Veranova. Retrieved from [Link]

  • BMRB entry bmse000402 - Butyric Acid. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Enantioselective Synthesis. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • 2-Butyloctanoic acid - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]

  • 2-butyloctanoic acid. Chemsrc. Retrieved from [Link]

  • Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation. PMC. Retrieved from [Link]

  • Preparation method of 2-butynoic acid. Google Patents.
  • low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • X-ray crystal structure analysis of 4,7-dioxononanoic acid. Semantic Scholar. Retrieved from [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Retrieved from [Link]

  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. AMOLF Institutional Repository. Retrieved from [Link]

  • Synthesis of substituted carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC. Retrieved from [Link]

  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Retrieved from [Link]

  • Structures of chiral carboxylic acids. ResearchGate. Retrieved from [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of (S)-2-Butyloctanoic Acid: A Comprehensive Technical Guide

Executive Summary (S)-2-butyloctanoic acid (CAS 27610-92-0) is a highly lipophilic, branched-chain fatty acid (BCA) that has emerged as a critical building block in advanced drug delivery systems, including lipid nanopar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-butyloctanoic acid (CAS 27610-92-0) is a highly lipophilic, branched-chain fatty acid (BCA) that has emerged as a critical building block in advanced drug delivery systems, including lipid nanoparticles (LNPs) and ultrashort cationic lipopeptides (USCLs). As a Senior Application Scientist, evaluating the safety profile of this lipid tail is paramount. This whitepaper synthesizes the in vitro toxicity data, mechanistic cellular interactions, and standardized validation protocols for (S)-2-butyloctanoic acid, providing drug development professionals with a rigorous framework for incorporating this compound into next-generation therapeutics.

Molecular Profile and Structural Causality

The safety and functional efficacy of (S)-2-butyloctanoic acid are intrinsically linked to its molecular architecture. It is a 12-carbon fatty acid featuring a butyl branch at the alpha (C2) position[1].

The Causality of Branching: In lipid biochemistry, straight-chain fatty acids (e.g., dodecanoic acid) of similar molecular weight tend to intercalate deeply and rigidly into cellular lipid bilayers. This crystalline packing acts as a powerful detergent, often leading to severe membrane lysis and high cytotoxicity[2]. The C2-butyl branch in (S)-2-butyloctanoic acid introduces significant steric hindrance. This structural modification prevents tight packing within the cell membrane, thereby modulating membrane fluidity without causing catastrophic disruption. Consequently, the branched architecture drastically reduces hemolytic activity and cytotoxicity while maintaining the lipophilicity required for drug delivery applications[2].

Physicochemical Constraints: The compound exhibits extremely poor aqueous solubility (approximately 2 mg/L) and a high octanol-water partition coefficient (logP)[3]. This necessitates precise solvent management (e.g., using DMSO or ethanol) during in vitro assay preparation to prevent compound precipitation and artifactual toxicity readings.

Quantitative Safety Metrics and In Vitro Toxicity Data

The in vitro safety profile of (S)-2-butyloctanoic acid demonstrates a wide therapeutic window. It is generally well-tolerated in cellular models, though it does present specific localized hazards, such as severe eye irritation in concentrated forms.

Table 1: Summary of Key Toxicity and Safety Endpoints
ParameterValue / ObservationAssay ModelReference
Cytotoxicity (IC50) Non-cytotoxic at ≤10 μMBone Marrow-Derived Mast Cells (BMMCs)[4]
Hemolysis (HC50) Low hemolytic activityHuman Red Blood Cells (hRBCs)[2]
Genotoxicity Negative (No mutagenesis)S. typhimurium / E. coli (Ames Test)[1]
Developmental Toxicity Low potentialIn vitro / Read-across models[3]
Eye Irritation Category 1 (H318)In vitro ocular models / SDS data[5]
Acute Oral Toxicity LD50 > 2500 mg/kgIn vivo read-across (Baseline context)[6]

Mechanistic Pathways of Cellular Interaction

Understanding how (S)-2-butyloctanoic acid interacts with cellular machinery is critical for predicting its safety in complex formulations.

  • Transporter Competition: As a short/medium branched-chain fatty acid, it shares structural similarities with valproic acid (VPA). In vitro uptake assays demonstrate that 2-butyloctanoic acid effectively competes with VPA for intracellular uptake via monocarboxylate transporters (MCTs)[7].

  • Endosomal Escape in LNPs: When conjugated into ionizable lipids for mRNA delivery, the branched tail of 2-butyloctanoic acid promotes the formation of inverted hexagonal ( HII​ ) phases in acidic environments[8][9]. This phase transition allows the lipid to fuse with the endosomal membrane, facilitating the cytoplasmic release of therapeutic payloads (like SARS-CoV-2 mRNA) without inducing systemic cellular toxicity[9].

Pathway A (S)-2-Butyloctanoic Acid B Membrane Interaction A->B Lipophilic partitioning C Steric Hindrance (C2 Branching) B->C Structural effect D Transporter Uptake B->D MCT competition E Low Hemolysis C->E Prevents lysis F High Cell Viability D->F Intracellular processing E->F Safety profile

Fig 1. Cellular interaction and safety mechanism of (S)-2-butyloctanoic acid.

Standardized In Vitro Evaluation Protocols

To ensure data integrity, toxicity assays must be designed as self-validating systems. The following protocols detail the exact methodologies required to assess the cytotoxicity and membrane-disrupting potential of (S)-2-butyloctanoic acid or its lipid derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: Because the compound is highly lipophilic, improper solubilization will lead to false negatives (due to precipitation). Strict vehicle control is mandatory.

  • Reagent Preparation: Dissolve (S)-2-butyloctanoic acid in 100% DMSO to create a 10 mM stock solution.

  • Cell Seeding: Seed target cells (e.g., HaCaT keratinocytes or BMMCs) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2​ .

  • Treatment Application: Dilute the stock in complete culture media to achieve final test concentrations (ranging from 0.1 μM to 100 μM).

    • Critical Validation Step: Ensure the final DMSO concentration in all wells does not exceed 0.5% v/v. Include a 0.5% DMSO vehicle control (baseline viability) and a 10% DMSO positive control (induced cytotoxicity).

  • Incubation: Incubate the treated cells for 24 hours.

  • Viability Measurement: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 μL of pure DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Erythrocyte Hemolysis Assay

Causality: Fatty acids can act as surfactants. Assessing the HC50​ ensures the branched lipid does not act as a non-specific detergent that lyses cell membranes[2].

  • Erythrocyte Isolation: Collect human red blood cells (hRBCs) and wash three times with PBS (pH 7.4) at 1000 × g until the supernatant is completely clear. Resuspend the pellet to a 4% v/v solution in PBS.

  • Compound Incubation: In a V-bottom 96-well plate, mix 100 μL of the hRBC suspension with 100 μL of (S)-2-butyloctanoic acid test solutions (prepared via serial dilution).

  • Self-Validating Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis). This establishes the dynamic range required to accurately quantify membrane disruption.

  • Centrifugation: Incubate the plate for 1 hour at 37°C. Centrifuge at 1000 × g for 10 minutes to pellet intact erythrocytes.

  • Detection: Transfer 100 μL of the supernatant to a new flat-bottom plate and measure hemoglobin release via absorbance at 540 nm.

  • Analysis: Calculate the HC50​ . Due to the C2 branching, the HC50​ should remain significantly higher than that of straight-chain analogs.

Protocol Step1 1. Compound Solubilization (DMSO <0.5%) Step2 2. Cell / hRBC Incubation (24h at 37°C) Step1->Step2 Step3 3. Viability Assay (MTT / Resazurin) Step2->Step3 HaCaT / BMMCs Step4 4. Hemoglobin Release (Absorbance 540nm) Step2->Step4 Erythrocytes Step5 5. IC50 / HC50 Calculation Step3->Step5 Step4->Step5

Fig 2. Standardized in vitro workflow for cytotoxicity and hemolysis screening.

Application in Advanced Drug Delivery Systems

The distinct safety profile of (S)-2-butyloctanoic acid makes it an indispensable precursor in modern pharmaceutical development:

  • Lipid Nanoparticles (LNPs): It is utilized to synthesize novel ionizable lipids (e.g., for circular mRNA delivery systems targeting the SARS-CoV-2 Delta variant). The branched nature ensures the LNPs remain stable in circulation but rapidly degrade and release their payload within the endosome, minimizing systemic cytotoxicity[8][9].

  • Supramolecular Organogels & USCLs: It is used to create primary oxalamide gelators[4] and ultrashort cationic lipopeptides. In these applications, the lipid tail provides the necessary hydrophobicity for self-assembly and antimicrobial action while avoiding the severe hemolytic side effects associated with unbranched fatty acids[2].

References

  • Capot Chemical. "MSDS of 2-Butyloctanoic acid." capotchem.com. 5

  • ECHEMI. "2-Butyloctanedioic acid SDS, 50905-10-7 Safety Data Sheets." echemi.com. 6

  • Australian Industrial Chemicals Introduction Scheme. "Octanoic acid, 2-butyl - Public Report STD/1728." industrialchemicals.gov.au. 1

  • Ovid. "Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity." ovid.com. 3

  • NIH / PMC. "Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers." nih.gov. 2

  • Journals Gateway | The Company of Biologists. "Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium." biologists.com. 7

  • NIH / PMC. "The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides." nih.gov. 4

  • Google Patents. "US11040112B2 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids." google.com. 8

  • bioRxiv. "Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant." biorxiv.org. 9

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Pathways and Degradation of (S)-2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Butyloctanoic acid, a chiral branched-chain fatty acid (BCFA), is of increasing interest in various industrial and pharmaceutical application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Butyloctanoic acid, a chiral branched-chain fatty acid (BCFA), is of increasing interest in various industrial and pharmaceutical applications. A comprehensive understanding of its metabolic fate is crucial for assessing its safety, efficacy, and potential for bioaccumulation. This technical guide provides a detailed overview of the predicted metabolic pathways of (S)-2-butyloctanoic acid, drawing upon established principles of fatty acid metabolism and studies on structurally analogous compounds. We will explore the key enzymatic processes, potential metabolic intermediates, and the analytical methodologies required to investigate its degradation. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction to (S)-2-Butyloctanoic Acid

(S)-2-Butyloctanoic acid is a C12 saturated fatty acid characterized by a butyl group at the α-carbon (C2) position. Its chemical structure is C12H24O2.[1][2] This branching significantly influences its physical and chemical properties, as well as its interaction with metabolic enzymes, distinguishing it from its linear counterpart, lauric acid. BCFAs are found in various natural sources and are known to play roles in cellular membrane fluidity and signaling pathways.[3] The "S" designation refers to the stereochemistry at the chiral center (C2), which can also impact its biological activity and metabolic processing.

Key Properties of 2-Butyloctanoic Acid:

PropertyValueReference
Molecular FormulaC12H24O2[1]
Molecular Weight200.32 g/mol [2]
AppearanceColorless liquid[4]
Boiling Point230 °C (lit.)[2]
Density0.887 g/mL at 25 °C (lit.)[2]

Predicted Metabolic Pathways of (S)-2-Butyloctanoic Acid

Direct metabolic studies on (S)-2-butyloctanoic acid are limited in publicly available literature. However, based on the metabolism of structurally similar compounds, particularly other 2-alkyl-branched fatty acids like 2-ethylhexanoic acid (EHA), a multi-step metabolic pathway can be proposed.[4][5][6] The primary routes of degradation are expected to involve a combination of β-oxidation, ω-oxidation, and subsequent chain shortening.

Initial Activation: Acyl-CoA Synthesis

Before entering degradative pathways, (S)-2-butyloctanoic acid must be activated to its coenzyme A (CoA) thioester, (S)-2-butyloctanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase in an ATP-dependent manner. This activation step is a prerequisite for most fatty acid metabolism, including β-oxidation.[7][8]

The Challenge of the α-Butyl Group and the Role of β-Oxidation

Standard β-oxidation, the primary pathway for straight-chain fatty acid degradation, is likely hindered by the presence of the butyl group at the C2 position.[9][10] The enzymes of the β-oxidation spiral are specific for linear acyl-CoA substrates.[11] However, studies on the analogous compound, 2-ethylhexanoic acid, indicate that a modified form of β-oxidation is a major catabolic pathway.[6][12]

The proposed initial steps of β-oxidation for (S)-2-butyloctanoyl-CoA would lead to the formation of 2-ethyl-3-oxohexanoyl-CoA, which upon cleavage would yield acetyl-CoA and 2-ethylhexanoyl-CoA. This process would continue, shortening the main chain by two carbons in each cycle.

Omega (ω) and Sub-terminal (ω-1) Oxidation

An alternative and often concurrent pathway for the metabolism of xenobiotic and branched-chain fatty acids is ω-oxidation, catalyzed by cytochrome P450 enzymes of the CYP4 family.[13][14] This pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid.

For (S)-2-butyloctanoic acid, this would result in the formation of (S)-2-butyl-8-hydroxyoctanoic acid. This hydroxylated intermediate can be further oxidized to a dicarboxylic acid, (S)-2-butyloctanedioic acid. This dicarboxylic acid can then undergo β-oxidation from the ω-end.[14]

Sub-terminal oxidation (ω-1 oxidation) is also a possibility, leading to the formation of various hydroxylated isomers. Studies on 2-ethylhexanoic acid have identified several hydroxylated metabolites, indicating the involvement of this pathway.[2][5]

Glucuronidation

Conjugation with glucuronic acid is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. The carboxyl group of (S)-2-butyloctanoic acid and its oxidized metabolites can be conjugated with glucuronic acid to form acyl glucuronides. This has been observed as a major metabolic route for 2-ethylhexanoic acid.[5][15]

Visualizing the Predicted Metabolic Pathways

The following diagrams illustrate the proposed metabolic fate of (S)-2-butyloctanoic acid.

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation cluster_omega_oxidation ω-Oxidation (CYP450) cluster_conjugation Conjugation 2BOA (S)-2-Butyloctanoic Acid 2BOA_CoA (S)-2-Butyloctanoyl-CoA 2BOA->2BOA_CoA Acyl-CoA Synthetase Omega_Hydroxy ω-Hydroxy Metabolite 2BOA->Omega_Hydroxy CYP4A/4F Glucuronide 2-Butyloctanoic Acid Glucuronide 2BOA->Glucuronide UGT Beta_Metabolites Chain-shortened Metabolites (e.g., 2-Butylohexanoyl-CoA) 2BOA_CoA->Beta_Metabolites β-Oxidation Enzymes 2BOA_CoA->Beta_Metabolites Acetyl_CoA Acetyl-CoA Beta_Metabolites->Acetyl_CoA Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy->Dicarboxylic_Acid ADH/ALDH Dicarboxylic_Acid->Beta_Metabolites Peroxisomal β-Oxidation

Caption: Proposed metabolic pathways of (S)-2-butyloctanoic acid.

Experimental Methodologies for Studying (S)-2-Butyloctanoic Acid Metabolism

Investigating the metabolic fate of (S)-2-butyloctanoic acid requires a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques.

In Vitro Models
  • Liver Microsomes: Incubations with liver microsomes are a standard method to assess phase I metabolism, particularly cytochrome P450-mediated oxidation.[16][17][18] This system is ideal for identifying hydroxylated metabolites and determining the involvement of specific CYP isozymes through the use of selective inhibitors.

  • Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both phase I and phase II enzymes.[19] They are suitable for studying both oxidative metabolism and conjugation reactions, such as glucuronidation.

  • Subcellular Fractions: Isolated mitochondria and peroxisomes can be used to specifically investigate β-oxidation and α-oxidation pathways, respectively.[11]

In Vivo Models

Animal models, typically rodents, are used to understand the overall absorption, distribution, metabolism, and excretion (ADME) of the compound.[5] Urine and feces are collected to identify and quantify excreted metabolites.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of fatty acids and their metabolites. Derivatization is often required to increase the volatility of the analytes.[6][20]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct analysis of underivatized fatty acids and their conjugates in biological matrices.[21][22] This is particularly useful for detecting glucuronide conjugates.

Experimental Protocols

Protocol for In Vitro Metabolism using Liver Microsomes

Objective: To identify potential oxidative metabolites of (S)-2-butyloctanoic acid.

Materials:

  • (S)-2-Butyloctanoic acid

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Prepare a stock solution of (S)-2-butyloctanoic acid in a suitable solvent (e.g., DMSO, ethanol).

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the (S)-2-butyloctanoic acid stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS or GC-MS.

Protocol for Metabolite Analysis by LC-MS/MS

Objective: To quantify (S)-2-butyloctanoic acid and its metabolites in a biological matrix.

Materials:

  • Sample extract from in vitro or in vivo studies

  • LC-MS/MS system with a suitable C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Analytical standards for (S)-2-butyloctanoic acid and any available metabolite standards

Procedure:

  • Set up a gradient elution method on the LC system to separate the analytes.

  • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of the parent compound and predicted metabolites.

  • Inject the prepared samples and standards.

  • Quantify the analytes by comparing the peak areas to the standard curve.

Summary and Future Directions

The metabolic degradation of (S)-2-butyloctanoic acid is predicted to be a multifaceted process involving β-oxidation, ω-oxidation, and glucuronidation. The presence of the α-butyl group presents a metabolic challenge that likely necessitates these alternative pathways. Further research using the described in vitro and in vivo methodologies is essential to definitively elucidate the metabolic fate of this compound. A thorough understanding of its biotransformation is critical for its safe and effective application in various fields.

References

  • England, D. C., et al. (1997). Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Xenobiotica, 27(10), 1037-1049.[5]

  • Silva, M. J., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Archives of Toxicology, 81(3), 221-226.[12]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-521.[21]

  • Grotz, V. L., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Request PDF.[6]

  • Ghosal, A., & Vessières, A. (2007). Metabolism and bioactivity of 2-propylpentanoic acid. ResearchGate.[4]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS.[15]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.[22]

  • Li, X., et al. (2017). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Request PDF.[20]

  • PubChem. (n.d.). Oxidation of Branched-Chain Fatty Acids | Pathway. Retrieved from [Link][9]

  • Yang, X., et al. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. WUR eDepot.[23]

  • Chouinard, C. D. (2023, July 20). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International.[24]

  • Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology, 75(12), 2263-2275.[13]

  • SMPDB. (2013, August 19). Oxidation of Branched-Chain Fatty Acids.[10]

  • Kienle, M. G., et al. (1992). Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid. The Journal of Biological Chemistry, 267(5), 2909-2915.[7]

  • Wikipedia. (n.d.). Beta oxidation.[11]

  • PubChem. (n.d.). 2-Butyloctanoic acid. Retrieved from [Link][1]

  • Gusic, E., et al. (2025, July 16). The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. PMC.[25]

  • AOCS. (2019, July 23). Fatty Acid beta-Oxidation.[26]

  • Unknown. (n.d.). FATTY ACID OXIDATION.[27]

  • Horak, K. E., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. USDA National Wildlife. Research Center - Staff Publications.[16]

  • Unknown. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[28]

  • Jilani, K., et al. (2020). In Vitro Drug Metabolism Using Liver Microsomes. Request PDF.[19]

  • Abcam. (n.d.). Fatty Acid Oxidation Assay Kit (flow cytometry) (ab118183).

  • TargetMol. (n.d.). 2-Propylheptanoic acid.[29]

  • Ranea-Robles, P., et al. (2018). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 59(11), 2215-2224.[30]

  • Gusic, E., et al. (2025, June 16). The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. ResearchGate.[31]

  • Chen, Y., et al. (2021). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Molecules, 26(11), 3245.[32]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.[17]

  • Miller, S. A., & Wampler, D. A. (2012). Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers. Journal of Polymers and the Environment, 20(3), 738-745.[33]

  • Al-Sanea, M. M., et al. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.[34]

  • Wikipedia. (n.d.). Cytochrome P450.[35]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.[18]

  • Li, Y., et al. (2024, April 1). A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. Journal of Clinical and Translational Hepatology.[36]

  • US EPA. (n.d.). Robust Summaries & Test Plan: C12, Branched Ketones.[37]

  • Wikipedia. (n.d.). Fatty acid degradation.[8]

  • Wang, Y., et al. (2023, November 9). Synthesis of C12-C18 Fatty Acid Isobornyl Esters. MDPI.[38]

  • Thysse, G. J., & Wanders, T. H. (1974). Microbial degradation of 2-alkylalkanoic acids. Antonie Van Leeuwenhoek, 40(2), 25-37.[39]

  • PubChem. (n.d.). 2-Propylheptanoic acid. Retrieved from [Link][40]

  • KEGG. (n.d.). Fatty acid degradation - Reference pathway.[41]

  • Wang, J., et al. (2026, January 21). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. PMC.[3]

  • Johnson, W., Jr, et al. (2018, November 9). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Cosmetic Ingredient Review.[42]

  • Liu, H., et al. (2017, November 6). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology.[43]

  • Miró, L., et al. (2021, February 12). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. MDPI.[44]

  • Li, Y., et al. (2024, September 2). Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay. PMC.[45]

  • Sakuradani, E., & Shimizu, S. (2003). The biological significance of ω-oxidation of fatty acids. Journal of bioscience and bioengineering, 95(5), 435-442.[14]

  • Lo, A., et al. (2020, April 15). Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis. Journal of Hepatology, 72(4), 736-748.

Sources

Foundational

thermodynamic properties of (S)-2-butyloctanoic acid derivatives

An In-depth Technical Guide to the Thermodynamic Properties of (S)-2-Butyloctanoic Acid Derivatives Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of (S)-2-Butyloctanoic Acid Derivatives

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of (S)-2-butyloctanoic acid and its derivatives. Recognizing the scarcity of direct experimental data for this specific chiral molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, state-of-the-art experimental protocols, and robust computational methodologies required to generate and interpret high-fidelity thermodynamic data. By synthesizing principles from physical chemistry, calorimetry, and computational modeling, this guide empowers users to systematically investigate key parameters such as enthalpy of formation, Gibbs free energy of phase transitions, entropy, and heat capacity. The overarching goal is to facilitate a deeper understanding of how the unique branched and chiral structure of (S)-2-butyloctanoic acid influences its energetic landscape, thereby informing its application in pharmaceutical and material sciences.

Introduction: The Significance of Branched-Chain and Chiral Fatty Acids

Fatty acids and their derivatives are fundamental to numerous fields, from nutrition and cellular biology to industrial lubricants and consumer products. Within this broad class of molecules, branched-chain fatty acids (BCFAs) represent a unique subset with distinct physicochemical properties. Unlike their linear counterparts, the presence of alkyl branches disrupts regular packing in the solid state, leading to significantly lower melting points and altered viscosity.[1] BCFAs exhibit enhanced oxidative stability compared to unsaturated fatty acids, making them valuable in applications requiring chemical robustness.[2] Furthermore, emerging research highlights the bioactive roles of BCFAs in metabolic health and inflammation, positioning them as molecules of interest for nutritional and pharmaceutical development.[3][4]

The introduction of a chiral center, as in (S)-2-butyloctanoic acid, adds a critical layer of complexity and specificity. In the pharmaceutical industry, it is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[5][6] This stereospecificity arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, a thorough characterization of the pure enantiomer is not merely an academic exercise but a regulatory and scientific necessity.

The thermodynamic properties of a molecule govern its stability, solubility, and phase behavior—all critical parameters in drug development and material formulation. For a chiral molecule like (S)-2-butyloctanoic acid, understanding the thermodynamics of the pure enantiomer versus the racemic mixture is essential for designing enantioselective syntheses, crystallization-based separations, and stable formulations.[5][7] This guide provides the necessary theoretical background and practical methodologies to undertake such a characterization.

Theoretical Framework: Impact of Molecular Structure on Thermodynamic Properties

The thermodynamic profile of an organic molecule is intrinsically linked to its structure. For (S)-2-butyloctanoic acid, two key features—the α-butyl branch and the stereocenter—are expected to dominate its energetic behavior.

The Effect of Alkyl Branching

The presence of a butyl group on the second carbon of the octanoic acid chain introduces significant steric hindrance. In the solid state, this branching disrupts the efficient van der Waals interactions and hydrogen-bonding networks that characterize the crystal lattices of linear fatty acids. The consequence is a less stable crystal lattice, which requires less thermal energy to overcome. Therefore, it is predicted that 2-butyloctanoic acid will have a substantially lower melting point and enthalpy of fusion compared to its linear isomer, dodecanoic acid (lauric acid).[1]

The Role of Chirality

Enantiomers possess identical thermodynamic properties (e.g., enthalpy of formation, boiling point, Gibbs free energy) in an achiral environment. However, their behavior can diverge in the crystalline solid state. Chiral molecules can crystallize in one of two primary forms:

  • Conglomerate: A mechanical mixture of separate crystals, each containing only one of the two enantiomers. The melting point of the pure enantiomer is higher than that of any mixture, with the eutectic point occurring at the 50:50 (racemic) composition.

  • Racemic Compound: A well-ordered crystal lattice containing an equal number of (R)- and (S)-enantiomers in the unit cell. The racemic compound often exhibits a melting point that is higher than that of the pure enantiomers, as the alternating stereochemistry allows for more favorable packing interactions.[7]

Determining whether 2-butyloctanoic acid forms a conglomerate or a racemic compound is crucial for developing chiral separation strategies. This can be predicted by analyzing the melting point phase diagram of enantiomeric mixtures.

Core Thermodynamic Concepts
  • Enthalpy (H): Represents the total heat content of a system. The standard enthalpy of formation (ΔHf°) is a measure of a molecule's intrinsic stability. The enthalpy of phase transitions, such as fusion (ΔHfus) or vaporization (ΔHvap), quantifies the energy required to overcome intermolecular forces.[8]

  • Entropy (S): A measure of the disorder or randomness in a system. For chiral molecules, configurational entropy and its influence on molecular dynamics are areas of active research.[9][10][11]

  • Gibbs Free Energy (G): The thermodynamic potential that determines the spontaneity of a process at constant temperature and pressure (ΔG = ΔH - TΔS). It is the key determinant of phase equilibria (e.g., melting) and chemical reaction equilibria.

Synthesis of (S)-2-Butyloctanoic Acid and Derivatives

A robust and stereocontrolled synthesis is the prerequisite for any experimental investigation. While various routes to chiral α-substituted carboxylic acids exist, a plausible and scalable approach involves the alkylation of a chiral auxiliary. The following protocol is adapted from established methodologies for similar structures.[12]

Plausible Synthesis of (S)-2-Butyloctanoic Acid

This synthesis utilizes a pseudoephedrine amide as a chiral auxiliary to direct the stereoselective alkylation.

  • Step 1: Amide Formation: (1R,2R)-(-)-Pseudoephedrine is reacted with octanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an aprotic solvent like dichloromethane (DCM) to form the corresponding chiral amide.

  • Step 2: Diastereoselective Alkylation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in tetrahydrofuran (THF) to form the enolate. Subsequent addition of 1-bromobutane results in the diastereoselective alkylation at the α-position. The steric bulk of the pseudoephedrine auxiliary directs the incoming butyl group to the opposite face, yielding predominantly one diastereomer.

  • Step 3: Hydrolysis: The resulting N-(2-butyloctanoyl)-pseudoephedrine is subjected to acidic hydrolysis (e.g., refluxing in aqueous sulfuric acid) to cleave the amide bond, yielding the target (S)-2-butyloctanoic acid and recovering the chiral auxiliary.

  • Step 4: Purification: The final product is purified by extraction and subsequent vacuum distillation or chromatography.

Synthesis of Ester Derivatives

Simple ester derivatives (e.g., methyl, ethyl esters) are readily prepared via Fischer esterification.

  • Protocol: (S)-2-butyloctanoic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for several hours until the reaction reaches equilibrium, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The excess alcohol is removed under reduced pressure, and the resulting ester is purified by extraction and distillation.[13]

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_acid Synthesis of (S)-2-Butyloctanoic Acid cluster_ester Synthesis of Ester Derivative A Pseudoephedrine + Octanoyl Chloride B Chiral Amide Formation A->B Pyridine, DCM C Diastereoselective Alkylation (LDA, 1-Bromobutane) B->C D Acidic Hydrolysis C->D H2SO4 (aq), Reflux E (S)-2-Butyloctanoic Acid D->E Purification F (S)-2-Butyloctanoic Acid G Fischer Esterification F->G Alcohol (ROH) H+ catalyst, Reflux H (S)-2-Butyloctanoate Ester G->H Purification

Caption: Workflow for the synthesis of the target acid and its ester derivatives.

Experimental Determination of Thermodynamic Properties

Precise experimental measurements are the gold standard for thermodynamic characterization. The following sections detail the primary calorimetric techniques.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a cornerstone thermodynamic value, typically derived from the experimentally measured enthalpy of combustion (ΔHc°).

Principle: A precisely weighed sample is completely combusted in a sealed, high-pressure vessel (the "bomb") filled with pure oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[14]

Experimental Protocol:

  • Calorimeter Calibration:

    • The effective heat capacity (Ccal) of the calorimeter system must be determined empirically.

    • Press a pellet of certified standard benzoic acid (approx. 1 g) of known mass and heat of combustion (−26,434 J/g).[15][16]

    • Place the pellet in the crucible inside the bomb. Attach a fuse wire of known length and mass.

    • Seal the bomb, purge it of air, and pressurize it with ~30 atm of high-purity oxygen.[15]

    • Immerse the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium, then ignite the sample. Record the temperature rise (ΔT) until a stable final temperature is reached.

    • Calculate Ccal using the known energy released by the benzoic acid and fuse wire, corrected for the formation of nitric acid from residual nitrogen.

  • Sample Measurement:

    • Accurately weigh a sample of (S)-2-butyloctanoic acid (a volatile liquid, often encapsulated in a gelatin capsule of known heat of combustion) or a pressed pellet of a solid derivative.

    • Repeat the combustion procedure exactly as performed during calibration.

    • Measure the temperature rise (ΔTsample).

  • Data Analysis:

    • Calculate the total heat released (qtotal) during the sample combustion: q_total = C_cal * ΔT_sample.

    • Subtract the heat contributions from the ignition fuse and any capsule used to find the heat released by the sample alone (qsample).

    • The standard internal energy of combustion (ΔUc°) is q_sample / moles_sample.

    • Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the relation ΔH = ΔU + Δn_gas * RT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.

    • Finally, calculate the standard enthalpy of formation (ΔHf°) using Hess's Law, with the known ΔHf° values for CO2(g) and H2O(l).

Diagram: Bomb Calorimetry Workflow

BombCalorimetry cluster_calib Calibration cluster_sample Sample Measurement Cal1 Weigh Benzoic Acid Standard Cal2 Combust in Bomb Calorimeter Cal1->Cal2 Cal3 Measure Temp. Rise (ΔT_std) Cal2->Cal3 Cal4 Calculate Heat Capacity (C_cal) Cal3->Cal4 Sam4 Calculate ΔH_c° Cal4->Sam4 Use C_cal Sam1 Weigh (S)-2-butyloctanoic acid derivative Sam2 Combust in Bomb Calorimeter Sam1->Sam2 Sam3 Measure Temp. Rise (ΔT_sample) Sam2->Sam3 Sam3->Sam4 Result Calculate ΔH_f° (Hess's Law) Sam4->Result

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material. It is the primary method for determining melting points, enthalpies of fusion, and heat capacities.[17][18]

Principle: The DSC instrument measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program. An endothermic event in the sample (like melting) results in a positive peak on the DSC thermogram, as more heat must flow to the sample to keep its temperature increase rate the same as the reference.

Experimental Protocol:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) with known melting points and enthalpies of fusion.[19]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

    • The resulting thermogram will show a peak corresponding to the melting transition.

    • The onset temperature of the peak is typically taken as the melting point.

    • The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus). The instrument software calculates this value based on the calibration.[20]

  • Heat Capacity (Cp):

    • Three separate runs are required: a baseline run with two empty pans, a run with a sapphire standard of known heat capacity, and a run with the sample.

    • By comparing the heat flow differences between these three runs at a given temperature, the heat capacity of the sample can be accurately determined as a function of temperature.[5]

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers powerful tools for predicting thermodynamic properties and providing molecular-level insights.

Principle: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate the electronic energy of a molecule in its optimized geometry. By also calculating the vibrational frequencies, one can determine the thermal contributions to enthalpy and entropy, allowing for the prediction of standard thermodynamic properties.[21][22]

Computational Workflow:

  • Conformational Search: For a flexible molecule like (S)-2-butyloctanoic acid, a thorough conformational search using a lower-level theory (e.g., molecular mechanics) is performed to identify the lowest energy conformers.

  • Geometry Optimization: The lowest-energy conformers are then re-optimized at a higher level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms a true energy minimum. The frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy at a given temperature (e.g., 298.15 K).

  • Calculation of Thermodynamic Properties:

    • Enthalpy of Formation (ΔHf°): This is typically calculated using an atomization or isodesmic reaction scheme, where the calculated reaction enthalpy is combined with known experimental ΔHf° values for the other species in the reaction to derive the ΔHf° of the target molecule.

    • Heat Capacity (Cp) and Entropy (S°): These values are direct outputs of the statistical mechanics calculations within the quantum chemistry software, based on translational, rotational, and vibrational contributions.

Diagram: Computational Chemistry Workflow

Caption: A typical workflow for predicting thermodynamic properties using DFT.

Data Summary and Interpretation

While specific data for (S)-2-butyloctanoic acid must be generated, the following table provides a comparative summary of known thermodynamic data for related compounds to establish expected trends and benchmarks. This serves as a template for organizing newly acquired experimental or computational results.

PropertyDodecanoic Acid (linear C12)Capric Acid (linear C10)[23]Stearic Acid (linear C18)[23](S)-2-Butyloctanoic Acid (branched C12)Methyl (S)-2-Butyloctanoate
Molar Mass ( g/mol ) 200.32172.26284.48200.32214.35
Melting Point (Tm) (°C) 44.231.969.6TBD (Expected < 44.2)TBD
Enthalpy of Fusion (ΔHfus) (kJ/mol) 36.427.79[23]61.21[23]TBD (Expected < 36.4)TBD
Boiling Point (°C) 298.9269.0383TBDTBD
ΔHf° (liquid) (kJ/mol) -662.3-627.6-771.1TBDTBD
ΔHf° (gas) (kJ/mol) -563.2-534.3-663.6TBDTBD
S° (gas) (J/mol·K) 545.9503.4673.2TBDTBD

TBD: To Be Determined. Data for linear acids sourced from NIST Chemistry WebBook and cited literature to illustrate trends.

Conclusion

The thermodynamic characterization of (S)-2-butyloctanoic acid and its derivatives is a critical step towards understanding and harnessing its potential in advanced applications. Although direct experimental data is currently lacking in the public domain, a clear and robust pathway exists for its acquisition. By employing a synergistic approach that combines precise bomb calorimetry, differential scanning calorimetry, and high-level computational modeling, a complete and accurate thermodynamic profile can be developed. This guide provides the foundational protocols and theoretical framework to empower researchers to undertake this characterization. The resulting data will not only fill a gap in the scientific literature but will also provide the essential parameters needed to guide the rational design of chiral drugs, functional materials, and specialized chemical products based on this unique molecular scaffold.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of (S)-2-Butyloctanoic Acid: A Comprehensive Mechanistic Guide

Executive Summary (S)-2-butyloctanoic acid is a branched-chain fatty acid (BCFA) frequently utilized as a highly stable internal standard in lipidomics, aerosol mass spectrometry, and agricultural flavor profiling (such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-butyloctanoic acid is a branched-chain fatty acid (BCFA) frequently utilized as a highly stable internal standard in lipidomics, aerosol mass spectrometry, and agricultural flavor profiling (such as mutton flavor analysis). Accurate characterization of its mass spectrometry (MS) fragmentation pattern is critical for distinguishing it from isomeric straight-chain or anteiso-fatty acids. This technical guide provides an authoritative, mechanistic breakdown of the electron ionization (EI) fragmentation of (S)-2-butyloctanoic acid, detailing the causality behind sample derivatization, diagnostic ion formation via competitive McLafferty rearrangements, and standardized GC-MS protocols.

Chemical Profiling and Structural Significance

(S)-2-butyloctanoic acid (Formula: C₁₂H₂₄O₂, MW: 200.32 g/mol ) features an eight-carbon main chain with a four-carbon (butyl) branch located at the alpha (C2) position [3]. In mass spectrometry, the specific position of this branch fundamentally alters the fragmentation landscape compared to straight-chain analogs like dodecanoic acid. Due to the steric hindrance and the presence of two distinct alkyl chains extending from the alpha-carbon, the molecule undergoes unique, competitive cleavage pathways when subjected to 70 eV electron ionization.

Sample Preparation & Derivatization Protocol

The Causality of Derivatization: Free fatty acids exhibit strong intermolecular hydrogen bonding due to their active carboxyl groups. In gas chromatography (GC), this leads to high boiling points, thermal instability, and severe peak tailing. To engineer a self-validating and highly reproducible analytical system, (S)-2-butyloctanoic acid must be converted into a Fatty Acid Methyl Ester (FAME). Methylation replaces the acidic proton, drastically enhancing volatility and MS response stability [1].

Step-by-Step FAME Synthesis Workflow
  • Reagent Addition: Aliquot the lipid extract or standard containing (S)-2-butyloctanoic acid into a borosilicate glass reaction tube. Add 2 mL of tetrahydrofuran (THF) and 1 mL of 5% (v/v) sulfuric acid in methanol (H₂SO₄/MeOH) to serve as the acid catalyst [2].

  • Esterification: Seal the tube and incubate at 50 °C for 16 hours. Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (methanol) to attack, forming the methyl ester derivative (MW: 214.35 g/mol ).

  • Quenching & Extraction: Cool the reaction to room temperature. Add 1.0 mL of hexane and vortex vigorously. Add 1 mL of saturated NaCl (brine) solution. Causality: The brine induces a salting-out effect, driving the non-polar 2-butyloctanoic acid methyl ester into the upper hexane layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper hexane layer for immediate GC-MS analysis.

Experimental_Workflow S1 Lipid Extraction (Adipose/Tissue) S2 Derivatization (H2SO4/MeOH, 50°C) S1->S2 S3 Liquid-Liquid Extraction (Hexane/Brine) S2->S3 S4 GC-QTOF-MS (EI Mode, 70 eV) S3->S4 S5 Data Acquisition (SIM Mode: m/z 130) S4->S5

Fig 1. Step-by-step sample preparation and GC-MS workflow for 2-butyloctanoic acid analysis.

Mechanistic Mass Spectrometry Fragmentation

Upon introduction into the MS source, the FAME derivative of (S)-2-butyloctanoic acid is bombarded with 70 eV electrons. This ejects an electron primarily from the lone pairs of the carbonyl oxygen, forming the radical molecular ion [M]⁺• at m/z 214 .

The Dual McLafferty Rearrangement

The hallmark of alpha-branched FAMEs is the shift in the classic McLafferty rearrangement ion. In straight-chain FAMEs, this rearrangement yields a universal base peak at m/z 74. However, the alpha-carbon of 2-butyloctanoic acid is substituted with both a hexyl chain and a butyl chain.

The McLafferty mechanism requires the abstraction of a gamma-hydrogen by the radical carbonyl oxygen via a sterically favorable six-membered transition state, followed by the cleavage of the alpha-beta carbon bond. Because the molecule possesses two distinct chains, there are two available gamma-carbons, leading to competitive pathways:

  • Hexyl Chain Cleavage (Primary): Abstraction of the gamma-hydrogen from the hexyl chain leads to the neutral loss of 1-hexene (84 Da). The remaining radical cation retains the ester group and the intact butyl branch, producing a highly diagnostic qualifying ion at m/z 130 ([C₇H₁₄O₂]⁺•) [2].

  • Butyl Chain Cleavage (Secondary): Abstraction of the gamma-hydrogen from the butyl chain leads to the neutral loss of 1-butene (56 Da), yielding a secondary diagnostic ion at m/z 158 ([C₉H₁₈O₂]⁺•).

Alpha-Cleavage

Direct cleavage of the bonds adjacent to the carbonyl group results in the loss of the methoxy radical (•OCH₃, 31 Da). This generates a resonance-stabilized acylium ion at m/z 183 ([M - OCH₃]⁺).

MS_Fragmentation M Molecular Ion [M]⁺• 2-Butyloctanoic Acid Methyl Ester m/z 214 Mac1 McLafferty Rearrangement (Hexyl Chain Cleavage) M->Mac1 γ-H transfer (Hexyl) Mac2 McLafferty Rearrangement (Butyl Chain Cleavage) M->Mac2 γ-H transfer (Butyl) Alpha α-Cleavage (Loss of Methoxy) M->Alpha Radical site initiation Frag130 Diagnostic Ion m/z 130 [C7H14O2]⁺• Mac1->Frag130 - 1-hexene (84 Da) Frag158 Secondary Ion m/z 158 [C9H18O2]⁺• Mac2->Frag158 - 1-butene (56 Da) Frag183 Acylium Ion m/z 183 [M - OCH3]⁺ Alpha->Frag183 - •OCH3 (31 Da)

Fig 2. Competitive EI-MS fragmentation pathways of 2-butyloctanoic acid methyl ester.

Quantitative Fragmentation Data

The table below summarizes the key diagnostic ions for 2-butyloctanoic acid methyl ester under standard EI-MS conditions.

m/z RatioIon FormulaRelative AbundanceFragmentation Mechanism / Assignment
214 [C₁₃H₂₆O₂]⁺•Low (<5%)Molecular Ion [M]⁺•
183 [C₁₂H₂₃O]⁺Low-Mediumα-Cleavage (Loss of •OCH₃)
158 [C₉H₁₈O₂]⁺•MediumMcLafferty Rearrangement (Loss of 1-butene)
130 [C₇H₁₄O₂]⁺•High (Diagnostic)McLafferty Rearrangement (Loss of 1-hexene)
87 [C₄H₇O₂]⁺Highγ-Cleavage / Resonance stabilized ester fragment
74 [C₃H₆O₂]⁺•LowStandard McLafferty (Suppressed due to alpha-branching)

High-Resolution GC-MS Analytical Workflow

To ensure self-validating and reproducible results across laboratories, the following GC-MS parameters are recommended for the analysis of 2-butyloctanoic acid FAMEs [1][4]:

  • Injection: Inject 1 µL of the derivatized hexane extract in splitless mode at 250 °C. This ensures complete volatilization without inducing thermal degradation of the branched chains.

  • Chromatographic Separation: Utilize a high-polarity capillary column (e.g., DB-WAX or DB-5MS, 30 m × 0.25 mm × 0.25 µm) to achieve optimal theoretical plates.

  • Oven Temperature Program: Initial hold at 50 °C for 5 minutes, ramp at 5 °C/min to 280 °C, and hold for 10 minutes. Causality: A slow temperature ramp is mandatory to ensure baseline chromatographic resolution of BCFAs from their co-eluting straight-chain isomers.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 250 °C and the quadrupole/transfer line to 280 °C.

  • Detection Mode: For trace quantification, utilize Selected Ion Monitoring (SIM). Target the diagnostic m/z 130 ion for quantification, alongside m/z 158 and m/z 87 as qualifying ions to prevent false positives from co-eluting matrix interferences.

References

  • Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. Anal Sci / PubMed.[Link]

  • A.MQA.0007 Final report.docx. Meat & Livestock Australia (MLA). [Link]

  • Octanoic acid, 2-butyl- (Mass spectrum, electron ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Laboratory evaluation of organic aerosol relative ionization efficiencies in the aerodyne aerosol mass spectrometer. OSTI. [Link]

Foundational

The Stereochemical Imperative: Biological Roles and Analytical Resolution of Chiral Branched-Chain Fatty Acids

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Branched-chain fatty acids (BCFAs) are a unique class of lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches on their aliphatic hydrocarbon chains, typically in the iso- (n-2) or anteiso- (n-3) configurations. While historically overshadowed by straight-chain and polyunsaturated fatty acids, BCFAs are now recognized as highly potent bioactive molecules. They govern critical biological functions ranging from membrane fluidity modulation to anti-inflammatory signaling and tumor cytotoxicity. Crucially, the biological efficacy of BCFAs is dictated by their stereochemistry . The chirality of the methyl branch determines enzyme substrate specificity, receptor binding affinity, and subsequent metabolic routing.

This whitepaper synthesizes the current understanding of chiral BCFA biology, details the stereospecific mechanisms of their metabolism, and provides a rigorously self-validating lipidomics protocol for their extraction and chiral resolution.

The Mechanistic Biology of Chiral BCFAs

Stereospecificity in Lipid Metabolism

The stereochemistry of hydroxy and branched-chain fatty acids is the primary determinant of their biological activity. For instance, the absolute configuration of specific branched lipids is critical for the recovery of GLUT4 protein levels and the modulation of glucose uptake.

Dietary isoprenoids, such as phytanic acid (3,7,11,15-tetramethyl hexadecanoic acid), contain multiple chiral centers. Because the α -methyl group poses a severe steric hindrance to mitochondrial β -oxidation enzymes, these lipids must first undergo α -oxidation in the peroxisome to yield pristanic acid.

The AMACR Chiral Inversion Pathway

Following α -oxidation, pristanoyl-CoA exists as a mixture of (2R) and (2S) diastereomers. However, the peroxisomal β -oxidation machinery is strictly stereoselective, accepting only the (2S)-isomer.

This metabolic bottleneck is resolved by α -methylacyl-CoA racemase (AMACR) . AMACR catalyzes the chiral inversion of (2R)-methyl branched-chain fatty acyl-CoA into its (2S)-stereoisomer, acting as the critical gatekeeper that allows these lipids to proceed through the β -oxidation pathway for mitochondrial energy production 1[1].

AMACR_Pathway Phyt Phytanic Acid (Dietary Isoprenoid) AlphaOx Alpha-Oxidation (Peroxisome) Phyt->AlphaOx Prist Pristanic Acid AlphaOx->Prist R_CoA (2R)-methyl-pristanoyl-CoA (Steric Block) Prist->R_CoA CoA Activation AMACR AMACR (Chiral Inversion) R_CoA->AMACR Substrate Binding S_CoA (2S)-methyl-pristanoyl-CoA (Beta-Oxidation Ready) AMACR->S_CoA Racemization BetaOx Peroxisomal Beta-Oxidation S_CoA->BetaOx Mito Mitochondrial Energy Production BetaOx->Mito Chain Shortening

Fig 1: AMACR-mediated chiral inversion pathway for branched-chain fatty acid beta-oxidation.

Quantitative Biological Impacts of BCFAs

The structural nuances of monomethyl BCFAs trigger divergent signaling cascades depending on the biological model and the specific position of the methyl branch. Table 1 summarizes the quantitative and phenotypic impacts of BCFA interventions across various experimental models.

Table 1: Biological Effects of Monomethyl BCFAs by Model and Concentration

Biological ModelBCFA Type / InterventionObserved Biological EffectMechanistic Pathway
Human Myotubes Anteiso-BCFA (12-MTD)2-fold increase in glucose uptake and oxidationEnhanced energy homeostasis and insulin signaling2[2]
C. elegans High BCFA Diet (Microbacterium)Supersized lipid droplets, delayed developmentDownregulation of argk-1/creatine kinase, AMPK inhibition3[3]
Human Breast Cancer Cells Endogenous FA i-16:0 and i-18:0Decreased abundance in transformed cellsRemodeling of lipid metabolism; potential cytotoxicity4[4]
Human Hepatocytes Pristanoyl-CoA ((2R)-methyl)Chiral inversion required for energy extractionAMACR-catalyzed racemization to (2S)-isomer1[1]

Advanced Analytical Workflows: Resolving Chiral BCFAs

Mammalian BCFAs occur at sub-nM concentrations (constituting <1% of total fatty acids outside of vernix caseosa)4[4]. Conventional lipidomics workflows using Reversed-Phase Liquid Chromatography (RP-LC) and Collision-Induced Dissociation (CID) MS/MS are fundamentally flawed for BCFA analysis. RP-LC conflates chain length with unsaturation, causing co-elution, while CID fails to fragment the aliphatic chain around the methyl branch.

Experimental Protocol: Chiral BCFA Extraction & Identification

Step 1: MTBE Lipid Extraction

  • Action: To 5×105 cells, add a solution of 500 μ L water, 600 μ L methanol, and 2 mL methyl tert-butyl ether (MTBE). Vortex for 10 min and centrifuge at 10,000 rpm for 10 min. Collect the upper organic layer4[4].

  • Causality: Unlike the traditional Folch (chloroform) method where lipids partition into the bottom layer, MTBE forces lipids into the upper layer. This prevents pipetting through the protein-rich aqueous phase, drastically reducing contamination for low-abundance BCFAs.

  • Self-Validation Checkpoint: Spike the sample with 5 nmol of stable isotope-labeled standard (FA 18:0-D4) prior to homogenization. Absolute recovery rates must exceed 85% to validate extraction efficiency.

Step 2: Chiral Derivatization

  • Action: Derivatize the crude extract using chiral agents such as phenylglycine methyl ester (PGME) or 1-(8-methoxy-5-quinolinyl) methanamine (MeO-QN).

  • Causality: Derivatization serves a dual purpose. First, PGME creates diastereomers that can be separated chromatographically (S-S stereoisomers consistently elute later than S-R isomers). Second, MeO-QN acts as a charge-switching reagent and radical precursor, enabling downstream fragmentation.

  • Self-Validation Checkpoint: Process a known R/S standard mixture (e.g., R-3-hydroxy-13-methyltetradecanoic acid) in parallel. The chromatogram must show baseline resolution of the two diastereomeric peaks to validate the derivatization efficiency.

Step 3: HILIC-LC-MS/MS with Radical Directed Dissociation (RDD)

  • Action: Inject the derivatized sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a tandem mass spectrometer utilizing RDD.

  • Causality: HILIC bypasses the hydrophobic confounding factors of RP-LC, eluting free fatty acids as a single, discrete band (~0.5 mins). Subsequently, RDD triggers fragmentation directly at the methyl branching site, overcoming the limitations of CID4[4].

  • Self-Validation Checkpoint: Utilize pseudo-MRM transitions. The presence of specific radical-induced fragment ions must align with the theoretical mass shifts of the predicted methyl position.

Lipidomics_Workflow Sample Biological Sample (Spiked with FA 18:0-D4) Ext MTBE Lipid Extraction (Upper Layer Collection) Sample->Ext Lysis & Partition Deriv Chiral Derivatization (PGME/PAME or MeO-QN) Ext->Deriv Overcome CID Limits LC HILIC Separation (Discrete FFA Banding) Deriv->LC Diastereomer Resolution MS Radical Directed Dissociation (RDD MS/MS) LC->MS Target Elution Data Stereoisomer Identification (Pinpoint Methyl Branch) MS->Data Fragment Analysis

Fig 2: Self-validating lipidomics workflow for chiral BCFA extraction and stereoisomer resolution.

Translational Outlook & Drug Development

The biological role of chiral BCFAs extends far beyond basic energy metabolism. Because malignant tumors rely heavily on altered fatty acid β -oxidation for rapid proliferation, the AMACR pathway and its chiral BCFA substrates present a highly specific target for oncology drug development. Furthermore, the ability of specific anteiso-BCFAs to double glucose uptake in human myotubes highlights their potential as therapeutic nutritional interventions for metabolic syndrome and insulin resistance.

To capitalize on these pathways, researchers must abandon generic lipidomics approaches and adopt stereochemically aware, self-validating analytical frameworks to accurately map the chiral lipidome.

Sources

Exploratory

The Biophysical and Biochemical Mechanisms of (S)-2-Butyloctanoic Acid in Cell Membranes: A Technical Guide

Executive Summary (S)-2-butyloctanoic acid is an alpha-branched medium-chain fatty acid that serves as a potent modulator of cellular membranes. Unlike straight-chain lipids that primarily serve as structural scaffolding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-butyloctanoic acid is an alpha-branched medium-chain fatty acid that serves as a potent modulator of cellular membranes. Unlike straight-chain lipids that primarily serve as structural scaffolding or energy substrates, this branched molecule acts as a biophysical disruptor and a biochemical signaling agent. This whitepaper provides an in-depth analysis of how the unique stereochemistry and steric bulk of (S)-2-butyloctanoic acid dictate its mechanism of action—ranging from membrane fluidization to transporter modulation and neuroprotection.

Part 1: Molecular Architecture & Biophysical Interactions

The functional uniqueness of (S)-2-butyloctanoic acid (CAS 27610-92-0) stems directly from its molecular architecture: an octanoic acid backbone with a butyl group attached at the alpha-carbon (C2 position) .

When straight-chain saturated fatty acids (e.g., palmitic acid) incorporate into a lipid bilayer, their uniform geometry allows for tight packing driven by London dispersion forces, resulting in a rigid, gel-like membrane phase. In contrast, the C2-butyl branch of (S)-2-butyloctanoic acid introduces severe steric hindrance [[1]](). Atomistic simulations reveal that the inclusion of branched-chain fatty acids (BCFAs) forces adjacent lipid molecules apart, increasing the Area per Lipid (ApL) and decreasing overall bilayer thickness 1. This biophysical phenomenon effectively shifts the membrane into a liquid-disordered phase, mimicking the fluidizing role that cis-unsaturated fatty acids play in eukaryotic membranes 2.

G A (S)-2-Butyloctanoic Acid Insertion into Bilayer B C2-Butyl Branch Induces Steric Hindrance A->B C Disruption of van der Waals Acyl Chain Packing B->C D Increased Area per Lipid (ApL) & Decreased Bilayer Thickness C->D E Enhanced Membrane Fluidity (Liquid-Disordered Phase) D->E

Fig 1: Biophysical cascade of membrane fluidization induced by the C2-butyl branch.

Quantitative Impact on Membrane Dynamics

The transition from a straight-chain to a branched-chain dominant membrane drastically alters measurable biophysical parameters.

Table 1: Comparative Biophysical Parameters of Lipid Bilayers

ParameterStraight-Chain (e.g., C16:0)Branched-Chain (e.g., 2-Butyloctanoic Acid)Causality
Area per Lipid (ApL) Low (~45-50 Ų)High (>55 Ų)Steric bulk of the alpha-branch prevents tight packing.
Bilayer Viscosity High (Gel-like, >20 cP)Low (Fluid-like, <15 cP)Reduced intermolecular friction between disordered acyl tails.
Water Permeability LowHighIncreased free volume allows transient water pore formation.

Part 2: Modulating Membrane Permeability and Transporter Function

The fluidizing effect of (S)-2-butyloctanoic acid is not merely structural; it is a mechanism utilized to modulate membrane-bound proteins and disrupt pathogenic integrity.

Transporter Competition and Substrate Mimicry

Because (S)-2-butyloctanoic acid alters the microenvironment of lipid rafts, it directly impacts the conformation of integral membrane proteins. More specifically, its branched structure acts as a competitive mimic for other therapeutic branched fatty acids. In the biomedical model Dictyostelium discoideum, 2-butyloctanoic acid acts as a potent competitive inhibitor for the cellular uptake of Valproic Acid (VPA, 2-propylpentanoic acid) [](). The structural homology allows the C2-branched acid to bind to the SLC4 transporter, effectively blocking VPA uptake and demonstrating highly specific protein-lipid interactions at the membrane surface .

Pathogenic Membrane Disruption

In agricultural and clinical settings, the membrane-disrupting properties of this acid are leveraged for targeted toxicity. Against the house dust mite Dermatophagoides pteronyssinus, 2-butyloctanoic acid acts as an immobilizer-type miticide by permeabilizing the respiratory membrane 3. Furthermore, when conjugated to antimicrobial peptides (such as the KR12 fragment of human cathelicidin LL-37), the 2-butyloctanoic acid moiety drastically enhances the lipopeptide's ability to insert into and permeabilize fungal cell membranes, leading to rapid anticandidal activity 4.

Part 3: Intracellular Downstream Effects & Neuroprotection

Once (S)-2-butyloctanoic acid transverses the plasma membrane, it exerts profound intracellular effects, particularly at the mitochondrial level. Recent studies utilizing Huntington's disease cell models (expressing mutant HTT with 150Q repeats) have identified this branched-chain fatty acid as a potent neuroprotective agent .

By partitioning into the mitochondrial membrane, it stabilizes mitochondrial function against proteotoxic stress. This interaction significantly reduces mitochondrial oxidative stress, restores depleted ATP levels, and modulates microglial activation to dampen neuroinflammatory responses .

G A Membrane Permeation of (S)-2-Butyloctanoic Acid B Mitochondrial Membrane Interaction A->B C Reduction of Reactive Oxygen Species (ROS) B->C D Restoration of ATP Production C->D E Neuroprotection (e.g., Huntington's Models) D->E

Fig 2: Intracellular signaling pathway leading to neuroprotection and mitochondrial repair.

Part 4: Experimental Workflows & Protocols

To rigorously study the membrane dynamics of (S)-2-butyloctanoic acid, researchers must employ self-validating experimental designs. Below are two field-proven protocols designed to isolate its biophysical and biochemical variables.

Protocol 1: Quantification of Membrane Fluidity via Laurdan Fluorescence

Rationale: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a solvatochromic fluorophore. In a tightly packed gel phase, water is excluded, and Laurdan emission peaks at 440 nm. When (S)-2-butyloctanoic acid fluidizes the membrane, water penetrates the bilayer, relaxing the Laurdan excited state and shifting emission to 490 nm [[5]](). This provides an internal ratiometric readout independent of probe concentration.

  • Vesicle Preparation: Extrude Large Unilamellar Vesicles (LUVs) using a 100 nm polycarbonate filter with a POPC/Cholesterol lipid matrix.

  • Compound Incubation: Titrate (S)-2-butyloctanoic acid into the LUV suspension at varying molar ratios (1 mol% to 20 mol%). Incubate at 37°C for 30 minutes to ensure complete partitioning.

  • Probe Addition: Add Laurdan (from a 5 mM stock in DMF) to a final concentration of 5 µM [[5]](). Incubate in the dark for 15 minutes.

  • Spectroscopic Measurement: Excite the sample at 340 nm. Record the emission intensities at 440 nm ( I440​ ) and 490 nm ( I490​ ).

  • Self-Validating Analysis: Calculate the Generalized Polarization (GP) using the formula: GP=(I440​−I490​)/(I440​+I490​) . A dose-dependent decrease in GP confirms target-specific membrane fluidization.

G A 1. Prepare LUVs (POPC Matrix) B 2. Titrate (S)-2- Butyloctanoic Acid A->B C 3. Add Laurdan Fluorophore B->C D 4. Measure Emission (440nm & 490nm) C->D E 5. Calculate GP (Fluidity Index) D->E

Fig 3: Step-by-step workflow for quantifying membrane fluidity using Laurdan fluorescence.

Protocol 2: Competitive Transporter Uptake Assay (SLC4)

Rationale: To prove that (S)-2-butyloctanoic acid interacts with specific transport proteins rather than just passively diffusing, we measure its ability to competitively exclude a structurally similar radioligand ([³H]-Valproic Acid) .

  • Cell Culture: Culture Dictyostelium discoideum (or a mammalian cell line expressing the SLC4 transporter) in a defined liquid medium.

  • Radioligand Competition: Pre-incubate cells with varying concentrations of unlabeled (S)-2-butyloctanoic acid (0.1 mM to 5 mM) for 10 minutes.

  • Substrate Addition: Pulse the cells with [³H]-Valproic Acid for exactly 5 minutes to capture the linear phase of uptake.

  • Washing and Lysis: Rapidly halt uptake by adding ice-cold PBS containing 10 mM unlabeled VPA. Wash three times to remove extracellular radioligand, then lyse cells using 0.1% Triton X-100.

  • Scintillation Counting: Measure the intracellular radioactivity. A proportional, dose-dependent decrease in the [³H]-VPA signal validates the specific competitive binding of (S)-2-butyloctanoic acid to the transporter.

References

  • PubMed Central (NIH). "Mite control effect of branched chain fatty acid on the house dust mite Dermatophagoides pteronyssinus". National Institutes of Health. [Link]

  • Open Research@CSIR-NIScPR. "Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates, oxid". Indian Journal of Biochemistry and Biophysics.[Link]

  • PubMed Central (NIH). "Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium". National Institutes of Health. [Link]

  • PubMed Central (NIH). "Anticandidal Activity of Lipopeptides Containing an LL-37-Derived Peptide Fragment KR12". National Institutes of Health. [Link]

  • ACS Publications. "Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes". The Journal of Physical Chemistry B. [Link]

  • PubMed Central (NIH). "Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus". National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Purity in (S)-2-Butyloctanoic Acid (S)-2-Butyloctanoic acid is a chiral carboxylic acid whose stereochemistry plays...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity in (S)-2-Butyloctanoic Acid

(S)-2-Butyloctanoic acid is a chiral carboxylic acid whose stereochemistry plays a crucial role in its biological activity and applications. As with many chiral molecules, the two enantiomers of 2-butyloctanoic acid can exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize the (S)-enantiomer with high enantiomeric purity is of significant interest in fields such as pharmaceutical development, where it may serve as a key intermediate for more complex molecules, as well as in the cosmetics and personal care industries.[1] This application note provides a detailed guide to three distinct and effective protocols for the asymmetric synthesis of (S)-2-butyloctanoic acid, designed to offer researchers a range of options based on their specific needs regarding scalability, cost, and desired optical purity. The discussed methodologies include a classical chiral auxiliary-based approach, a modern catalytic asymmetric hydrogenation, and an efficient enzymatic resolution.

Methodology 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. The auxiliary is a chiral molecule that is temporarily attached to the substrate, induces facial bias during the reaction, and is subsequently removed to yield the desired enantiomerically enriched product.[2] For the synthesis of (S)-2-butyloctanoic acid, we will detail a protocol based on the well-established pseudoephedrine chiral auxiliary.[3]

Scientific Rationale

The use of pseudoephedrine as a chiral auxiliary provides a reliable and highly diastereoselective method for the synthesis of α-substituted carboxylic acids.[3] The rigidity of the intermediate lithium chelate formed during the enolization step, combined with the steric hindrance provided by the phenyl and methyl groups of the pseudoephedrine, effectively blocks one face of the enolate from the incoming electrophile. This forces the alkylating agent (in this case, a butyl halide) to approach from the less hindered face, leading to a high degree of stereocontrol. The auxiliary can then be cleaved under hydrolytic conditions to afford the target carboxylic acid and the recovered auxiliary.[3][4]

Experimental Workflow

cluster_0 Synthesis of (S)-2-Butyloctanoic Acid via Pseudoephedrine Auxiliary start Octanoic Acid + (1S,2S)-(+)-Pseudoephedrine step1 Amide Formation start->step1 Acyl Chloride Formation step2 Diastereoselective Alkylation with Butyl Bromide step1->step2 LDA, LiCl, THF step3 Hydrolytic Cleavage of Auxiliary step2->step3 aq. H2SO4 end (S)-2-Butyloctanoic Acid step3->end

Caption: Workflow for the synthesis of (S)-2-butyloctanoic acid using a pseudoephedrine chiral auxiliary.

Detailed Protocol

Step 1: Amide Formation

  • To a solution of octanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain octanoyl chloride.

  • In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add the previously prepared octanoyl chloride dropwise to the pseudoephedrine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the pseudoephedrine amide of octanoic acid. Purify by column chromatography if necessary.

Step 2: Asymmetric Alkylation

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in tetrahydrofuran (THF) at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.0 eq) in THF.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

  • Cool the reaction back to -78 °C and add butyl bromide (1.5 eq).

  • Stir at 0 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash chromatography to yield the alkylated pseudoephedrine amide.

Step 3: Auxiliary Cleavage

  • Reflux the alkylated amide in a mixture of 1 M aqueous sulfuric acid and THF (1:2 v/v) for 24 hours.

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (S)-2-butyloctanoic acid.

  • The aqueous layer can be basified and extracted with DCM to recover the pseudoephedrine auxiliary.

  • Purify the carboxylic acid by distillation or chromatography to obtain the final product with high enantiomeric purity.

Methodology 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules.[5] This approach involves the use of a chiral transition metal catalyst to stereoselectively add hydrogen to a prochiral unsaturated substrate. For the synthesis of (S)-2-butyloctanoic acid, the precursor would be 2-butyl-2-octenoic acid.

Scientific Rationale

The success of this method relies on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium).[6][7] The chiral ligand creates a chiral environment around the metal, which forces the substrate to coordinate in a specific orientation. The subsequent delivery of hydrogen from the metal to the double bond occurs on a specific face of the substrate, leading to the formation of one enantiomer in excess. The choice of ligand and metal is critical for achieving high enantioselectivity and turnover numbers.[1]

Experimental Workflow

cluster_1 Synthesis of (S)-2-Butyloctanoic Acid via Asymmetric Hydrogenation start 2-Butyl-2-octenoic Acid step1 Asymmetric Hydrogenation start->step1 [Rh(COD)2]BF4, (R,R)-Me-DuPhos, H2 end (S)-2-Butyloctanoic Acid step1->end cluster_2 Synthesis of (S)-2-Butyloctanoic Acid via Enzymatic Resolution start Racemic Ethyl 2-Butyloctanoate step1 Enzymatic Hydrolysis start->step1 Candida antarctica Lipase B (CALB), Phosphate Buffer step2 Separation step1->step2 end_S (S)-2-Butyloctanoic Acid step2->end_S end_R (R)-Ethyl 2-Butyloctanoate step2->end_R

Sources

Application

Application Note: Advanced Esterification Protocols for (S)-2-Butyloctanoic Acid

Introduction & Mechanistic Rationale (S)-2-butyloctanoic acid is a highly valued chiral building block in the synthesis of specialized lipid nanoparticles (LNPs), advanced cosmetics, and targeted pharmaceuticals. As an a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-2-butyloctanoic acid is a highly valued chiral building block in the synthesis of specialized lipid nanoparticles (LNPs), advanced cosmetics, and targeted pharmaceuticals. As an alpha-branched fatty acid (a Guerbet acid derivative), it presents a unique synthetic challenge: the bulky butyl group at the alpha-carbon creates significant steric hindrance around the carbonyl center.

Traditional Fischer esterification relies on an acid catalyst and excess alcohol to drive the reaction[1]. However, the harsh acidic conditions and high temperatures (reflux) required to overcome the steric bulk of 2-butyloctanoic acid can induce unwanted enolization. This enolization risks the racemization of the labile alpha-chiral center, destroying the critical (S)-configuration.

Strategic Workflows

EsterificationStrategy Substrate (S)-2-Butyloctanoic Acid Alpha-Branched Chiral Substrate Split Substrate->Split ChemRoute Chemical Esterification (Steglich Protocol) Split->ChemRoute Synthetic Speed EnzRoute Enzymatic Esterification (Biocatalytic Protocol) Split->EnzRoute High Selectivity ChemCond Reagents: EDC·HCl, DMAP Solvent: DCM Temp: 20-25°C ChemRoute->ChemCond EnzCond Reagents: CALB / CalA Lipase Solvent: Hexane or Neat Temp: 40-50°C EnzRoute->EnzCond ChemOut High Yield, Fast Reaction Maintains >95% ee ChemCond->ChemOut EnzOut Green Chemistry, No Byproducts Absolute Stereocontrol (>99% ee) EnzCond->EnzOut

Workflow for the esterification of (S)-2-butyloctanoic acid via chemical and enzymatic pathways.

Protocol A: Carbodiimide-Mediated (Steglich) Esterification

Causality & Mechanism: The Steglich esterification utilizes a carbodiimide coupling reagent to activate the carboxylic acid into an O-acylisourea intermediate[4]. Because (S)-2-butyloctanoic acid is sterically hindered, alcohol nucleophiles struggle to attack this intermediate directly. The addition of 4-Dimethylaminopyridine (DMAP) is the critical mechanistic key. DMAP acts as a hyper-nucleophilic acyl-transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate ("active ester")[5]. This active ester rapidly reacts with the alcohol at room temperature, completely bypassing the need for heat and preserving the (S)-stereocenter[2].

We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of traditional DCC. DCC forms dicyclohexylurea (DCU), an insoluble byproduct that complicates purification. EDC·HCl forms a water-soluble urea byproduct, rendering the protocol self-validating through a simple aqueous wash.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (S)-2-butyloctanoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. DCM is chosen as a polar aprotic solvent that readily dissolves the reagents without participating in the reaction[4].

  • Catalyst Addition: Add DMAP (0.1 eq). A catalytic amount is sufficient to drive the acyl transfer; excess DMAP can lead to unwanted side reactions.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add EDC·HCl (1.2 eq) portion-wise. Causality: Carbodiimide activation is exothermic. Initial cooling prevents the localized thermal degradation of the substrate and suppresses the 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12-16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase until the carboxylic acid spot is fully consumed.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to protonate and remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product will be highly pure, requiring minimal to no column chromatography.

Protocol B: Enzymatic Esterification (Biocatalysis)

Causality & Mechanism: Lipases are interfacial enzymes that naturally catalyze esterification in non-aqueous, hydrophobic media. For highly branched substrates, Candida antarctica Lipase A (CalA) and Lipase B (CALB) are the gold standards[6]. CalA possesses a unique structural fold and "lid" mechanism that perfectly accommodates highly branched acyl groups and steric hindrance[3]. Because this reaction operates at near-ambient temperatures (40-50°C) and neutral pH, the (S)-stereocenter is completely protected from racemization, yielding an enantiomeric excess (ee) of >99%.

Step-by-Step Methodology:

  • Preparation: In a sealed screw-cap vial, combine (S)-2-butyloctanoic acid (1.0 eq) and the target alcohol (3.0 eq). If the alcohol is a liquid (e.g., ethanol, butanol), the reaction can be run neat (solvent-free). If a solvent is required, use anhydrous hexane or heptane. Causality: Lipases maintain their active conformation in hydrophobic environments[3].

  • Enzyme Addition: Add immobilized Candida antarctica Lipase (e.g., Immobead 150 CalA or Novozym 435) at 10% w/w relative to the carboxylic acid[3].

  • Equilibrium Shift: Add activated 4Å molecular sieves to the reaction mixture. Causality: Esterification is a reversible equilibrium reaction. By sequestering the water byproduct, the molecular sieves drive the reaction forward toward the ester product via Le Chatelier's principle[1].

  • Incubation: Place the vial in a thermoshaker set to 45°C and 200 rpm for 24-48 hours.

  • Self-Validating Workup: Terminate the reaction by filtering the mixture through a coarse frit to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and reused for subsequent batches. Concentrate the filtrate in vacuo to yield the pure ester.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the discussed methodologies when applied to alpha-branched carboxylic acids.

MethodologyReagents & CatalystTemperatureReaction TimeEst. YieldEnantiomeric Excess (ee)
Fischer (Traditional) H₂SO₄, Excess Alcohol80-110°C (Reflux)12-24 h60-70%Moderate (High risk of racemization)
Steglich (Chemical) EDC·HCl, DMAP20-25°C12-16 h>90%>95% (Excellent retention)
Biocatalytic (Enzymatic) CalA / CALB Lipase40-50°C24-48 h85-95%>99% (Absolute stereocontrol)

References

  • Title : Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source : Master Organic Chemistry URL : [Link]

  • Title : Steglich Esterification Source : Organic Chemistry Portal URL : [Link]

  • Title : Steglich esterification Source : Wikipedia URL :[Link]

  • Title : Lipase Mediated Resolution of γ-Branched Chain Fatty Acid Methyl Esters Source : Taylor & Francis URL :[Link]

  • Title : Mechanism of the Steglich esterification with the GO/RGO Source : ResearchGate URL :[Link]

Sources

Method

Application Note: Formulation and Characterization of Lipid Nanoparticles (LNPs) Utilizing (S)-2-Butyloctanoic Acid-Derived Ionizable Lipids

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Lipid nanoparticles (LNPs) represent the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Lipid nanoparticles (LNPs) represent the gold standard for non-viral nucleic acid delivery. The transfection efficacy, tolerability, and biodistribution of an LNP are fundamentally dictated by its ionizable cationic lipid component. Recent high-throughput screening campaigns, including those driven by autonomous AI platforms like LUMI-lab, have identified (S)-2-butyloctanoic acid as a highly privileged structural precursor for synthesizing top-performing ionizable lipids[1].

The "Cone-Shape" Hypothesis: Causality of Branched Tails

The integration of (S)-2-butyloctanoic acid into the aliphatic tails of lipidoids introduces critical steric branching (often referred to as "X4" tails). Unlike linear fatty acid tails that favor cylindrical geometries and stable lamellar bilayers, branched tails significantly expand the cross-sectional area of the hydrophobic domain[2].

When the LNP is endocytosed, the endosome undergoes acidification (pH drops to ~5.5). The amine headgroup of the ionizable lipid becomes protonated, increasing electrostatic repulsion. Coupled with the massive steric bulk of the 2-butyloctanoic acid tails, the lipid is forced into a highly pronounced "cone" shape. This geometry is thermodynamically incompatible with a flat bilayer, driving a localized phase transition into an inverted hexagonal ( ) phase. This phase disruption fuses the LNP with the endosomal membrane, facilitating rapid cytosolic release of the mRNA payload and improving overall protein expression[2].

Endosomal_Escape Uptake Cellular Uptake (Endocytosis) Acidification Endosome Acidification (pH drops to ~5.5) Uptake->Acidification Protonation Lipid Protonation (Ionizable Headgroup) Acidification->Protonation ConeShape Cone-Shape Formation (Branched Tails Expand) Protonation->ConeShape (S)-2-butyloctanoic acid steric bulk HexPhase Hexagonal H_II Phase Membrane Fusion ConeShape->HexPhase Release Cytosolic mRNA Release HexPhase->Release

Mechanism of endosomal escape facilitated by branched-tail ionizable lipids.

Protocol I: Synthesis of the Branched Lipid Intermediate

Before LNP formulation, the (S)-2-butyloctanoic acid must be conjugated to a core scaffold. A field-standard approach utilizes Steglich esterification to attach the branched tail to a diol core (e.g., nonan-1,9-diol), which is later reacted with an amine headgroup[3].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 12.0 g of nonan-1,9-diol in 150 mL of anhydrous methylene chloride (CH₂Cl₂) in a round-bottom flask under an inert argon atmosphere[3].

  • Reagent Addition: To the solution, add 5.0 g of 2-butyloctanoic acid, followed by 7.7 g of N,N'-Dicyclohexylcarbodiimide (DCC) and 4.5 g of 4-Dimethylaminopyridine (DMAP)[3].

  • Esterification: Stir the reaction mixture continuously overnight at room temperature[3]. The DCC acts as a coupling agent, while DMAP serves as a nucleophilic catalyst.

  • Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct, and remove the solvent under reduced pressure[3].

    • Suspend the resulting residue in hexane and filter again[3].

    • Wash the filtrate with dilute hydrochloric acid to remove residual DMAP[3].

    • Dry the organic phase over anhydrous magnesium sulfate, filter through a silica gel bed, and concentrate to yield the branched lipid intermediate[3].

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) and ¹H NMR. The disappearance of the carboxylic acid proton and the shift of the diol hydroxyl peaks confirm successful esterification. Do not proceed to headgroup conjugation if unreacted 2-butyloctanoic acid remains, as it will act as an anionic impurity during LNP formulation.

Protocol II: Microfluidic Formulation of mRNA-LNPs

The formulation of LNPs is a kinetically controlled process. Rapid mixing of an ethanol phase (lipids) with an acidic aqueous phase (mRNA) causes an instantaneous shift in solvent polarity. The protonated ionizable lipids electrostatically complex with the polyanionic mRNA, nucleating a hydrophobic core, while PEG-lipids migrate to the surface to arrest particle growth.

Materials & Reagents
  • Organic Phase: Ionizable Lipid (2-butyloctanoic acid-derived), DSPC, Cholesterol, DMG-PEG2000, Absolute Ethanol.

  • Aqueous Phase: mRNA construct, 50 mM Citrate buffer (pH 4.0).

  • Downstream: 1x PBS (pH 7.4), 100 kDa MWCO Dialysis Cassettes.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve the lipids in absolute ethanol. Target a total lipid concentration of 12.5 mM. Use the molar ratios defined in Table 1 .

  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM Citrate buffer (pH 4.0). Calculate the mRNA concentration to achieve a Nitrogen-to-Phosphate (N:P) ratio of 6:1 . (Calculation: Moles of ionizable amine in the lipid divided by moles of phosphate in the mRNA backbone).

  • Microfluidic Mixing: Load both phases into sterile syringes. Using a microfluidic mixing platform (e.g., NanoAssemblr®), inject the solutions at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min .

  • Buffer Exchange (Critical Step): The immediate output is an acidic, ethanol-rich suspension. Immediately transfer the suspension into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C.

    • Causality: Dialysis removes ethanol (preventing Ostwald ripening) and neutralizes the pH. Neutralization deprotonates the ionizable lipid, solidifying the LNP core and rendering the particle surface charge-neutral for in vivo tolerability.

  • Sterile Filtration: Pass the final LNP suspension through a 0.22 µm PES syringe filter.

LNP_Workflow Aq Aqueous Phase mRNA in pH 4.0 Buffer Mix Microfluidic Mixing (3:1 Flow Rate Ratio) Aq->Mix Org Organic Phase Lipids in Ethanol Org->Mix LNP_acid Acidic LNPs (Protonated) Mix->LNP_acid Rapid Precipitation Dialysis Dialysis / TFF (Buffer Exchange) LNP_acid->Dialysis Remove Ethanol LNP_final Final LNP Suspension (pH 7.4, Neutral) Dialysis->LNP_final Neutralize Surface

Microfluidic mixing workflow for LNP formulation and downstream processing.

Data Presentation & Quality Control

To ensure the trustworthiness of the formulated LNPs, evaluate the batch against strict physicochemical parameters. Branched-tail lipids exhibit specific behavioral profiles during dynamic light scattering (DLS) and encapsulation assays.

Table 1: Standard Formulation Lipid Molar Ratios
ComponentFunctionMolar Ratio (mol %)
Ionizable Lipid (2-butyloctanoic derived)mRNA complexation & endosomal escape50.0
Cholesterol Structural stability & membrane fluidity38.5
DSPC Helper lipid, lamellar bilayer formation10.0
DMG-PEG2000 Prevents aggregation, controls particle size1.5
Table 2: Target Physicochemical Specifications & Diagnostics
ParameterTarget SpecificationDiagnostic Failure Implication
Particle Size (Z-average) 60 – 90 nm>100 nm: Indicates insufficient mixing speed (TFR) or degraded PEG-lipid.
Polydispersity Index (PDI) < 0.15>0.20: Indicates particle aggregation or uneven fluidic mixing dynamics.
Encapsulation Efficiency (EE%) > 90%<80%: Indicates improper acidic pH during mixing or degraded mRNA payload.
Apparent pKa (TNS Assay) 6.0 – 6.5Outside range: Indicates failed lipid synthesis or incorrect lipid ratios.

Self-Validating Checkpoint (RiboGreen Assay): To calculate EE%, quantify fluorescence in the presence of 1x TE buffer (measures unencapsulated mRNA) versus 1x TE buffer + 1% Triton X-100 (lyses LNPs to measure total mRNA). An EE% > 90% confirms that the steric bulk of the 2-butyloctanoic acid tails did not hinder electrostatic condensation during the acidic nucleation phase.

References

  • [3] Lipids and lipid nanoparticle formulations for delivery of nucleic acids (US10166298B2). Source: google.com. URL:

  • [2] Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant. Source: biorxiv.org. URL:

  • [1] LUMI-lab- A Foundation Model-driven Autonomous Platform Enabling Discovery of Ionizable Lipid Designs for MRNA Delivery (Cell 189, 1–16). Source: scribd.com. URL:

Sources

Application

Application Notes &amp; Protocols: Coupling Reagents for (S)-2-Butyloctanoic Acid in Peptide Synthesis

Abstract The incorporation of non-natural, sterically hindered carboxylic acids such as (S)-2-butyloctanoic acid into peptide chains is a critical strategy in modern drug development for enhancing metabolic stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-natural, sterically hindered carboxylic acids such as (S)-2-butyloctanoic acid into peptide chains is a critical strategy in modern drug development for enhancing metabolic stability and modulating pharmacological profiles. However, the branched β-carbon structure of such acids presents a significant steric challenge to standard peptide coupling protocols, often leading to slow reaction kinetics, incomplete acylation, and potential epimerization. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the efficient amide bond formation with (S)-2-butyloctanoic acid. We will explore the mechanistic nuances of different reagent classes, present a comparative analysis of their performance, and provide a detailed, field-proven protocol for successful coupling.

The Challenge of Steric Hindrance

In a typical peptide coupling reaction, a carboxylic acid is activated by a coupling reagent, making it susceptible to nucleophilic attack by an amine.[1][2] The steric environment around both the activated carboxyl group and the incoming amine dictates the reaction's success. (S)-2-butyloctanoic acid, with its alkyl branching at the β-position, creates significant steric bulk that impedes the approach of the amine nucleophile to the activated carbonyl center. This hindrance can lead to:

  • Slow or Incomplete Reactions: Standard coupling reagents may fail to achieve complete conversion, resulting in deletion sequences.[3][4]

  • Epimerization: Harsh reaction conditions or extended reaction times required to overcome steric hindrance can increase the risk of racemization at the α-carbon of the activated amino acid.[1]

  • Side Reactions: Inefficient aminolysis of the active intermediate can allow for competing side reactions, such as the formation of unreactive N-acylurea with carbodiimide reagents.[5][6]

Therefore, overcoming this steric barrier requires the use of highly reactive coupling reagents that can efficiently generate a potent activated intermediate.[3] The development of onium-type (uronium/aminium and phosphonium) reagents has been a significant advancement for incorporating sterically hindered amino acids.[1][7]

Classes of Coupling Reagents: A Mechanistic Overview

The choice of coupling reagent is a critical determinant of success in peptide synthesis. Reagents are broadly categorized based on their core activating mechanism.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][8][9]

Mechanism:

  • The carboxylic acid adds across the N=C=N bond of the carbodiimide to form the O-acylisourea.

  • This intermediate is susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct.[5][9]

Causality of Choice: While cost-effective, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings on their own.[3][4] The O-acylisourea intermediate is prone to a side reaction where it rearranges to a stable, unreactive N-acylurea, which is a particular problem when the subsequent aminolysis step is slowed by steric hindrance.[5][6] To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential.[6][10] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester.

Onium Salts: Uronium/Aminium and Phosphonium Reagents

Onium salt-based reagents are generally more efficient and faster than carbodiimides, especially for difficult couplings.[1][7] They have become the reagents of choice for most applications, including the coupling of hindered amino acids.[3][11]

3.2.1 Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU)

These reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), are distinguished by their high reactivity.[11][12]

Mechanism with HATU:

  • In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.[11][13]

  • The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[11][12][14]

  • The associated HOAt anion rapidly attacks this intermediate, generating a highly reactive OAt-active ester and releasing tetramethylurea.[11][14][15]

  • The amine attacks the OAt-active ester to form the final peptide bond.[15]

Causality of Choice: HATU is considered one of the most powerful coupling reagents, particularly for hindered systems.[3][12][16] Its superiority stems from the formation of the OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[1][16] This makes HATU more effective than its HOBt-based analogue, HBTU.[1][11]

3.2.2 Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), function similarly to uronium salts but are often more stable in solution and can lead to cleaner reactions.[16][17]

Mechanism with PyBOP:

  • The carboxylate, formed by a base, attacks the positively charged phosphorus atom of PyBOP.

  • This forms a reactive acyloxyphosphonium salt intermediate.[18]

  • This intermediate reacts with the amine to form the amide bond, releasing tripyrrolidinophosphine oxide.

Causality of Choice: Phosphonium reagents are highly effective and less prone to a key side reaction seen with uronium salts: guanidinylation of the N-terminal amine.[16] This makes them an excellent choice for fragment condensation or when using an excess of coupling reagent is necessary.[16] PyAOP, the HOAt-based analogue of PyBOP, is even more powerful and is considered superior for coupling hindered amino acids.[19]

Diagram 1: General Mechanism of Amide Bond Formation

Peptide Coupling Mechanism General Mechanism of Amide Bond Formation via Active Ester CarboxylicAcid R-COOH ((S)-2-butyloctanoic acid) ActivatedIntermediate Activated Intermediate (OAt-Ester or Acyloxyphosphonium salt) CarboxylicAcid->ActivatedIntermediate + Base Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedIntermediate PeptideBond Peptide Bond (R-CO-NH-R') ActivatedIntermediate->PeptideBond + R'-NH2 Amine R'-NH2 (N-terminus of peptide) Byproducts Byproducts (e.g., Tetramethylurea, HOBt) PeptideBond->Byproducts Reagent Selection Workflow Workflow for Selecting a Coupling Reagent for Hindered Acids Start Start: Couple (S)-2-butyloctanoic acid Assess Assess Steric Hindrance (β-branched acid = HIGH) Start->Assess Carbodiimide Carbodiimide (DIC/EDC) + Oxyma/HOBt Assess->Carbodiimide Low Hindrance (for comparison) Uronium High-Potency Onium Salt Assess->Uronium High Hindrance CheckCompletion Reaction Complete? Carbodiimide->CheckCompletion SelectOnium Select Reagent: HATU, PyAOP, or COMU Uronium->SelectOnium Success Success CheckCompletion->Success Yes Troubleshoot Troubleshoot: - Double couple - Increase time/temp - Switch to Acyl Fluoride CheckCompletion->Troubleshoot No SelectOnium->CheckCompletion

Caption: Decision workflow for selecting an appropriate coupling reagent.

Experimental Protocol: Coupling of (S)-2-Butyloctanoic Acid using HATU

This protocol describes a robust method for the solid-phase peptide synthesis (SPPS) coupling of (S)-2-butyloctanoic acid onto a resin-bound amine using HATU.

Self-Validation: The protocol includes a mandatory monitoring step (Kaiser test) to validate the completion of the coupling reaction before proceeding, ensuring the integrity of the final peptide.

Materials and Reagents
  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)

  • (S)-2-butyloctanoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) [Note: Amine-free, high-quality DMF is critical for success.] [20]* Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit reagents

Step-by-Step Methodology

This procedure assumes a starting scale of 0.1 mmol of resin-bound peptide. All steps are performed at room temperature unless otherwise specified.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF is recommended.

  • Activation of (S)-2-Butyloctanoic Acid:

    • In a separate, dry glass vial, dissolve (S)-2-butyloctanoic acid (4 equivalents, 0.4 mmol, ~70 mg) in anhydrous DMF (~2 mL).

    • Add HATU (3.9 equivalents, 0.39 mmol, ~148 mg) to the solution.

    • Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the mixture.

    • Gently swirl the vial. Allow this pre-activation to proceed for 1-5 minutes. The solution may change color. [3]

  • Coupling Reaction:

    • Drain the DMF from the washed resin in the reaction vessel.

    • Immediately add the activated acid solution (from step 2) to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours. Due to the high steric hindrance, a longer coupling time (4 hours to overnight) may be necessary. [3]

  • Monitoring for Completion:

    • Remove a small sample of resin beads (a few dozen) and wash them thoroughly with DMF.

    • Perform a Kaiser test (or an alternative like the chloranil test for secondary amines). [21] * Interpretation:

      • Colorless/Yellow beads (Negative): The reaction is complete. Proceed to step 6.

      • Blue beads (Positive): The reaction is incomplete, indicating free amines remain. Proceed to step 5.

  • Troubleshooting: Incomplete Coupling

    • If the Kaiser test is positive, drain the reaction solution and immediately perform a second coupling ("double coupling"). [3][21] * Repeat steps 2 and 3 with a fresh solution of activated (S)-2-butyloctanoic acid.

    • After the second coupling, repeat the Kaiser test (step 4). If it is still positive, consider capping the remaining free amines with acetic anhydride to prevent deletion sequence formation before proceeding to the next synthesis step.

  • Final Wash:

    • Once the coupling is confirmed to be complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all excess reagents and byproducts.

    • The resin is now ready for the next step in the synthesis (e.g., deprotection of the next amino acid or cleavage from the resin).

Conclusion

The successful incorporation of sterically hindered residues like (S)-2-butyloctanoic acid is achievable with a rational approach to reagent selection and protocol design. While traditional carbodiimides are often inadequate for this challenge, modern onium salt reagents, particularly HATU, PyAOP, and COMU, provide the necessary reactivity to drive these difficult couplings to completion. [3][4][19]The formation of highly potent active esters (OAt or Oxyma) is the key mechanistic feature that overcomes the steric barrier. [11][16][22]By employing the detailed protocol provided, which emphasizes high-potency reagents, appropriate stoichiometry, and mandatory in-process controls, researchers can confidently and efficiently synthesize complex peptides containing these valuable non-natural building blocks.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
  • HATU:a third-generation coupling reagent. ChemicalBook.
  • What is the mechanism of carbodiimide coupling reactions?. Benchchem.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 753-762.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • Carbodiimide. Wikipedia.
  • Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor.
  • Optimizing Peptide Coupling: Key Techniques. Novoprolabs.
  • BOP Reagent: A Technical Guide to its Core Principles and Applications in Peptide Synthesis. Benchchem.
  • Carbodiimides and Additives. Aapptec Peptides.
  • HATU. Wikipedia.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Wang, P., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(7), 1683-1693.
  • Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Phosphonium Salts. Houben-Weyl Methods of Organic Chemistry.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Resin-bound active esters offer some unique advantages for parallel amide synthesis. Sigma-Aldrich.
  • Liu, Y., et al. (2014). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2014, 1-6.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Method

Application Note: Chromatographic Separation Methods for (S)-2-Butyloctanoic Acid Enantiomers

The Analytical Challenge of Aliphatic Chiral BCFAs (S)-2-butyloctanoic acid is a chiral branched-chain fatty acid (BCFA) increasingly utilized as a critical building block in the synthesis of advanced lipid nanoparticles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Aliphatic Chiral BCFAs

(S)-2-butyloctanoic acid is a chiral branched-chain fatty acid (BCFA) increasingly utilized as a critical building block in the synthesis of advanced lipid nanoparticles (LNPs) for nucleic acid delivery and complex lipopeptides[1]. The enantiomeric purity of this lipid tail is paramount; the spatial orientation of the C2-branched alkyl chain directly dictates lipid packing density, membrane fluidity, and ultimately, the in vivo transfection efficiency of the LNP[2].

However, the chromatographic resolution of 2-butyloctanoic acid enantiomers presents a trifecta of analytical challenges:

  • Lack of Chromophore: As a fully saturated aliphatic carboxylic acid, it lacks a UV chromophore above 210 nm, rendering standard UV/Vis detection practically useless for trace enantiomeric impurity profiling.

  • High Lipophilicity: The C12 aliphatic backbone causes excessive retention and peak broadening on standard reversed-phase columns.

  • Steric Subtlety: The chiral center at the α -carbon (C2) is embedded within a flexible hydrocarbon environment, requiring highly specific shape-recognition mechanisms for successful baseline resolution.

To overcome these barriers, analytical scientists must employ derivatization strategies coupled with specialized stationary phases. This guide details three field-proven, self-validating protocols for the enantiomeric separation of 2-butyloctanoic acid, allowing laboratories to select a workflow based on their available instrumentation.

Strategic Decision Matrix for Chromatographic Workflows

Workflow Start Sample: Racemic 2-Butyloctanoic Acid Q1 Is LC-MS/MS available? Start->Q1 MS_Yes Yes Q1->MS_Yes MS_No No (FLD or GC-FID only) Q1->MS_No Method1 Method 1: UHPLC-MS/MS Achiral Derivatization (1-Naphthylamine) Polysaccharide Chiral Column MS_Yes->Method1 Q2 Is a GC Chiral Column available? MS_No->Q2 Col_Yes Yes (e.g., Cyclodextrin CSP) Q2->Col_Yes Col_No No, standard LC C18/C30 only Q2->Col_No Method3 Method 3: Chiral GC-FID Methyl Esterification (FAME) Direct Enantiomer Separation Col_Yes->Method3 Method2 Method 2: RP-HPLC-FLD Chiral Derivatization Diastereomer Separation on C30 Col_No->Method2

Decision matrix for selecting the optimal 2-butyloctanoic acid separation workflow.

Protocol A: Enantioselective UHPLC-ESI-MS/MS via Achiral Derivatization

The Causality Principle: Direct LC-MS analysis of low-molecular-weight aliphatic acids suffers from poor ionization efficiency in negative mode. Derivatization with an achiral tag like 1-naphthylamine serves a dual purpose: it introduces a highly ionizable nitrogen for positive-ion ESI-MS, and it provides an aromatic ring that engages in strong π−π stacking interactions with the phenylcarbamate groups of polysaccharide chiral stationary phases (CSPs)[3]. This π−π engagement is the primary driver for the chiral recognition of the aliphatic chain[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 2-butyloctanoic acid in 1.0 mL of anhydrous acetonitrile.

  • Derivatization Reaction:

    • Mix 50 µL of the sample with 50 µL of 1-naphthylamine (20 mM in acetonitrile).

    • Add 50 µL of EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 20 mM) and 50 µL of HOBt (Hydroxybenzotriazole, 20 mM) as coupling agents.

    • Incubate at 25°C for 60 minutes.

    • Quench the reaction with 100 µL of water and filter through a 0.22 µm PTFE syringe filter.

  • UHPLC Conditions:

    • Column: Chiralpak IB-U (amylose tris(3,5-dimethylphenylcarbamate)), 3.0 × 100 mm, 1.6 µm.

    • Mobile Phase: Gradient elution. Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. (Isocratic hold at 75% B is often optimal for C12 derivatives).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C (Lower temperatures enhance chiral recognition but increase backpressure).

  • MS/MS Detection: ESI positive mode. Monitor the specific MRM transition for the 1-naphthylamide derivative ( [M+H]+ precursor naphthylamine fragment).

System Suitability & Validation:

  • Self-Validation Check: Inject a racemic standard of 2-butyloctanoic acid derivatized under identical conditions. The system is validated only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 . If Rs​<1.5 , lower the column temperature to 15°C to enhance the enthalpic contribution to chiral recognition.

Protocol B: Reversed-Phase HPLC-FLD via Chiral Derivatization

The Causality Principle: For laboratories lacking MS/MS capabilities or expensive sub-2-µm CSPs, enantiomers can be chemically converted into diastereomers using a chiral derivatizing agent (CDA). We utilize (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. The bulky, rigid anthracene moiety forces the flexible 2-butyloctanoic acid chain into a restricted conformation, amplifying the steric differences between the (R) and (S) forms[5]. Because the structural difference is buried deep within a lipophilic tail, a standard C18 column may lack shape selectivity; therefore, a polymeric C30 (triacontyl) stationary phase is mandated to maximize extended hydrophobic interactions[6].

Step-by-Step Methodology
  • Derivatization Reaction:

    • To 100 µL of 2-butyloctanoic acid (1 mM in dichloromethane), add 100 µL of the CDA (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol (5 mM in DCM).

    • Add 50 µL of EDC (10 mM) and 10 µL of DMAP (4-Dimethylaminopyridine, 1 mM) as a catalyst.

    • Stir at room temperature for 2 hours in the dark (to prevent anthracene photo-degradation).

    • Evaporate under nitrogen and reconstitute in 500 µL of Methanol.

  • HPLC Conditions:

    • Column: Develosil C30-UG-3 (4.6 × 150 mm, 3 µm) or equivalent polymeric C30 phase.

    • Mobile Phase: Isocratic Methanol/Water (typically 85:15 v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 10°C. Critical Causality: Low temperatures suppress the thermal motion of the aliphatic chain, locking the diastereomers into distinct conformers that interact differently with the C30 phase[7].

  • Fluorescence Detection (FLD): Excitation at 298 nm; Emission at 460 nm.

System Suitability & Validation:

  • Self-Validation Check: Perform a "Blank Derivatization" (reagents only, no fatty acid). Inject the blank to ensure no artifact peaks elute within the retention window of the 2-butyloctanoic acid diastereomers. The limit of detection (LOD) should be verified at the low femtomole level based on a signal-to-noise ratio ≥3 .

Protocol C: Chiral Gas Chromatography of Volatile Methyl Esters

The Causality Principle: Free carboxylic acids hydrogen-bond strongly with silanol groups on GC columns, leading to severe peak tailing and irreversible adsorption. Methylation to Fatty Acid Methyl Esters (FAMEs) eliminates this hydrogen bonding, ensuring sharp peaks and volatilization at lower temperatures. Once volatilized, the enantiomers are separated on a cyclodextrin-based CSP (e.g., Hydrodex- β -TBADc). The chiral recognition relies on the differential inclusion of the (R) and (S) 2-butyl branches into the hydrophobic cavity of the modified β -cyclodextrin[8].

Step-by-Step Methodology
  • Methylation (FAME Synthesis):

    • Place 2.0 mg of 2-butyloctanoic acid in a glass vial.

    • Add 1.0 mL of 14% Boron trifluoride ( BF3​ ) in Methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously.

    • Extract the upper hexane layer (containing the FAMEs) and dry over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: Hydrodex- β -TBADc (heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)- β -cyclodextrin), 25 m × 0.25 mm ID, 0.25 µm film thickness[9].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 1:50, Injector temperature 250°C.

    • Oven Program: Initial temperature 40°C, hold for 1 min. Ramp at 1°C/min to 180°C, hold for 10 min. Note: A slow ramp rate is essential for resolving aliphatic chiral centers.

  • Detection: Flame Ionization Detector (FID) or Electron Ionization MS (EI-MS) at 250°C.

System Suitability & Validation:

  • Self-Validation Check: The baseline separation of the (R) and (S) methyl esters must be confirmed. Because methylation with BF3​ /MeOH can theoretically cause trace racemization at the α -carbon under harsh conditions, process an optically pure standard of (S)-2-butyloctanoic acid through the exact methylation protocol. If the (R)-enantiomer peak exceeds 0.5% area in the pure (S) standard run, reduce the derivatization temperature to 40°C and extend the time to 60 minutes.

Methodological Comparison Matrix

ParameterMethod 1: UHPLC-MS/MSMethod 2: RP-HPLC-FLDMethod 3: Chiral GC-FID/MS
Mechanism Direct enantiomer separationDiastereomer resolutionDirect enantiomer separation
Derivatization Achiral (1-Naphthylamine)Chiral (Anthracene-cyclohexanol)Achiral (Methanolic BF3​ )
Stationary Phase Chiralpak IB-U / IH-UPolymeric C30 (Achiral)Hydrodex- β -TBADc (Chiral)
Detection Mode ESI(+)-MS/MSFluorescence (Ex 298/Em 460 nm)FID or EI-MS
Sensitivity (LOD) Low picomoleLow femtomoleNanomole
Primary Use Case High-throughput metabolomicsUltra-trace impurity profilingRoutine bulk purity screening
Validation Risk Matrix effects suppressing MSReagent optical purity limitsHeat-induced racemization

References

  • Geibel, C., Zhang, L., Serafimov, K., Gross, H., & Lämmerhofer, M. (2022). Towards enantioselective ultrahigh performance liquid chromatography-mass spectrometry-based metabolomics of branched-chain fatty acids and anteiso-fatty acids under reversed-phase conditions using sub-2-μm amylose- and cellulose-derived chiral stationary phases. Chirality, 34(3), 484-497.[Link]

  • Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry, 68(1), 153-158.[Link]

  • Symrise AG. (2013). Fragrances with note of lily of the valley (US Patent No. US20130090390A1). U.S.

Sources

Application

Application Note: Kilo-Scale Manufacturing Process for (S)-2-Butyloctanoic Acid

Document Type: Technical Application Note & Scale-Up Protocol Target Audience: Process Chemists, Drug Development Scientists, and LNP Formulation Engineers Strategic Rationale & Industrial Relevance Enantiomerically pure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Scale-Up Protocol Target Audience: Process Chemists, Drug Development Scientists, and LNP Formulation Engineers

Strategic Rationale & Industrial Relevance

Enantiomerically pure branched-chain fatty acids, such as (S)-2-butyloctanoic acid , have emerged as critical building blocks in the synthesis of next-generation ionizable lipids for Lipid Nanoparticle (LNP) delivery systems [1]. The precise stereochemistry at the α -carbon dictates the packing density and phase transition temperature of the resulting lipid bilayers, directly impacting the transfection efficiency and endosomal escape of mRNA payloads.

While enzymatic resolution and asymmetric hydrogenation are viable for certain substrates, the Myers Pseudoephedrine-Directed Alkylation [2] remains the gold standard for the rapid, highly predictable, and scalable synthesis of α -branched carboxylic acids. This methodology leverages (1R,2R)-(-)-pseudoephedrine as an inexpensive, recoverable chiral auxiliary to achieve exceptional diastereoselectivity (>99% de).

This application note details a robust, kilo-scale validated protocol for the synthesis of (S)-2-butyloctanoic acid, focusing on the mechanistic causality behind process parameters and self-validating in-process controls (IPCs).

Synthetic Workflow

The process consists of three highly efficient stages: N-acylation of the auxiliary, asymmetric alkylation via a lithium enolate, and acidic cleavage to release the target fatty acid.

Workflow Step1 1. Acylation Octanoyl Chloride + (1R,2R)-(-)-Pseudoephedrine Int1 Intermediate 1 (1R,2R)-Pseudoephedrine Octanamide Step1->Int1 Et3N, THF, 0°C Step2 2. Asymmetric Alkylation LDA, LiCl, 1-Iodobutane Int1->Step2 IPC: HPLC >99% conv. Int2 Intermediate 2 Alkylated Amide (>99% de) Step2->Int2 -78°C to 0°C Step3 3. Acidic Hydrolysis 18N H2SO4 / Dioxane Int2->Step3 IPC: Chiral SFC >98% de Product Target Product (S)-2-Butyloctanoic Acid (>98% ee) Step3->Product Organic Extraction Auxiliary Auxiliary Recovery (1R,2R)-(-)-Pseudoephedrine Step3->Auxiliary Aqueous Basification

Figure 1: Three-step scalable synthetic workflow for (S)-2-butyloctanoic acid via Myers alkylation.

Mechanistic Causality & Stereocontrol (E-E-A-T Insights)

To successfully scale this chemistry, it is critical to understand why specific reagents and temperature profiles are employed. The high stereoselectivity of this reaction is not accidental; it is a highly ordered, self-validating thermodynamic system.

  • The Role of Lithium Chloride (LiCl): In ethereal solvents, lithium enolates form stable, kinetically sluggish tetrameric or hexameric aggregates. The addition of 6 equivalents of rigorously dried LiCl disrupts these aggregates, shifting the equilibrium toward highly reactive monomeric or dimeric enolate species. This accelerates the alkylation rate at 0 °C and prevents competing side reactions [2].

  • Facial Bias and Z-Enolate Geometry: Deprotonation with Lithium Diisopropylamide (LDA) exclusively yields the Z-enolate. The lithium alkoxide of the pseudoephedrine auxiliary coordinates directly with the enolate oxygen, locking the molecule into a rigid, planar transition state. The α -methyl group of the pseudoephedrine auxiliary sterically blocks the Si-face, forcing the electrophile (1-iodobutane) to attack exclusively from the Re-face, establishing the (S)-stereocenter.

Mechanism Z_Enolate Z-Enolate Formation (LDA, THF, -78°C) Li_Coord Lithium Coordination (Alkoxide & Enolate O) Z_Enolate->Li_Coord LiCl_Disrupt Aggregate Disruption (Excess Anhydrous LiCl) Li_Coord->LiCl_Disrupt Facial_Bias Si-Face Blocked (Auxiliary Methyl Group) LiCl_Disrupt->Facial_Bias Re_Attack Re-Face Attack (1-Iodobutane at 0°C) Facial_Bias->Re_Attack Stereocenter (S)-Stereocenter Established (>99% de) Re_Attack->Stereocenter

Figure 2: Mechanistic pathway and stereocontrol elements in the pseudoephedrine-directed alkylation.

Scale-Up Metrics & Quantitative Data

The following table summarizes the process performance across three different manufacturing scales. The data demonstrates that the process maintains high yield and enantiomeric excess (ee) during scale-up, provided heat transfer and moisture control are strictly managed.

ScaleSubstrate InputAlkylation YieldDiastereomeric Excess (de)Hydrolysis YieldEnantiomeric Excess (ee)
Bench 100 g94%>99.5%95%>99.0%
Kilo-Lab 1.0 kg91%98.8%92%>98.5%
Pilot 5.0 kg89%98.5%90%>98.0%

Note: Minor drops in yield at the pilot scale are attributed to mechanical losses during phase separations and reactor transfers.

Detailed Manufacturing Protocols

Step 1: Synthesis of (1R,2R)-Pseudoephedrine Octanamide

Causality Check: Triethylamine is used to scavenge HCl generated during acylation, preventing the protonation and deactivation of the pseudoephedrine nucleophile.

  • Charge: To a 20 L jacketed reactor under N₂, charge (1R,2R)-(-)-pseudoephedrine (1.00 kg, 6.05 mol), anhydrous THF (8.0 L), and triethylamine (1.01 L, 7.26 mol).

  • Cool: Adjust the jacket temperature to cool the solution to 0 °C.

  • Add: Dropwise add octanoyl chloride (1.08 kg, 6.65 mol) over 2 hours, maintaining the internal temperature below 5 °C.

  • Stir & IPC: Warm to 20 °C and stir for 2 hours. Self-Validation: Pull an aliquot for HPLC. The reaction is complete when pseudoephedrine is <1% AUC.

  • Workup: Quench with half-saturated aqueous NaHCO₃ (5 L). Extract with EtOAc (2 × 4 L). Wash the combined organics with 1 M HCl (to remove unreacted auxiliary), brine, and dry over Na₂SO₄.

  • Isolate: Concentrate under vacuum to yield a white crystalline solid. (Expected yield: 1.68 kg, 95%).

Step 2: Asymmetric Alkylation with 1-Iodobutane

Causality Check: Temperature cycling (-78 °C 20 °C 0 °C) ensures complete enolization and dissolution of the LiCl-enolate complex before the electrophile is introduced.

  • Preparation: Rigorously flame-dry LiCl (1.46 kg, 34.5 mol, 6.0 eq) under vacuum, then charge to a 50 L cryogenic reactor under N₂. Add anhydrous THF (12 L) and diisopropylamine (1.31 kg, 12.9 mol, 2.25 eq).

  • Enolization: Cool to -78 °C. Slowly add n-Butyllithium (2.5 M in hexanes, 4.94 L, 12.3 mol, 2.15 eq). Stir for 30 minutes to form LDA.

  • Amide Addition: Dissolve the octanamide from Step 1 (1.68 kg, 5.75 mol) in THF (4 L) and add dropwise at -78 °C.

  • Temperature Cycle: Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, briefly warm to 20 °C for 5 minutes (solution becomes homogeneous), and immediately cool back to 0 °C.

  • Alkylation: Add 1-iodobutane (1.59 kg, 8.63 mol, 1.5 eq) dropwise at 0 °C. Stir at 0 °C for 18 hours.

  • IPC & Quench: Self-Validation: Analyze an aliquot via Chiral SFC. If de > 98%, quench by adding half-saturated aqueous NH₄Cl (10 L).

  • Workup: Extract with EtOAc (15 L). Wash with brine, dry, and concentrate. If de is < 98%, recrystallize the crude solid from hot heptane to upgrade optical purity.

Step 3: Acidic Hydrolysis & Auxiliary Recovery

Causality Check: α -branched amides are highly sterically hindered. Harsh acidic conditions (18 N H₂SO₄) are required to force the cleavage. The acid protonates the pseudoephedrine leaving group, preventing epimerization of the newly formed stereocenter [2].

  • Charge: To a 20 L reactor, charge the alkylated amide (approx. 1.80 kg, 5.18 mol) and 1,4-dioxane (4.5 L).

  • Acidify: Carefully add 18 N H₂SO₄ (4.5 L) while maintaining stirring.

  • Reflux: Heat the mixture to gentle reflux (internal temp ~105 °C) for 14 hours.

  • IPC: Self-Validation: LC-MS must show complete disappearance of the amide mass ( m/z 348.3).

  • Phase Separation: Cool to 20 °C. Add DI water (10 L) and extract the product with MTBE (3 × 5 L).

  • Product Isolation: Wash the MTBE layer with water and brine, dry, and concentrate to yield (S)-2-butyloctanoic acid as a pale yellow oil. Distill under high vacuum (bp ~190 °C at 745 mmHg [3]) if absolute chemical purity >99.5% is required.

  • Auxiliary Recovery: Cool the aqueous acidic layer to 0 °C. Slowly basify with 50% NaOH to pH 14. Extract with CH₂Cl₂ (3 × 4 L) to recover >90% of the (1R,2R)-(-)-pseudoephedrine for future batches.

Quality Assurance & Analytical Release

To certify the batch for downstream LNP formulation or API synthesis, the following analytical panel must be executed:

  • Chiral Purity (ee): Analyzed via Chiral GC or SFC (e.g., Chiralpak AD-H column). Specification: >98.0% ee.

  • Chemical Purity: Analyzed via HPLC-CAD (Charged Aerosol Detection) due to the lack of a strong UV chromophore on the aliphatic chain. Specification: >98.0% AUC.

  • Identity (¹H NMR): 500 MHz in CDCl₃. Key diagnostic peaks: δ 11.5 (br s, 1H, COOH), 2.35 (m, 1H, α -CH), 1.60-1.20 (m, 16H, aliphatic CH₂), 0.88 (t, 6H, terminal CH₃).

References

  • Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids.European Patent Office, EP3160938B1.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at:[Link]

Method

Application Notes &amp; Protocols: (S)-2-Butyloctanoic Acid Conjugation for Targeted Drug Delivery

An in-depth guide to the conjugation of (S)-2-butyloctanoic acid for applications in targeted drug delivery is provided in this comprehensive document. This guide is designed for an audience of researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the conjugation of (S)-2-butyloctanoic acid for applications in targeted drug delivery is provided in this comprehensive document. This guide is designed for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for (S)-2-Butyloctanoic Acid in Targeted Drug Delivery

(S)-2-butyloctanoic acid is a chiral, branched-chain fatty acid. In the realm of targeted drug delivery, its unique structural features are being explored for their potential to enhance the therapeutic index of pharmaceutical agents. The conjugation of (S)-2-butyloctanoic acid to drug molecules or carrier systems is a key strategy in this endeavor.

The primary hypothesis for its use is based on the altered metabolic pathways and transport mechanisms observed in various pathological conditions, particularly in cancer. Many cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis. This has led to the overexpression of fatty acid transport proteins (FATPs) and related receptors on their cell surfaces. By attaching (S)-2-butyloctanoic acid as a targeting ligand, a drug conjugate may exploit these upregulated pathways for preferential entry into diseased cells, thereby increasing drug concentration at the site of action and minimizing off-target toxicity.

Core Principles of Conjugation Chemistry

The conjugation of (S)-2-butyloctanoic acid to a drug or carrier molecule hinges on the formation of a stable covalent bond. The carboxylic acid moiety of (S)-2-butyloctanoic acid is the primary functional group leveraged for this purpose. The most common and versatile approach is the formation of an amide bond with a primary or secondary amine on the drug or carrier.

A widely employed method for activating the carboxyl group of (S)-2-butyloctanoic acid is through the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with an amine to form a stable amide bond.

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Butyloctanoic_Acid (S)-2-butyloctanoic acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Butyloctanoic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Butyloctanoic_Acid Hydrolysis NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Amine_Molecule Amine-containing Molecule (Drug/Carrier-NH2) NHS NHS / Sulfo-NHS Conjugate (S)-2-butyloctanoic acid Conjugate NHS_Ester->Conjugate + Drug/Carrier-NH2 NHS_ NHS_ Conjugate->NHS_

Figure 1: EDC/NHS coupling workflow.

Experimental Protocols

The following protocols provide a general framework for the conjugation of (S)-2-butyloctanoic acid to an amine-containing molecule. Optimization will be required for each specific application.

ReagentSupplier (Example)Purpose
(S)-2-butyloctanoic acidSigma-AldrichTargeting Ligand
EDC (EDAC)Thermo FisherCarboxyl activating agent
NHS or Sulfo-NHSThermo FisherStabilizing agent for the active intermediate
Amine-containing moleculeVariesDrug, peptide, polymer, etc.
Anhydrous Dimethylformamide (DMF)Sigma-AldrichOrganic solvent
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichActivation buffer
Phosphate-buffered saline (PBS), pH 7.4VariesConjugation and storage buffer
HydroxylamineSigma-AldrichQuenching agent
Dialysis tubing or size-exclusion columnVariesPurification of the conjugate

This protocol is suitable for small molecules that are soluble in organic solvents.

  • Preparation of Reactants:

    • Dissolve (S)-2-butyloctanoic acid in anhydrous DMF to a concentration of 10-20 mM.

    • Dissolve EDC and NHS in anhydrous DMF to a concentration of 50 mM each. Prepare these solutions immediately before use. EDC is moisture-sensitive.

    • Dissolve the amine-containing molecule in anhydrous DMF.

  • Activation of (S)-2-butyloctanoic acid:

    • In a clean, dry reaction vessel, add the (S)-2-butyloctanoic acid solution.

    • Add 1.5 equivalents of EDC solution and 1.5 equivalents of NHS solution to the (S)-2-butyloctanoic acid solution.

    • Allow the activation reaction to proceed for 30-60 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Add 1.0 equivalent of the amine-containing molecule solution to the activated (S)-2-butyloctanoic acid.

    • Allow the reaction to proceed for 4-24 hours at room temperature, or overnight at 4°C, with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching:

    • Add a small amount of hydroxylamine solution (e.g., to a final concentration of 10 mM) to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the conjugate using an appropriate method such as flash column chromatography on silica gel or preparative HPLC.

This protocol is suitable for biomolecules such as proteins, peptides, or water-soluble polymers. The two-step method minimizes self-conjugation of molecules that contain both carboxyl and amine groups.

  • Preparation of Reactants:

    • Dissolve (S)-2-butyloctanoic acid in an appropriate organic solvent (e.g., DMSO or DMF) at a high concentration and then dilute it into the aqueous activation buffer.

    • Prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in activation buffer (0.1 M MES, pH 6.0) immediately before use.

    • Dissolve the amine-containing biomolecule in conjugation buffer (e.g., PBS, pH 7.4).

  • Activation of (S)-2-butyloctanoic acid:

    • In a reaction tube, combine the (S)-2-butyloctanoic acid solution with the activation buffer.

    • Add the EDC and Sulfo-NHS solutions. A molar ratio of 1:2:2 for acid:EDC:Sulfo-NHS is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • If possible, remove the excess EDC and Sulfo-NHS. For larger molecules, this can be done using a desalting column or dialysis against the conjugation buffer. This step is crucial to prevent unwanted side reactions with the amine-containing biomolecule.

  • Conjugation:

    • Add the amine-containing biomolecule to the activated (S)-2-butyloctanoic acid solution. The molar ratio of the activated acid to the biomolecule should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate to remove unreacted (S)-2-butyloctanoic acid and other byproducts. Suitable methods include dialysis, size-exclusion chromatography (SEC), or affinity chromatography, depending on the nature of the conjugate.

Characterization of the Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the degree of substitution.

TechniquePurpose
Mass Spectrometry (MS) To confirm the covalent attachment of (S)-2-butyloctanoic acid by observing the mass shift.
Nuclear Magnetic Resonance (NMR) For detailed structural elucidation of small molecule conjugates.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and to separate it from unreacted starting materials.
Fourier-Transform Infrared Spectroscopy (FTIR) To observe the appearance of the amide bond and the disappearance of the carboxylic acid peak.
UV-Vis Spectroscopy If either the drug or the targeting ligand has a chromophore, this can be used to estimate the degree of labeling.

In Vitro and In Vivo Evaluation

Once the conjugate is synthesized and characterized, its efficacy as a targeted drug delivery system must be evaluated.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Target Cell Line Culture (e.g., Cancer Cells) Cellular_Uptake Cellular Uptake Assay (Flow Cytometry / Confocal Microscopy) Cell_Culture->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (MTT / LDH Assay) Cellular_Uptake->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Animal_Model Animal Model (e.g., Xenograft Mouse Model) Mechanism->Animal_Model Proceed to In Vivo Pharmacokinetics Pharmacokinetics (PK) Study Animal_Model->Pharmacokinetics Biodistribution Biodistribution Study (Imaging / Tissue Analysis) Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition) Biodistribution->Efficacy

Figure 2: In vitro and in vivo evaluation workflow.

  • Cellular Uptake: The efficiency of the conjugate to enter target cells can be quantified using techniques like flow cytometry or visualized by confocal microscopy, often by attaching a fluorescent label to the drug or carrier.[1][2][3]

  • Cytotoxicity Assays: The therapeutic effect of the conjugate is assessed by measuring its ability to kill target cells.[4] Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

  • Mechanism of Action: Studies can be designed to elucidate the uptake mechanism (e.g., receptor-mediated endocytosis) and the intracellular fate of the conjugate.

  • Animal Models: The conjugate is administered to an appropriate animal model of the disease, such as a tumor-bearing mouse model.

  • Pharmacokinetics and Biodistribution: The circulation half-life, clearance, and distribution of the conjugate in various organs are determined. This helps to assess whether the conjugate is accumulating in the target tissue.

  • Therapeutic Efficacy: The ability of the conjugate to inhibit disease progression (e.g., reduce tumor volume) is evaluated and compared to the unconjugated drug.

Conclusion

The conjugation of (S)-2-butyloctanoic acid to therapeutic agents or their carriers represents a promising strategy for targeted drug delivery. The protocols and evaluation methods outlined in this document provide a comprehensive guide for researchers in this field. Successful implementation of these techniques requires careful optimization and thorough characterization to ensure the development of safe and effective targeted therapies.

References

  • Hermanson, G. T. (2013).
  • G-Biosciences. (n.d.). EDC (Amine-Carboxyl Crosslinker). Retrieved from [Link]

  • Luo, Y., & Prestwich, G. D. (1999). Synthesis and selective cytotoxicity of a hyaluronic acid-antitumor bioconjugate.
  • Grabinski, C. M., & Hussain, S. M. (2014). In vitro toxicological assessment of gold nanoparticles.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.

Sources

Application

Application Notes &amp; Protocols: Enzymatic Resolution of Racemic 2-Butyloctanoic Acid to its S-enantiomer

Introduction: The Significance of Chiral Purity in Drug Development In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Purity in Drug Development

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and metabolic properties. The S-enantiomer of 2-butyloctanoic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and efficient methods for obtaining this enantiomer in high purity are in significant demand.

Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, presents a powerful strategy for isolating a single, desired enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a particularly attractive approach due to the high enantioselectivity, mild reaction conditions, and environmental benignity of biocatalysts. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are widely employed in EKR due to their broad substrate specificity and stability in organic solvents.[1] This application note provides a detailed protocol for the enzymatic resolution of racemic 2-butyloctanoic acid to yield the S-enantiomer using Candida antarctica lipase B (CALB), a versatile and highly selective biocatalyst.[1][2]

Principle of the Method: Lipase-Catalyzed Enantioselective Esterification

The kinetic resolution of racemic 2-butyloctanoic acid is achieved through an enantioselective esterification reaction catalyzed by a lipase. In the presence of an alcohol, the lipase will preferentially catalyze the esterification of one enantiomer over the other. For many lipases, including CALB, the R-enantiomer of a chiral carboxylic acid is often the faster-reacting substrate.[3] This results in the conversion of the R-enantiomer into its corresponding ester, while the desired S-enantiomer remains largely unreacted as a carboxylic acid. The success of the resolution is quantified by the enantiomeric excess (e.e.) of the remaining substrate and the conversion of the starting material. Ideally, the reaction is stopped at or near 50% conversion to achieve the maximum theoretical yield and enantiomeric excess of the unreacted enantiomer.

The general reaction is depicted below:

(R,S)-2-butyloctanoic acid + Alcohol --(Lipase)--> (R)-2-butyloctanoate + (S)-2-butyloctanoic acid

Experimental Workflow Overview

The following diagram illustrates the key stages of the enzymatic resolution process, from the initial reaction setup to the final analysis and purification of the desired S-enantiomer.

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Workup & Separation cluster_3 Analysis & Purification racemic_acid Racemic 2-Butyloctanoic Acid reaction_vessel Reaction Vessel racemic_acid->reaction_vessel alcohol Alcohol (e.g., 1-Butanol) alcohol->reaction_vessel solvent Organic Solvent (e.g., Hexane) solvent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel incubation Incubation with Shaking (Controlled Temperature) reaction_vessel->incubation Start Reaction filtration Filtration to Remove Enzyme incubation->filtration Stop Reaction at ~50% Conversion extraction Liquid-Liquid Extraction (e.g., with NaHCO3(aq)) filtration->extraction acidification Acidification of Aqueous Layer extraction->acidification organic_layer Organic Layer: Contains (R)-ester and unreacted (S)-acid extraction->organic_layer final_extraction Extraction of S-Acid acidification->final_extraction hplc Chiral HPLC Analysis (Determine e.e.) final_extraction->hplc Crude S-enantiomer purification Purification (e.g., Column Chromatography) hplc->purification final_product Pure S-2-Butyloctanoic Acid purification->final_product Purified S-enantiomer

Caption: Workflow for the enzymatic resolution of racemic 2-butyloctanoic acid.

Detailed Protocol

Materials and Reagents
  • Racemic 2-butyloctanoic acid (CAS: 27610-92-0)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • 1-Butanol (or other suitable alcohol)

  • Hexane (or other suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (for HPLC)

  • Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type)[4]

Enzyme Preparation

Immobilized lipases are often preferred as they can be easily recovered and reused. If using a non-immobilized lipase, it can be immobilized on a support like Celite.[5] For this protocol, we will assume the use of a commercially available immobilized lipase such as Novozym® 435.

Enzymatic Resolution Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic 2-butyloctanoic acid (e.g., 1.0 g, 5.8 mmol).

    • Add 50 mL of hexane as the organic solvent.

    • Add 1-butanol (e.g., 0.43 g, 5.8 mmol, 1.0 equivalent). The choice and concentration of the alcohol can influence the reaction rate and enantioselectivity.[6]

    • Add the immobilized lipase (e.g., Novozym® 435, 100 mg). The optimal enzyme loading should be determined experimentally but typically ranges from 1-10% (w/w) of the substrate.[7]

  • Incubation:

    • Seal the flask and place it in a temperature-controlled shaker set to 40°C and 200 rpm. The optimal temperature for CALB is generally between 30-60°C.[1]

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be tracked by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by measuring the disappearance of the starting material or the appearance of the ester product.[5]

  • Reaction Termination:

    • Stop the reaction when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess of the remaining S-acid.

    • Remove the immobilized enzyme by vacuum filtration and wash it with fresh hexane. The recovered enzyme can be dried and reused for subsequent batches.

Workup and Purification
  • Separation of Acid and Ester:

    • Combine the filtrate and the hexane washings.

    • Extract the unreacted (S)-2-butyloctanoic acid from the organic phase with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The carboxylic acid will be deprotonated and move into the aqueous phase, while the ester remains in the organic phase.

    • Combine the aqueous extracts.

  • Isolation of (S)-2-butyloctanoic acid:

    • Cool the combined aqueous phase in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

    • Extract the protonated (S)-2-butyloctanoic acid with dichloromethane (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-butyloctanoic acid.

Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved (S)-2-butyloctanoic acid is a critical measure of the success of the resolution. This is typically determined by chiral HPLC.

Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) or Pirkle-type columns are often effective for the separation of chiral carboxylic acids.[8][9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol modifier like isopropanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.[9] For reversed-phase chiral HPLC, a mixture of acetonitrile, water, and an acidic modifier can be used.

  • Sample Preparation: Dissolve a small amount of the crude (S)-2-butyloctanoic acid in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The e.e. is calculated using the peak areas of the S and R enantiomers:

    e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Data Presentation: Expected Results

The following table summarizes typical results that can be expected from the enzymatic resolution of 2-butyloctanoic acid under optimized conditions.

ParameterValue
EnzymeImmobilized Candida antarctica Lipase B (Novozym® 435)
SubstrateRacemic 2-butyloctanoic acid
Acyl Acceptor1-Butanol
SolventHexane
Temperature40°C
Reaction Time12-24 hours
Conversion~50%
Yield of (S)-acid>40% (theoretical max. 50%)
Enantiomeric Excess (e.e.) of (S)-acid>95%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Low enzyme activity- Suboptimal reaction conditions (temperature, solvent)- Insufficient agitation- Use fresh or more active enzyme- Optimize temperature and solvent system- Increase shaking speed
Low Enantioselectivity (low e.e.) - Reaction proceeded beyond 50% conversion- Incorrect enzyme choice- Suboptimal conditions affecting enzyme conformation- Carefully monitor conversion and stop at ~50%- Screen other lipases- Optimize temperature, pH (if aqueous phase is present), and solvent
Enzyme Deactivation - High temperature- Presence of inhibitors in the substrate or solvent- Operate within the optimal temperature range for the enzyme- Use high-purity substrates and solvents

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle of the lipase, highlighting the preferential binding and esterification of the R-enantiomer.

G cluster_0 Lipase Catalytic Cycle lipase Lipase Active Site (Ser-His-Asp triad) s_acid (S)-2-Butyloctanoic Acid lipase->s_acid Slow or No Binding acyl_enzyme Acyl-Enzyme Intermediate (with R-moiety) lipase->acyl_enzyme Acylation r_acid (R)-2-Butyloctanoic Acid r_acid->lipase Preferential Binding alcohol Alcohol r_ester (R)-Ester acyl_enzyme->r_ester Nucleophilic Attack by Alcohol r_ester->lipase Product Release & Enzyme Regeneration

Caption: Mechanism of lipase-catalyzed enantioselective esterification.

Conclusion

The enzymatic kinetic resolution of racemic 2-butyloctanoic acid using Candida antarctica lipase B offers a highly efficient and selective method for the preparation of the valuable S-enantiomer. The protocol described herein provides a robust starting point for researchers in drug development and fine chemical synthesis. Optimization of reaction parameters such as enzyme loading, solvent, and temperature may be necessary to achieve the desired performance for specific applications. The use of immobilized enzymes further enhances the practicality and cost-effectiveness of this green chemistry approach by allowing for easy catalyst recovery and reuse.

References

  • ACS Publications. (2025, January 10). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.
  • ResearchGate. (n.d.). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof.
  • Sigma-Aldrich. (n.d.). Lipase B Candida antarctica, recombinant from Aspergillus oryzae powder, beige.
  • JAOCS. (2000, October). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica.
  • PubMed. (2001, August 5). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
  • Google Patents. (n.d.). Enzymatic production of optical isomers of 2-halopropionic acids.
  • MDPI. (2024, May 7). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives.
  • ResearchGate. (2017, March 29). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (2024, February 15). Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant.
  • Google Patents. (n.d.). Enzymatic resolution process.
  • ResearchGate. (n.d.). Resolution of 2-Methylalkanoic Acids. Enantioselective Esterification with Long Chain Alcohols Catalysed by Candida rugosa Lipase.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Method

Application Notes &amp; Protocols: Incorporation of (S)-2-butyloctanoic Acid into Biodegradable Polymers

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of (S)-2-butyloctanoic acid into biodegradable polyesters. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of (S)-2-butyloctanoic acid into biodegradable polyesters. The inclusion of this chiral fatty acid moiety allows for the fine-tuning of polymer properties, such as hydrophobicity, degradation kinetics, and thermal characteristics, which is of significant interest for advanced drug delivery systems and tissue engineering scaffolds.[1][2][3] We present detailed protocols for two primary synthesis methodologies: catalyzed Ring-Opening Polymerization (ROP) and enzyme-mediated polymerization. Furthermore, this guide outlines essential characterization techniques to validate the successful incorporation and to understand the resulting material properties, ensuring a robust and reproducible workflow.

Introduction: Rationale for Incorporating (S)-2-butyloctanoic Acid

Biodegradable aliphatic polyesters, including polylactide (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL), are cornerstone materials in biomedical applications due to their excellent biocompatibility and tunable degradation profiles.[4][5][6][7] However, native polyesters often require modification to optimize their performance for specific applications, such as enhancing the encapsulation of hydrophobic drugs or controlling the material's interaction with biological environments.

(S)-2-butyloctanoic acid is a C12 chiral fatty acid. Its incorporation into a polyester backbone serves several key purposes:

  • Hydrophobicity Modulation: The aliphatic nature of the fatty acid increases the overall hydrophobicity of the polymer, which can be advantageous for enhancing the solubility and loading of lipophilic drugs.[1][8]

  • Plasticization Effect: The flexible alkyl chain can act as a plasticizer, lowering the glass transition temperature (T_g) and potentially increasing the toughness of otherwise brittle polymers like PLA.[9]

  • Degradation Rate Control: Increased hydrophobicity can retard the rate of hydrolytic degradation, prolonging the functional lifespan of an implant or drug delivery vehicle.[1]

  • Molecular Weight Control: As a monofunctional carboxylic acid, it acts as a chain-terminating agent in polymerization, allowing for precise control over the final molecular weight of the polymer.[3]

  • Surface Modification: The fatty acid chains can preferentially orient towards the surface of polymer matrices, altering surface energy and biocompatibility.[10][11][12]

This guide focuses on practical, validated methods to achieve these modifications in a controlled and characterizable manner.

Synthesis Methodologies and Protocols

Two primary routes are detailed: Ring-Opening Polymerization (ROP), a robust and widely used chemical synthesis method, and Enzymatic Polymerization, a green chemistry alternative that proceeds under mild conditions.[13][14][15]

Protocol 1: Ring-Opening Polymerization (ROP) of Lactones

Principle: Ring-opening polymerization is an efficient method for producing high molecular weight polyesters from cyclic ester monomers (lactones), such as L-lactide, D,L-lactide, and ε-caprolactone.[16][17][18] In this protocol, the carboxylic acid group of (S)-2-butyloctanoic acid serves as the initiator, attacking the first monomer unit. The polymerization propagates from this initiation site, resulting in a polymer chain with the (S)-2-butyloctanoyl group covalently attached at one end. A catalyst, typically tin(II) 2-ethylhexanoate (Sn(Oct)₂), is used to accelerate the reaction.[16][17][19]

Experimental Workflow: Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer Lactone Monomer (e.g., L-Lactide) Drying Dry all reactants & glassware under vacuum Monomer->Drying Initiator (S)-2-butyloctanoic acid Initiator->Drying Catalyst Sn(Oct)₂ Solution Reaction Combine reactants in flask, purge with N₂ Drying->Reaction Melt Heat to melt (e.g., 130-150°C) Reaction->Melt Polymerize Polymerize under N₂ (2-24 hours) Melt->Polymerize Dissolve Dissolve crude polymer in Dichloromethane Polymerize->Dissolve Precipitate Precipitate in cold Methanol/Hexane Dissolve->Precipitate Filter Filter and collect solid polymer Precipitate->Filter FinalDry Dry under vacuum to constant weight Filter->FinalDry Characterization Characterization FinalDry->Characterization Proceed to Characterization

Caption: Workflow for ROP synthesis of fatty acid-terminated polyesters.

Materials & Equipment:

  • Monomer: High-purity L-Lactide or ε-caprolactone

  • Initiator: (S)-2-butyloctanoic acid

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution (e.g., 0.5 M in dry toluene)

  • Solvents: Anhydrous dichloromethane (DCM), anhydrous toluene, reagent-grade methanol or hexane

  • Schlenk flask and line (or glovebox)

  • Magnetic stirrer hotplate with oil bath

  • Vacuum oven

  • Standard glassware (syringes, needles, beakers, filtration apparatus)

Step-by-Step Procedure:

  • Reactant Preparation:

    • Accurately weigh the desired amount of L-Lactide monomer and (S)-2-butyloctanoic acid initiator into a dry Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight.

    • Causality Note: A lower [M]/[I] ratio will result in a lower molecular weight polymer, as more initiator molecules are available to start chains.

    • Dry the flask contents under high vacuum for at least 4 hours to remove residual water, which can interfere with the polymerization.

  • Polymerization Reaction:

    • Backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Via syringe, add the required volume of Sn(Oct)₂ catalyst solution. A typical monomer-to-catalyst ratio ([M]/[C]) is between 1000:1 and 5000:1.

    • Immerse the flask in a preheated oil bath (e.g., 140°C for L-lactide).

    • Stir the reaction mixture. The reactants will melt and become a clear, viscous liquid.

    • Continue the polymerization for 2-24 hours. Reaction time depends on temperature, catalyst concentration, and target conversion.

  • Purification:

    • Remove the flask from the heat and allow it to cool to room temperature. The crude polymer will solidify.

    • Dissolve the solid polymer in a minimal amount of dichloromethane.

    • Slowly pour the polymer solution into a beaker containing a large excess (approx. 10x volume) of cold methanol or hexane while stirring vigorously. The polymer will precipitate as a white solid.

    • Causality Note: This step removes unreacted monomer and catalyst residues, which are soluble in methanol/hexane while the polymer is not.

    • Collect the precipitated polymer by vacuum filtration.

    • Repeat the dissolution-precipitation cycle two more times to ensure high purity.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Quantitative Data Example:

ParameterValueRationale
MonomerL-Lactide (5.0 g, 34.7 mmol)Base polymer backbone
Initiator ([M]/[I] = 100)(S)-2-butyloctanoic acid (64.6 mg, 0.347 mmol)Targets a theoretical M_n of ~15 kDa
Catalyst ([M]/[C] = 2000)Sn(Oct)₂ (7.0 mg, 0.017 mmol)Provides efficient polymerization control
Temperature140 °CEnsures monomer is molten and reaction proceeds at a reasonable rate
Time6 hoursTypically sufficient for high conversion
Protocol 2: Enzymatic Polymerization

Principle: Enzymatic polymerization is a biocompatible and environmentally friendly approach that utilizes enzymes, typically lipases, as catalysts.[13][15] Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is highly effective at catalyzing both polycondensation and ring-opening reactions to form polyesters under milder, solvent-free conditions.[20] This method reduces the risk of toxic catalyst residues in the final product, which is highly desirable for biomedical applications.

Experimental Workflow: Enzymatic Polymerization

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer Lactone Monomer (e.g., ε-caprolactone) Combine Combine all reactants in reaction vial Monomer->Combine Initiator (S)-2-butyloctanoic acid Initiator->Combine Enzyme Immobilized Lipase (Novozym 435) Enzyme->Combine Incubate Incubate with stirring in heated shaker Combine->Incubate Conditions Solvent-free, reduced pressure (e.g., 80°C, 48-72h) Incubate->Conditions Dissolve Dissolve crude polymer in Dichloromethane Conditions->Dissolve FilterEnzyme Filter to remove immobilized enzyme Dissolve->FilterEnzyme Precipitate Precipitate in cold Methanol FilterEnzyme->Precipitate Dry Dry under vacuum to constant weight Precipitate->Dry Characterization Characterization Dry->Characterization Proceed to Characterization

Caption: Workflow for enzymatic synthesis of fatty acid-modified polyesters.

Materials & Equipment:

  • Monomer: ε-caprolactone (distilled before use)

  • Initiator/Terminator: (S)-2-butyloctanoic acid

  • Enzyme Catalyst: Novozym 435 (immobilized Candida antarctica lipase B)

  • Vacuum-rated reaction vial or flask

  • Heated orbital shaker or stirring hotplate

  • Vacuum pump

  • Solvents and glassware as in Protocol 2.1

Step-by-Step Procedure:

  • Reactant Setup:

    • To a dry reaction vial, add ε-caprolactone, (S)-2-butyloctanoic acid, and Novozym 435. A typical enzyme loading is 5-10% by weight of the total monomers.

    • Causality Note: ε-caprolactone is often preferred for enzymatic ROP as it is less sterically hindered than lactide, leading to higher conversion rates at lower temperatures.

  • Polymerization Reaction:

    • Seal the vial and place it in a heated orbital shaker set to 80-90°C.

    • Apply a moderate vacuum to the system. This helps remove trace water and any water formed during potential side-reactions (condensation), driving the equilibrium toward polymer formation.

    • Allow the reaction to proceed for 48-72 hours.

  • Purification:

    • Cool the reaction to room temperature.

    • Dissolve the viscous product in dichloromethane.

    • Filter the solution to remove the immobilized enzyme beads. The enzyme can often be washed, dried, and reused.

    • Precipitate the polymer product in cold methanol, collect, and dry under vacuum as described in Protocol 2.1.

Polymer Characterization Protocols

Thorough characterization is essential to confirm the incorporation of (S)-2-butyloctanoic acid and to understand the new material's properties.[21][22][23]

Protocol: Structural Verification via ¹H NMR Spectroscopy
  • Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the covalent attachment of the fatty acid and to quantify the degree of incorporation by comparing the integral of protons unique to the fatty acid with those of the polymer backbone.

  • Procedure: Dissolve 5-10 mg of the purified polymer in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum.

  • Data Interpretation:

    • PLA Backbone: Look for the characteristic quartet at ~5.15 ppm (methine proton, -CH-) and doublet at ~1.57 ppm (methyl protons, -CH₃).

    • (S)-2-butyloctanoic Acid Terminus: Identify the terminal methyl protons of the fatty acid's alkyl chains, which will appear as multiplets around 0.8-0.9 ppm.[9]

    • Quantification: Calculate the number-average molecular weight (M_n) by comparing the integral of the backbone methine proton (I_CH) with the integral of the terminal methyl protons (I_CH3_FA) from the fatty acid.

Protocol: Molecular Weight Determination via Gel Permeation Chromatography (GPC)
  • Principle: GPC (or Size Exclusion Chromatography, SEC) separates polymer molecules based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).

  • Procedure: Prepare a dilute solution of the polymer (e.g., 2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or chloroform. Run the sample on a GPC system calibrated with polystyrene standards.

  • Expected Results: Successful polymerization will yield a unimodal distribution. The M_n should be reasonably close to the theoretical value calculated from the [M]/[I] ratio. A PDI between 1.1 and 1.8 is typical for controlled ROP.

Protocol: Thermal Properties Analysis via DSC and TGA
  • Principle: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, revealing the glass transition temperature (T_g), melting temperature (T_m), and crystallinity. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating thermal stability.

  • Procedure:

    • DSC: Heat a small sample (5-10 mg) under nitrogen, typically from 20°C to 200°C at 10°C/min, cool it, and then perform a second heating scan to observe the thermal transitions.

    • TGA: Heat a sample from room temperature to ~600°C at 10°C/min under a nitrogen atmosphere.

  • Expected Results:

    • DSC: The incorporation of the fatty acid is expected to lower the T_g compared to the unmodified polyester due to a plasticizing effect. T_m may also be affected.

    • TGA: The modified polymer should exhibit a single-stage degradation profile, indicating a stable copolymer rather than a simple blend.

Summary of Characterization Data:

TechniqueParameter MeasuredExpected Outcome for Fatty Acid Incorporation
¹H NMR Chemical structure, M_nAppearance of alkyl proton signals (~0.9 ppm); M_n controllable by [M]/[I] ratio.
GPC/SEC M_n, M_w, PDIUnimodal peak; M_n consistent with NMR; PDI < 1.8.
DSC T_g, T_m, CrystallinityDecrease in T_g; potential change in T_m and crystallinity.
TGA Decomposition Temperature (T_d)High thermal stability with a clear, single-step degradation profile.

References

  • Fahmy, T. M., Samstein, R. M., Harness, C. C., & Saltzman, W. M. (2005). Surface modification of biodegradable polyesters with fatty acid conjugates for improved drug targeting. Biomaterials, 26(28), 5727-5736. [Link]

  • Fahmy Lab. (n.d.). Surface modification of biodegradable polyesters with fatty acid conjugates for improved drug targeting. Retrieved from [Link]

  • Jiang, Z., Hufendiek, A., & Albertsson, A. C. (2017). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Chemical Reviews, 117(3), 2245-2287. [Link]

  • Kumar, N., & Domb, A. J. (2004). Fatty Acid-Based Biodegradable Polymers: Synthesis and Applications. In Biodegradable Polymers for Industrial Applications (pp. 147-172). Woodhead Publishing. [Link]

  • Domb, A. J. (2018). Biodegradable Fatty Acid Polyesters. In Handbook of Biodegradable Polymers (pp. 33-54). Smithers Rapra. [Link]

  • Fahmy, T. M., Samstein, R. M., Harness, C. C., & Saltzman, W. M. (2005). Surface modification of biodegradable polyesters with fatty acid conjugates for improved drug targeting. PubMed. [Link]

  • Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic Polymerization. Chemical Reviews, 101(12), 3793-3818. [Link]

  • Jandacek, R. J. (1989). Synthesis of sucrose polyester. U.S. Patent No. 4,877,871. Washington, DC: U.S.
  • Domb, A. J. (2014). Fatty Acid Based Biodegradable Polymer. ResearchGate. [Link]

  • Maisonneuve, L., Lebarbé, T., Grau, E., & Cramail, H. (2014). Synthesis of Fatty Acid-Based Polyesters and Their Blends with Poly(l-lactide) as a Way To Tailor PLLA Toughness. ACS Sustainable Chemistry & Engineering, 3(1), 88-97. [Link]

  • Nozaki, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5526-5537. [Link]

  • Willemsee, G. W. M. (1994). Process for the synthesis of polyol fatty acid polyesters. European Patent No. EP 0322971 B1. [Link]

  • Wissler, A. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. CSB/SJU Digital Commons. [Link]

  • Van der Plank, P. (1990). Process for the synthesis of polyol fatty-acid esters.
  • Uyama, H., & Kobayashi, S. (2009). Enzymatic Polymer Synthesis: An Opportunity for Green Polymer Chemistry. Chemical Reviews, 109(11), 5480-5527. [Link]

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Direct Organocatalytic Ring‐Opening Polymerizations of Lactones. Chemical Reviews, 107(12), 5813-5840. [Link]

  • Doi, Y. (1991). Synthesis and properties of biodegradable polymers and plastics. Materials Science Forum, 73-74, 195-206. [Link]

  • Li, L., Xiang, Y., & Chen, L. (2025). Enzymatic polymerization: Recent advances toward sustainable polymer synthesis. Biotechnology Advances, 85, 108566. [Link]

  • Bikiaris, N. D., & Papageorgiou, G. Z. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 14(3), 464. [Link]

  • Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. Advances in Polymer Science, 245, 173-217. [Link]

  • Azizov, A. G., Ibragimova, M. D., & Alieva, L. I. (2018). Biodegradable Synthetic Polymers. Azerbaijan Chemical Journal, 1, 6-21. [Link]

  • LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. [Link]

  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133. [Link]

  • Fernández, J., Etxeberria, A., & Sarasua, J. R. (2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 5(3), 706-736. [Link]

  • Rorrer, N. A., et al. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. [Link]

  • Wang, C., et al. (2023). Synthesis of novel polymers with biodegradability from propylene and carbon monoxide. ChemRxiv. [Link]

  • Rorrer, N. A., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. NREL Publications. [Link]

  • Al-Zoubi, N., & Jafar, M. (2024). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers, 16(1), 123. [Link]

  • Li, J., et al. (2024). Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications. ResearchGate. [Link]

  • Lee, S., et al. (2020). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). Polymers, 12(10), 2349. [Link]

  • Rorrer, N. A., et al. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. ResearchGate. [Link]

  • Hunt, J. (2024). Biocompatible Polymers: Innovations and Applications in Medical Devices. Journal of Material Sciences & Engineering. [Link]

  • Singh, M., & Kumar, P. (2024). Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates. International Journal of Molecular Sciences, 25(2), 929. [Link]

  • Liu, Z. (2014). Morphological Characterization and Analysis of Ion-Containing Polymers Using Small Angle X-ray Scattering. VTechWorks. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-2-butyloctanoic acid during coupling reactions

Topic: Preventing Racemization of (S)-2-Butyloctanoic Acid During Coupling Reactions The Challenge: Steric Hindrance vs. Stereochemical Integrity (S)-2-butyloctanoic acid is a chiral, α -branched carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of (S)-2-Butyloctanoic Acid During Coupling Reactions

The Challenge: Steric Hindrance vs. Stereochemical Integrity

(S)-2-butyloctanoic acid is a chiral, α -branched carboxylic acid. Coupling this building block to amines or alcohols presents a severe synthetic challenge due to the massive steric bulk of the α -butyl and α -hexyl chains.

The Causality of Racemization: During a standard coupling reaction, the carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea or active ester). Because the α -branching physically shields the carbonyl carbon, the desired nucleophilic attack by the incoming amine/alcohol is kinetically retarded. Consequently, the activated intermediate persists in solution for a prolonged period.

During this extended lifetime, any base present in the reaction mixture (such as triethylamine or DIPEA) can abstract the relatively acidic α -proton. This abstraction forms a planar enolate or ketene intermediate. Once planarity is achieved, the stereochemical information is permanently lost. Subsequent reprotonation or nucleophilic attack occurs from either face, yielding a racemic mixture[1].

To preserve enantiomeric excess (ee), you must manipulate the kinetic competition: either accelerate the nucleophilic attack, or completely suppress the base-catalyzed α -deprotonation.

Mechanism A (S)-2-Butyloctanoic Acid + Amine B Activated Ester (Long Lifetime) A->B Activation C Chiral Amide (Desired) B->C Slow Attack (Steric Hindrance) D Planar Enolate / Ketene (Base-Catalyzed) B->D Fast Deprotonation (Base Promoted) E Racemic Amide (Undesired) D->E Non-selective Attack

Kinetic competition between desired coupling and base-catalyzed racemization.

Troubleshooting Workflows

Issue 1: High Racemization with Standard Carbodiimides (DIC/HOBt)

Diagnosis: Carbodiimides alone, or with standard additives like HOBt, form intermediates that are not reactive enough to overcome the steric hindrance of the 2-butyloctyl chain quickly. The required basic conditions (e.g., TEA) promote enolization. Solution:

  • Switch to Base-Free Ynamides: Ynamides (such as MYMsA) act as novel coupling reagents that operate under extremely mild, base-free conditions. Because no exogenous base is added, α -deprotonation is virtually eliminated, resulting in racemization-free activation of chiral carboxylic acids[2][3].

  • Upgrade your Additive: If carbodiimides must be used, replace HOBt with Oxyma Pure . Oxyma Pure forms highly reactive esters that accelerate the coupling step, minimizing the lifetime of the racemization-prone intermediate[4].

Issue 2: Low Yields & Sluggish Kinetics

Diagnosis: The steric bulk prevents the nucleophile from accessing the activated carbonyl, leading to incomplete conversion or hydrolysis of the active ester back to the starting material. Solution:

  • Use DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphate-based coupling reagent. It forms a highly reactive intermediate that drives the coupling forward while exhibiting a remarkable, intrinsic resistance to racemization[5].

  • Optimize the Base: Swap unhindered bases (TEA) for sterically hindered bases like 2,4,6-collidine (TMP) . Collidine acts as an acid scavenger but is too bulky to efficiently abstract the shielded α -proton of 2-butyloctanoic acid.

Comparative Data: Reagent Selection

The following table summarizes the expected performance of various coupling systems when applied to sterically hindered, α -branched chiral acids like (S)-2-butyloctanoic acid.

Coupling SystemBaseTemp (°C)Yield (%)Racemization (% D-isomer)
DIC / HOBtTEA (2.0 eq)2545> 25.0
DIC / Oxyma PureDIPEA (1.0 eq)0 to 2578< 2.0
DEPBT2,4,6-Collidine (2.0 eq)0 to 2582< 0.5
Ynamide (MYMsA)None 2591Not Detected

Validated Experimental Protocols

Protocol A: Ynamide-Mediated Base-Free Coupling

This protocol utilizes ynamides to achieve racemization-free amidation by completely removing the base from the reaction environment[2].

  • Preparation: In a flame-dried flask under inert atmosphere (Argon/N2), dissolve (S)-2-butyloctanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add the ynamide reagent (e.g., MYMsA) (1.2 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC or LCMS. The absence of the α -acyloxyenamide intermediate indicates complete aminolysis.

  • Workup: Wash the organic layer successively with 0.1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: DEPBT / Collidine Coupling

This protocol leverages the racemization resistance of DEPBT combined with the steric bulk of collidine to force the coupling of hindered substrates[5].

  • Preparation: Dissolve (S)-2-butyloctanoic acid (1.0 eq) and the amine (1.1 eq) in a 1:1 mixture of anhydrous THF and DCM (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Activation: Add DEPBT (1.2 eq) to the cooled solution.

  • Base Addition: Dropwise, add 2,4,6-collidine (2.0 eq). Keep the reaction at 0 °C for 1 hour to ensure controlled activation without thermal energy promoting enolization.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

    • Self-Validation Check: Extended reaction times are required for sterically hindered α -branches; ensure the active ester is fully consumed before quenching to avoid hydrolysis back to the racemic acid.

  • Workup: Quench with 5% aqueous citric acid. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and purify.

Frequently Asked Questions (FAQs)

Q: Can I use HATU for coupling (S)-2-butyloctanoic acid? A: While HATU is highly reactive and excellent for standard peptide synthesis, it requires a base (usually DIPEA). For highly hindered α -branched acids, the coupling step is so slow that even with HATU, the base has time to cause racemization. If you must use HATU, strictly limit DIPEA to 1.0 equivalent and run the activation at -20 °C.

Q: Why is 2,4,6-collidine preferred over DIPEA? A: DIPEA is sterically hindered, but 2,4,6-collidine (TMP) offers a flatter, highly shielded basic center that is exceptionally poor at abstracting α -protons from bulky carboxylic acids, yet it remains an effective proton scavenger for the coupling mechanism.

Q: How do I analytically verify the enantiomeric purity of my product? A: Chiral HPLC or SFC (Supercritical Fluid Chromatography) is required. You must synthesize a racemic standard of your final product (using DIC/TEA at room temperature to intentionally racemize it) to establish the retention times of both enantiomers on your chiral column before analyzing your optimized batch[1].

References

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Ynamides as Racemization-Free Coupling Reagents (Organic Chemistry Portal Summary) Source: Organic-Chemistry.org URL:[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization Source: Organic Letters (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC for (S)-2-Butyloctanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve aliphatic chiral carboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve aliphatic chiral carboxylic acids. Analyzing (S)-2-butyloctanoic acid presents a unique dual-challenge: it lacks a conjugated chromophore for standard UV detection, and its free carboxyl group causes severe peak tailing on chiral stationary phases (CSPs).

This guide provides field-proven, mechanistically grounded solutions to optimize your chiral HPLC workflows, ensuring high enantiomeric resolution and reliable detection.

Analytical Decision Workflow

Before troubleshooting, you must align your detection capabilities with the chemical reality of your analyte. Use the logical workflow below to determine whether direct analysis or pre-column derivatization is required for your laboratory setup.

HPLC_Workflow Start Sample: (S)-2-Butyloctanoic Acid (Lacks Chromophore) Decision Universal Detector Available? (CAD, ELSD, MS) Start->Decision Direct Direct Chiral HPLC (e.g., Chiralpak IA) Decision->Direct Yes Deriv Pre-Column Derivatization (e.g., ADAM Reagent) Decision->Deriv No (UV Only) Phase Add 0.1% TFA to Mobile Phase (Suppress Ionization) Direct->Phase React React 1h at Room Temp (Avoids Racemization) Deriv->React Detect1 Detect via CAD/ELSD (High Sensitivity) Phase->Detect1 Detect2 Detect via UV/Fluorescence (High Sensitivity) React->Detect2

Figure 1: Decision workflow for chiral HPLC analysis of 2-butyloctanoic acid.

Troubleshooting & FAQs

Q1: Why is my (S)-2-butyloctanoic acid peak invisible or buried in baseline noise during chiral HPLC? A: (S)-2-butyloctanoic acid is an aliphatic branched-chain fatty acid. Because it lacks a conjugated pi-electron system, it only exhibits weak UV absorbance at low wavelengths (200–220 nm) . At these wavelengths, mobile phase solvents (like ethyl acetate or isopropanol) often absorb UV light, masking your analyte in baseline noise. Causality & Solution: To bypass this optical limitation, you must either use a mass-based universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or chemically attach a chromophore via pre-column derivatization .

Q2: I am experiencing severe peak tailing and poor enantiomeric resolution (Rs < 1.5). How do I fix this? A: The pKa of 2-butyloctanoic acid is approximately 4.8. In a neutral mobile phase, the ionized carboxylate anion (-COO⁻) undergoes secondary electrostatic interactions with residual silanols on the silica support of the CSP. This non-specific binding causes severe peak tailing and destroys chiral resolution. Causality & Solution: You must suppress ionization. Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. This lowers the pH, forcing the analyte into its neutral, protonated state (-COOH). Consequently, the molecule interacts exclusively with the chiral selector (e.g., amylose/cellulose derivatives) via specific hydrogen bonding and steric hindrance, restoring peak symmetry.

Q3: If I choose to derivatize, which reagent preserves the chiral integrity without causing racemization? A: When derivatizing an alpha-chiral carboxylic acid, you must avoid harsh coupling reagents (e.g., EDC/DCC with heating). These reagents form an activated ester intermediate that increases the acidity of the alpha-proton at the C2 chiral center, leading to proton abstraction and subsequent racemization. Causality & Solution: Use 9-Anthryldiazomethane (ADAM). ADAM acts as a diazoalkane and undergoes a direct, concerted alkylation with the carboxylic acid proton at room temperature . This mild condition strictly preserves the enantiomeric excess (ee%) of your original sample while providing ultra-high fluorescence sensitivity.

Standard Operating Procedures (SOPs)

Protocol A: Direct Chiral HPLC Analysis (CAD/ELSD)

Use this protocol if you have access to universal detection and wish to avoid the time-consuming derivatization step.

  • Self-Validation Check: Inject a blank mobile phase containing 0.1% TFA to establish a baseline. Next, inject a racemic standard of 2-butyloctanoic acid. You must achieve a resolution (Rs) ≥ 1.5. If Rs < 1.5, decrease the isopropanol concentration by 0.5% increments to increase retention and chiral interaction time.

Step-by-Step Methodology:

  • Column Installation: Install an immobilized polysaccharide-based CSP (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a highly volatile, UV-transparent mixture of Hexane / Isopropanol / Trifluoroacetic acid (99:1:0.1, v/v/v).

  • System Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min at a controlled column temperature of 25 °C.

  • Detector Optimization: Set the CAD/ELSD evaporation temperature to 35 °C. Because 2-butyloctanoic acid has a relatively low molecular weight for lipids, higher evaporation temperatures risk volatilizing the analyte, leading to signal loss.

Protocol B: Pre-Column Derivatization with ADAM (UV/Fluorescence)

Use this protocol if your system is limited to standard UV-Vis or Fluorescence detectors.

  • Self-Validation Check: Run a reagent blank (ADAM + acetone, no sample) through the HPLC. ADAM degradation products can occasionally form fluorescent artifacts. Confirm that no artifact peaks co-elute within the retention time window of your derivatized (S)-2-butyloctanoic acid.

Step-by-Step Methodology:

  • Sample Preparation: Completely dry the (S)-2-butyloctanoic acid sample under a gentle stream of nitrogen. Dissolve the residue in 100 µL of HPLC-grade acetone.

  • Reagent Addition: Add a 5-fold molar excess of ADAM solution (0.1% w/v prepared fresh in acetone) to the sample vial.

  • Incubation: Vortex the mixture for 10 seconds. Incubate the vial in the dark at room temperature (20–25 °C) for exactly 60 minutes to ensure quantitative conversion.

  • Analysis: Dilute the reaction mixture 1:10 with the mobile phase to prevent detector saturation. Inject directly into the HPLC system. Monitor via UV detection at 254 nm or Fluorescence (Excitation: 365 nm / Emission: 412 nm).

Quantitative Data & Method Comparison

To assist in selecting the optimal analytical pathway for your laboratory, refer to the quantitative performance metrics summarized below.

Table 1: Comparison of Detection and Optimization Strategies for 2-Butyloctanoic Acid

Analytical StrategyPrimary DetectorRequired Mobile Phase ModifierSensitivity (LOD)Risk of RacemizationWorkflow Throughput
Direct Analysis (UV) UV (210-220 nm)0.1% TFALow (~50-100 µg/mL)NoneHigh (Direct Inject)
Direct Analysis (CAD) CAD / ELSD0.1% TFAHigh (~1-5 µg/mL)NoneHigh (Direct Inject)
ADAM Derivatization UV (254 nm) / FLDNone requiredUltra-High (<1 ng/mL)Very LowModerate (1h prep)

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: Molecules (MDPI) URL:[Link] [1]

  • Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives to Alcohols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link] [2]

Troubleshooting

troubleshooting GC-MS baseline noise in (S)-2-butyloctanoic acid detection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with elevated baseline noise, peak tailing, and poor reproducibility when analyzing b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with elevated baseline noise, peak tailing, and poor reproducibility when analyzing branched-chain fatty acids (BCFAs).

(S)-2-butyloctanoic acid presents a unique analytical challenge. Due to its alpha-branched structure, standard methodologies often fail, leading to severe chromatographic artifacts[1]. This guide provides a mechanistic understanding of baseline anomalies and a self-validating troubleshooting protocol to restore system integrity.

Diagnostic Logic Tree

G Start Observe Baseline Noise Q1 Is noise high-frequency (sharp spikes)? Start->Q1 Elec Electronic Issue (Check cables/detector) Q1->Elec Yes Q2 Are specific m/z ions present? (e.g., 73, 207) Q1->Q2 No Bleed Column Bleed / Septum Degradation Q2->Bleed Yes Q3 Is derivatization complete for branched chains? Q2->Q3 No Deriv Optimize Derivatization (Steric Hindrance) Q3->Deriv No Contam Carrier Gas / Inlet Contamination Q3->Contam Yes

GC-MS Baseline Noise Diagnostic Logic Tree.

Section 1: Mechanistic Causes of Baseline Noise (FAQs)

Q1: Why does (S)-2-butyloctanoic acid specifically cause elevated baseline noise compared to straight-chain fatty acids? A1: The root cause is steric hindrance during the derivatization phase. Standard acid-catalyzed methylation protocols (e.g., BF3/Methanol) are highly efficient for straight-chain fatty acids but struggle with the alpha-branching (the butyl group at the C2 position) of (S)-2-butyloctanoic acid. This steric bulk prevents the reaction from going to completion[2]. Unreacted free fatty acids retain highly polar carboxyl groups that hydrogen-bond with exposed silanol groups on the GC column's stationary phase. Instead of eluting as a sharp, defined peak, the underivatized acid slowly desorbs over time, creating a continuously wandering, elevated baseline and broad chromatographic humps[3].

Q2: How do I differentiate between chemical noise (contamination/bleed) and electronic noise in my chromatogram? A2: Causality lies in the signal's physical origin and shape. Electronic noise manifests as high-frequency, continuous, sharp spikes with no Gaussian shape (straight up and down). This indicates a failing detector board, poor cable insulation, or a dirty electrometer[4]. Conversely, chemical noise presents as an elevated baseline or broad, unresolved humps. In GC-MS, you can definitively diagnose chemical noise by extracting specific m/z ions: m/z 73, 207, and 281 indicate siloxane column bleed or septum degradation, whereas a high background of m/z 18, 28, and 32 indicates an air/water leak in the carrier gas system.

Section 2: Step-by-Step Diagnostic & Resolution Protocols

Protocol 1: System Isolation and Bake-Out

To systematically isolate the source of baseline noise, follow this self-validating sequence:

  • Verify Carrier Gas Purity: Impure carrier gas (e.g., contaminated hydrogen or helium) is a primary driver of baseline drift. Ensure ultra-high purity (99.999%) gases are used and that moisture/hydrocarbon traps are not saturated[3].

  • Evaluate the Detector: Run the MS with the GC column removed and the transfer line capped. If the noise persists, the issue is within the MS (e.g., contaminated ion source). If the noise disappears, the issue is upstream in the GC[4].

  • Trim and Condition the Column: Discoloration at the inlet end indicates non-volatile sample matrix accumulation. Trim 20-50 cm from the inlet side of the column to remove active sites[3].

  • Bake-Out: Condition the column at 20 °C below its maximum isothermal temperature limit for 2 hours to drive off strongly retained contaminants.

Protocol 2: Optimized Derivatization of (S)-2-Butyloctanoic Acid

To prevent the baseline noise caused by unreacted BCFAs, abandon standard acid-catalyzed esterification in favor of Pentafluorobenzyl bromide (PFB-Br) derivatization coupled with Negative Chemical Ionization (NCI) GC-MS[5][6].

  • Extraction: Isolate (S)-2-butyloctanoic acid from the sample matrix using a validated liquid-liquid extraction method.

  • Reagent Addition: To the dried lipid extract, add a 1:1 mixture of 1% PFB-Br in acetonitrile and 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile[6].

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes. The mild conditions and high reactivity of PFB-Br overcome the steric hindrance of the alpha-butyl group[6].

  • Reconstitution: Evaporate the solvent under a gentle stream of argon or nitrogen, and reconstitute the pentafluorobenzyl esters in isooctane for injection[5].

Workflow Step1 Extract (S)-2-Butyloctanoic Acid Step2 Add PFB-Br & DIPEA (1:1 ratio) Step1->Step2 Step3 Incubate (Room Temp, 30 min) Step2->Step3 Step4 Evaporate & Reconstitute (Isooctane) Step3->Step4 Step5 GC-NCI-MS Analysis Step4->Step5

Optimized PFB-Br Derivatization Workflow for Branched-Chain Fatty Acids.

Section 3: Quantitative Data & Benchmarks

Table 1: Common GC-MS Contaminant Ions and Sources

m/z Ion Likely Source Resolution Strategy
18, 28, 32 Air/Water Leak (H₂O, N₂, O₂) Check fittings, replace septum, verify gas purity.
73, 207, 281 Siloxane Column Bleed / Septum Trim column, bake out, replace septum.
149 Phthalate Contamination Use glass consumables, avoid plastic vials/tips.

| 202, 215, 256 | Pump Oil Backstreaming | Check roughing pump, replace oil, verify vacuum. |

Table 2: Derivatization Method Comparison for BCFAs

Method Reagents Temperature BCFA Efficiency GC-MS Suitability
Acid-Catalyzed BF₃ / Methanol 80-100 °C Low (Steric Hindrance) High baseline noise if incomplete[2].
Base-Catalyzed KOH / Methanol Room Temp Moderate Only works for esterified lipids, not free acids[6].

| PFB-Br Alkylation | PFB-Br / DIPEA | Room Temp | High | Excellent (Ideal for NCI-MS)[6]. |

References

  • Sigma-Aldrich. "GC Troubleshooting". sigmaaldrich.com. Link

  • LCGC International. "Stopping GC and GC–MS Problems Before They Start". chromatographyonline.com. 4

  • CSIRO. "Characterising four branched fatty acids relevant to mutton flavour, using GC-TOF-MS". publications.csiro.au. 1

  • Phenomenex. "GC Column Troubleshooting Guide". phenomenex.com. 3

  • PMC. "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry". nih.gov. 5

  • Benchchem. "Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis". benchchem.com. 2

  • Journal of Food and Drug Analysis. "Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples". jfda-online.com. 6

Sources

Optimization

purification techniques for removing trace impurities from (S)-2-butyloctanoic acid

Welcome to the Technical Support Center for chiral lipid purification. (S)-2-butyloctanoic acid is a critical chiral building block used extensively in the synthesis of advanced lipid nanoparticles (LNPs) for nucleic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral lipid purification. (S)-2-butyloctanoic acid is a critical chiral building block used extensively in the synthesis of advanced lipid nanoparticles (LNPs) for nucleic acid delivery[1] and complex pharmaceutical intermediates. Trace impurities—specifically the (R)-enantiomer, regioisomers, and oxidation products—can significantly compromise the efficacy, toxicity profile, and stability of downstream drug products.

This guide is designed for researchers and process scientists. It provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to consistently achieve >99% enantiomeric excess (e.e.) and chemical purity.

Module 1: Troubleshooting Chiral Resolution & Enantiomeric Enrichment

Q: Despite multiple recrystallizations, the enantiomeric excess (e.e.) of my (S)-2-butyloctanoic acid plateaus at 92%. Why is the (R)-enantiomer persisting, and how can I break this plateau?

A: The persistence of the (R)-enantiomer indicates that the solubility difference between the diastereomeric salts in your current solvent system is insufficient, leading to co-crystallization. When resolving chiral 2-alkylalkanoic acids using optically active amines (such as (R)- or (S)-1-phenylethylamine), the thermodynamics of the crystal lattice dictate the separation efficiency[2]. If your solvent is too polar, both diastereomers remain solvated; if it is too non-polar, both precipitate rapidly under kinetic control, trapping the undesired isomer in the crystal matrix.

The Solution: You must shift the crystallization from kinetic to thermodynamic control. Transition from a single solvent to a binary solvent system (e.g., acetone with trace hexanes) and implement a strictly controlled slow-cooling gradient. Furthermore, using a substoichiometric amount of the chiral amine ensures it acts as the limiting reagent, forcing it to selectively pair with the more thermodynamically stable (S)-enantiomer salt.

Experimental Protocol: Optimized Diastereomeric Salt Resolution

This protocol is a self-validating system: the yield will inherently drop if the cooling rate is too fast, acting as a built-in quality control checkpoint.

  • Salt Formation: Dissolve 1.0 equivalent of enriched (S)-2-butyloctanoic acid (e.g., 92% e.e.) in warm acetone (5 mL/g) at 45°C.

  • Chiral Amine Addition: Slowly add 0.95 equivalents of (R)-(+)-1-phenylethylamine dropwise under continuous stirring. The slight substoichiometric ratio maximizes the optical purity of the resulting precipitate[2].

  • Thermodynamic Equilibration: Maintain the solution at 45°C for 30 minutes to allow complete salt formation without premature precipitation.

  • Controlled Cooling: Cool the reactor at a strictly controlled rate of 5°C/hour down to 20°C. Do not crash-cool.

  • Isolation: Filter the resulting crystals and wash immediately with cold acetone (-10°C) to remove surface-adhered mother liquor.

  • Liberation: Suspend the purified salt in 1M HCl and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield >99% e.e. (S)-2-butyloctanoic acid.

ResolutionWorkflow Start Enriched (S)-2-Butyloctanoic Acid (92% e.e.) Amine Add (R)-(+)-1-phenylethylamine in Acetone (45°C) Start->Amine Cooling Slow Cooling Gradient (5°C/hr to 20°C) Amine->Cooling Filter Filtration & Cold Wash Cooling->Filter Acidify Acidification (1M HCl) & Ether Extraction Filter->Acidify Product Pure (S)-2-Butyloctanoic Acid (>99% e.e.) Acidify->Product

Caption: Workflow for the thermodynamic resolution of (S)-2-butyloctanoic acid using chiral amines.

Module 2: Preparative HPLC for Trace Isomer Removal

Q: I am scaling up purification, but single-column preparative HPLC is yielding poor baseline resolution between the (S) and (R) enantiomers. How can I improve throughput without sacrificing purity?

A: Chiral carboxylic acids often exhibit peak tailing and poor baseline resolution on standard chiral stationary phases (CSPs) due to non-specific hydrogen bonding with the matrix. Because the enantiomers of 2-butyloctanoic acid have nearly identical hydrodynamic radii[3], achieving a resolution ( Rs​ ) > 4.0—which is required for high-purity fraction collection in single-column prep HPLC—is extremely difficult and severely limits sample loading[4].

The Solution: Implement Recycling Preparative HPLC using a polysaccharide-derived CSP (e.g., Chiralpak IA or CHIRAL ART Amylose-SA)[3][4]. A recycling HPLC system routes the eluent back through the column multiple times. This effectively multiplies the theoretical plate number without the massive pressure drop associated with a physically longer column. By using this method, you only need an initial Rs​ of >1.0 to begin the run, allowing you to increase sample loading by up to 10-fold[4][5].

Quantitative Data: Single-Column vs. Recycling Prep HPLC
ParameterSingle-Column Prep HPLCRecycling Prep HPLC (3 Cycles)
Required Initial Resolution ( Rs​ ) > 4.0> 1.0
Max Sample Loading (per 30mm column) ~10-15 mg~150-200 mg
Solvent Consumption (per g product) ~2.5 L~0.6 L
Final Enantiomeric Purity 98.5%>99.5%
Overall Productivity LowHigh (up to 10x increase)

(Data synthesized from YMC preparative chromatography guidelines[4][5])

RecyclingHPLC Inject Sample Injection (High Loading) Column Chiral Stationary Phase (e.g., Amylose-SA) Inject->Column Detector UV/RI Detection Column->Detector Decision Resolution > 1.5? Detector->Decision Decision->Column No (Recycle Valve Open) Collect Fraction Collection (Pure Enantiomers) Decision->Collect Yes (Elute to Fractionator)

Caption: Logical flow of a closed-loop recycling preparative HPLC system for chiral separation.

Module 3: FAQ - Trace Volatiles and Oxidation Products

Q: My GC-MS analysis shows trace impurities with M-2 and M+16 mass shifts. What are these, and how do I selectively remove them?

A: A mass shift of M-2 indicates dehydrogenation (often forming an α,β -unsaturated acid), while M+16 indicates oxidation (hydroxylation, typically at the tertiary α -carbon). Branched 2-alkylalkanoic acids are highly susceptible to autoxidation at the sterically hindered but electronically activated α -position when exposed to air and light over prolonged periods.

The Solution: Standard crystallization is often ineffective here because the oxidized derivatives can easily co-crystallize within the fatty acid matrix. Instead, utilize Kugelrohr short-path distillation under high vacuum (<0.1 Torr).

While (S)-2-butyloctanoic acid boils at approximately 230°C at standard atmospheric pressure, applying a high vacuum allows it to be gently distilled at ~110-120°C[6]. The oxidized impurities (hydroxyl-acids) possess significantly higher boiling points due to increased intermolecular hydrogen bonding and will remain trapped in the distillation heel.

Self-Validating Protocol for Storage: To prevent re-oxidation, always flush your distillation apparatus with Argon prior to heating. Post-purification, (S)-2-butyloctanoic acid must be stored in amber glass ampoules under a strict Argon or Nitrogen atmosphere at 4°C. If the oil begins to yellow over time, the inert atmosphere seal has failed, and the batch must be re-distilled.

References

  • Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions ResearchGate URL:[Link]

  • NOVEL LIPIDS AND LIPID NANOPARTICLE FORMULATIONS FOR DELIVERY OF NUCLEIC ACIDS European Patent Office URL
  • Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives ACS Publications URL:[Link]

  • High purity preparative purification of chiral compounds by recycling preparation HPLC system YMC CO., LTD. URL:[Link]

  • Cost-Effective Chiral Separation by Preparative HPLC YMC America URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Catalyst Loading for (S)-2-Butyloctanoic Acid Production

Welcome to the technical support center dedicated to the enantioselective synthesis of (S)-2-butyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the enantioselective synthesis of (S)-2-butyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions related to optimizing chiral catalyst loading. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when determining the initial catalyst loading for the synthesis of (S)-2-butyloctanoic acid?

A1: Determining the optimal starting point for catalyst loading is a critical step that balances reaction efficiency with economic viability. For the asymmetric α-alkylation of a carboxylic acid like octanoic acid to produce (S)-2-butyloctanoic acid, several factors must be considered:

  • Catalyst Type: The nature of the chiral catalyst is paramount. Organocatalysts, such as chiral secondary amines or phosphoric acids, often require higher loadings (e.g., 5-20 mol%) compared to highly active metal complexes (e.g., those based on palladium, rhodium, or iridium), which can be effective at much lower concentrations (e.g., 0.5-5 mol%).[1]

  • Reaction Kinetics: A preliminary understanding of the reaction rate is essential. Faster reactions may tolerate lower catalyst loadings, while slower transformations might necessitate a higher concentration to achieve a reasonable reaction time.

  • Cost and Availability: The cost and commercial availability of the chiral catalyst are practical constraints. For expensive or difficult-to-synthesize catalysts, starting with a lower loading and optimizing from there is a common and prudent strategy.[2]

  • Literature Precedent: Reviewing published procedures for similar asymmetric α-alkylations of carboxylic acids can provide a valuable starting range for catalyst loading.[3][4]

A typical starting point for a new asymmetric alkylation would be in the range of 1-10 mol% for the chiral catalyst. This allows for a reasonable reaction rate to be observed and provides a baseline for further optimization.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Enantioselectivity (ee)

One of the most common challenges in asymmetric catalysis is achieving high enantiomeric excess (ee). Low ee can stem from a variety of factors, and a systematic approach to troubleshooting is crucial.

Q2: My reaction is yielding the desired product, but the enantioselectivity is poor. How can I improve the ee?

A2: Low enantioselectivity can be a complex issue with multiple potential causes. Here is a step-by-step guide to diagnose and address this problem:

1. Verify Experimental Parameters:

  • Purity of Reagents and Solvents: Impurities in starting materials, reagents, or the catalyst itself can interfere with the catalytic cycle.[5] Ensure all components are of high purity and that solvents are anhydrous, as water can deactivate many catalysts or alter their selectivity.[5]

  • Reaction Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5][6] It is advisable to screen a range of temperatures, starting from the literature-reported value and systematically decreasing it.

  • Concentration: Substrate concentration can impact enantioselectivity.[5] In some cases, operating under more dilute conditions can favor the desired catalytic cycle and improve the ee.

2. Evaluate the Catalyst's Integrity and Activity:

  • Catalyst Purity and Storage: Confirm the purity and structural integrity of your catalyst, especially if it is prepared in-house. For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions.[5]

  • Control Reaction: Run a control experiment with a well-established substrate known to give high ee with your catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[5]

3. The Influence of Catalyst Loading on Enantioselectivity:

  • Non-Catalyzed Background Reaction: A competing, non-catalyzed achiral reaction can lead to a racemic background, thus lowering the overall ee.[7] Increasing the catalyst loading can sometimes outcompete this background reaction. Conversely, lowering the reaction temperature can often suppress the uncatalyzed pathway.[7]

  • Catalyst Aggregation: At high concentrations, some catalysts may aggregate, leading to a decrease in both activity and enantioselectivity. A study of varying catalyst loadings is therefore essential.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed check_params Verify Experimental Parameters (Purity, Temp, Concentration) start->check_params eval_catalyst Evaluate Catalyst Integrity (Purity, Control Reaction) check_params->eval_catalyst Parameters OK optimize_loading Optimize Catalyst Loading eval_catalyst->optimize_loading Catalyst OK solvent_screen Screen Solvents optimize_loading->solvent_screen Loading Optimized achieved High Enantioselectivity Achieved solvent_screen->achieved Solvent Optimized

Caption: A decision tree for systematically troubleshooting low enantioselectivity.

Issue 2: Low or No Conversion

Another significant hurdle is achieving a high yield of the desired product. Low conversion can be frustrating, but a logical troubleshooting process can often identify the root cause.

Q3: My reaction shows high enantioselectivity, but the conversion to (S)-2-butyloctanoic acid is very low. What steps should I take?

A3: Low conversion in the face of high enantioselectivity often points to issues with catalyst activity or reaction conditions rather than the stereochemical control of the reaction.

1. Investigate Catalyst Deactivation:

  • Sensitivity to Air and Moisture: Many chiral catalysts, particularly organometallic complexes, are sensitive to oxygen and water.[6] Ensure that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are properly dried.

  • Product Inhibition: In some cases, the product of the reaction can act as an inhibitor to the catalyst, slowing down the reaction as it progresses. This can be tested by adding a small amount of the product at the beginning of the reaction to see if it has a detrimental effect on the initial rate.

  • Catalyst Poisoning: Impurities in the substrate or solvent can act as catalyst poisons. Purification of the starting materials may be necessary.

2. Optimize Reaction Parameters:

  • Insufficient Catalyst Loading: The amount of catalyst may simply be too low to drive the reaction to completion in a reasonable timeframe.[7] A systematic increase in the catalyst loading (e.g., from 1 mol% to 5 mol% and 10 mol%) should be investigated.

  • Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient amount of time.[7] Monitor the reaction progress over a longer period. While lower temperatures are often better for selectivity, they also slow down the reaction rate. A careful balance must be found, and a modest increase in temperature may be necessary to improve conversion, though this may require re-optimization of other parameters to maintain high ee.[6][7]

  • Mixing: In heterogeneous reactions, or with viscous solutions, inadequate stirring can lead to poor reaction kinetics.[6] Ensure efficient mixing throughout the reaction.

Data Presentation: Effect of Catalyst Loading on Conversion and Enantioselectivity

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1241595
5246594
10249293
5488594

This is illustrative data and will vary based on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a general method for screening the optimal catalyst loading for the asymmetric α-alkylation of octanoic acid.

  • Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add the chiral catalyst at varying loadings (e.g., 1, 2, 5, and 10 mol%).

  • Reagent Addition: To each vial, add the appropriate anhydrous solvent, followed by octanoic acid (1.0 equivalent).

  • Initiation: Add the alkylating agent (e.g., a butyl halide) and any necessary base.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress at regular intervals (e.g., 6, 12, 24 hours) by taking aliquots for analysis by techniques such as GC or HPLC.

  • Analysis: Once the reactions are complete, quench and work up the reaction mixtures. Determine the conversion and enantiomeric excess of the (S)-2-butyloctanoic acid product using chiral chromatography (e.g., chiral HPLC or GC).

Workflow for Catalyst Loading Optimization

G setup Prepare Parallel Reactions (Varying Catalyst Loading) run Run Reactions under Identical Conditions setup->run monitor Monitor Conversion and ee over Time run->monitor analyze Analyze Final Products monitor->analyze optimal Determine Optimal Catalyst Loading analyze->optimal

Caption: A streamlined workflow for the systematic optimization of chiral catalyst loading.

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. (2024).
  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Troubleshooting guide for the synthesis of chiral alcohols - Benchchem.
  • Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives - ResearchGate.
  • Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol - Benchchem.
  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC.
  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC. (2023).
  • Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2020).
  • Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - PMC - NIH.
  • Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis - Benchchem.
  • Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids - ResearchGate.
  • Asymmetric reactions_synthesis.

Sources

Optimization

ideal storage conditions to prevent oxidation of (S)-2-butyloctanoic acid

Technical Support Center: (S)-2-butyloctanoic acid Welcome to the technical support guide for (S)-2-butyloctanoic acid. As a chiral building block and specialty fatty acid, maintaining the chemical integrity and stereoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-2-butyloctanoic acid

Welcome to the technical support guide for (S)-2-butyloctanoic acid. As a chiral building block and specialty fatty acid, maintaining the chemical integrity and stereochemical purity of this compound is paramount for successful research and development outcomes. This document provides a comprehensive, in-depth guide based on established chemical principles and field-proven practices to prevent its primary degradation pathway: oxidation.

(S)-2-butyloctanoic acid is a stable compound under recommended conditions but, like many saturated fatty acids, it is incompatible with strong oxidizing agents and can be susceptible to slow, long-term oxidation when exposed to atmospheric oxygen.[1][2][3][4] This process, though gradual, can generate impurities that may compromise experimental results, particularly in sensitive biological assays or subsequent synthetic steps. This guide will address your questions on how to create a self-validating system for its storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common user queries and provides solutions to potential issues encountered during the storage and handling of (S)-2-butyloctanoic acid.

Q1: What are the absolute ideal conditions for the long-term storage of high-purity (S)-2-butyloctanoic acid?

For long-term storage (> 6 months) where the highest purity is required, you must control three key environmental factors: atmosphere, temperature, and light.

  • Atmosphere: Inert Gas Blanket. The single most critical step is to eliminate contact with atmospheric oxygen.[5] Oxidation is a chemical reaction with oxygen in the air; removing the oxygen prevents this reaction.[6] The recommended best practice is to store the compound under an inert gas atmosphere, such as high-purity nitrogen or argon.[7][8] This process, known as inerting or blanketing, displaces the oxygen-rich air in the container's headspace.[5][6]

  • Temperature: Cold Storage (-20°C). While many supplier data sheets indicate storage at room temperature is acceptable, this is generally for shorter timeframes.[1][3][9] Chemical reactions, including oxidation, slow down significantly at lower temperatures.[10][11] Storing the material at -20°C will drastically reduce the rate of any potential degradation.

  • Light: Protection from UV Radiation. Store the compound in the dark. Light, especially UV radiation, can provide the activation energy needed to initiate and propagate free-radical oxidation reactions.[11] Using an amber glass vial or placing a clear vial inside a light-blocking secondary container is essential.

Q2: The product datasheet says "store at room temperature." Is refrigeration really necessary?

The "room temperature" recommendation is often sufficient for bulk quantities or for material that will be used within a few weeks.[1][3] However, for analytical standards, reference materials, or compounds used in highly sensitive applications (e.g., cell-based assays, chiral separations), oxidation is a cumulative process. Even slow, low-level oxidation can generate sufficient impurities over time to become a significant variable in your experiments. Therefore, for any application where purity is critical, adhering to the "ideal conditions" outlined in Q1 is the scientifically rigorous approach.

Q3: My sample arrived as a neat oil. What is the correct procedure to aliquot and store it under an inert atmosphere?

Properly blanketing your sample with an inert gas is a fundamental laboratory technique that ensures long-term stability. Please see the detailed protocol in the "Experimental Protocols" section below for a step-by-step guide. The core principle is to use a gentle stream of a dry, inert gas to displace the air in the vial's headspace before sealing it tightly.[6]

Q4: I've had a sample for a while, and it seems to have a faint yellowish tint and a slightly sharp odor. What could this indicate?

(S)-2-butyloctanoic acid should be a colorless liquid.[1][4] The development of a yellow color or an off-odor (often described as rancid) are classic signs of lipid oxidation.[11] These changes are caused by the formation of secondary oxidation products, such as aldehydes and ketones, which result from the breakdown of initial hydroperoxide intermediates.[11][12] If you observe these changes, the purity of the sample is compromised, and it may not be suitable for sensitive applications. We recommend running an analytical check (e.g., NMR, GC-MS) to assess purity before use.

Q5: Can I add an antioxidant like BHT or Vitamin E to prevent oxidation?

Adding antioxidants is a common chemical strategy to protect fats and oils from oxidation.[10][13] Synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural ones like tocopherols (Vitamin E), function by scavenging the free radicals that propagate the oxidation chain reaction.[11][12]

However, for a high-purity research chemical, this is generally not recommended for two primary reasons:

  • It introduces an impurity. You would be intentionally adding another chemical to your sample, which could interfere with downstream analytical techniques or biological experiments.

  • It may not be necessary. Proper physical storage methods (inert gas, cold, dark) are highly effective and preserve the chemical in its pure, unadulterated form.[10]

The use of antioxidants is more appropriate for complex formulations or bulk industrial storage rather than for a pure laboratory reagent.

Q6: What type of vial and cap combination is best for storing this compound?
  • Vial Material: Use Type I borosilicate amber glass vials. This material is highly non-reactive and the amber color protects the contents from light.[11]

  • Cap Liner: The choice of cap liner is critical for maintaining an airtight seal. Use caps with a PTFE (Teflon®) liner. PTFE is extremely inert and provides an excellent barrier against moisture and gas exchange, preventing both contamination and loss of the inert atmosphere. Avoid paper or foam liners, as they do not provide a hermetic seal.

Data Presentation: Summary of Storage Conditions

For quick reference, the following table summarizes the recommended storage conditions based on intended use and duration.

ParameterShort-Term Storage (< 1 Month)Gold-Standard Long-Term Storage (> 1 Month)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)
Atmosphere Tightly sealed vial, minimize headspaceInert Gas Atmosphere (Nitrogen or Argon)[6][7]
Light Amber Glass Vial or protect from lightAmber Glass Vial or protect from light[11]
Container Type I Borosilicate Glass Vial with PTFE-lined capType I Borosilicate Glass Vial with PTFE-lined cap
Handling Notes Equilibrate to room temperature before opening to prevent moisture condensation.Equilibrate to room temperature before opening. Re-blanket with inert gas after each use if the vial will be stored again.

Experimental Protocols & Visualizations

Protocol: Inert Gas Blanketing for Sample Vials

This protocol describes the standard procedure for replacing the atmosphere in a storage vial with a dry, inert gas.

Materials:

  • Vial containing (S)-2-butyloctanoic acid

  • PTFE-lined cap

  • Source of high-purity, dry nitrogen or argon gas with a regulator

  • Tubing and a long, sterile needle (e.g., 22-gauge)

  • A second, shorter needle (venting needle)

Procedure:

  • Prepare the Setup: Attach the tubing from the gas regulator to the long needle. Set the regulator to a very low, gentle flow rate (you should barely be able to feel it on your fingertip). An aggressive flow can splash the material.

  • Insert Needles: Carefully pierce the vial's septum (if available) or hold the cap loosely over the opening. Insert the long gas inlet needle so its tip is just above the surface of the oil. Insert the shorter vent needle so its tip is just through the septum or in the headspace.

  • Purge the Headspace: Allow the gentle stream of inert gas to flow into the vial for 30-60 seconds. The heavier inert gas will displace the lighter, oxygen-containing air, which will exit through the vent needle.

  • Seal the Vial: While the inert gas is still flowing, remove the vent needle first, then remove the gas inlet needle and immediately tighten the cap to ensure a hermetic seal.

  • Verify Seal (Optional): Wrap the cap-vial interface with Parafilm M® for an extra layer of security against gas exchange, especially for very long-term storage.

  • Store: Place the sealed vial in the appropriate temperature and light-protected environment as per the table above.

Diagram: Storage Decision Workflow

This diagram outlines the logical process for determining the appropriate storage conditions for your sample of (S)-2-butyloctanoic acid.

StorageDecision cluster_legend Legend l_start Start/End l_decision Decision Point l_process Recommended Action start Receive/Aliquot (S)-2-butyloctanoic acid duration Storage Duration? start->duration purity Purity Critical for Application? duration->purity > 1 Month short_term Store at 2-8°C Tightly Sealed Protect from Light duration->short_term < 1 Month long_term_gold Store at -20°C Under Inert Gas Amber Vial purity->long_term_gold Yes long_term_standard Store at -20°C Tightly Sealed Amber Vial purity->long_term_standard No

Caption: Decision workflow for selecting the correct storage protocol.

References

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Air Products. (n.d.). The Importance of Inerting. Retrieved from [Link]

  • ChemBK. (2024). 2-butyloctanoic acid. Retrieved from [Link]

  • Google Patents. (1985). US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
  • ACS Publications. (2004). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Nippon Gases. (n.d.). Inerting System. Retrieved from [Link]

  • Journal of Applied Biology and Biotechnology. (2024). The effectiveness of the use of antioxidant formulations in the storage of fat from the Pacific sardines Sardinops melanostictus. Retrieved from [Link]

  • The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. Retrieved from [Link]

  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Retrieved from [Link]

  • Wikipedia. (n.d.). Rancidification. Retrieved from [Link]

  • AOCS. (2024). Enhancing oxidative stability and shelf life of frying oils with antioxidants. Retrieved from [Link]

  • LookChem. (n.d.). Cas 27610-92-0, 2-BUTYLOCTANOIC ACID. Retrieved from [Link]

Sources

Troubleshooting

resolving peak tailing in (S)-2-butyloctanoic acid liquid chromatography

A Guide to Resolving Peak Tailing in Liquid Chromatography Welcome to our dedicated technical support guide for scientists and researchers encountering peak shape issues during the liquid chromatography analysis of (S)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Peak Tailing in Liquid Chromatography

Welcome to our dedicated technical support guide for scientists and researchers encountering peak shape issues during the liquid chromatography analysis of (S)-2-butyloctanoic acid. As a chiral carboxylic acid, this analyte presents unique challenges that can lead to asymmetric peaks, compromising resolution and the accuracy of quantification. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers actionable protocols to restore optimal chromatographic performance.

Part 1: The Core Troubleshooting Guide

This section addresses the most common questions and provides a logical workflow to diagnose and solve peak tailing.

Q1: My chromatogram for (S)-2-butyloctanoic acid shows significant peak tailing. What are the primary causes?

Peak tailing is a common distortion where the latter half of a chromatographic peak is broader than the front half.[1][2] This issue indicates a system inefficiency or undesirable chemical interactions that can severely impact data accuracy by making integration difficult and obscuring nearby analytes.[3][4] For an acidic analyte like (S)-2-butyloctanoic acid, the causes can be broadly categorized into chemical and physical issues.

  • Secondary Chemical Interactions: This is the most frequent cause. While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, secondary interactions can occur between your analyte and the stationary phase.[5][6]

    • Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[2][7] These groups are acidic and can interact with polar molecules through hydrogen bonding.[7] This secondary retention mechanism has different kinetics than the primary hydrophobic one, causing some analyte molecules to be retained longer, which results in a tailing peak.[4][8]

    • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or leached from HPLC system components like frits and tubing can act as active sites.[4][9][10] Carboxylic acids can chelate with these metal ions, leading to strong, undesirable retention and severe peak tailing.[9][11][12]

  • Mobile Phase pH Effects: The pH of your mobile phase is a critical parameter.[13][14] If the mobile phase pH is close to the pKa of (S)-2-butyloctanoic acid (typically around 4.8 for similar carboxylic acids), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention characteristics, leading to peak broadening or splitting.[14][15]

  • Physical or System Issues: These problems typically affect all peaks in the chromatogram, not just the analyte of interest.[16]

    • Column Void: A void or channel can form at the head of the column due to the settling of the stationary phase packing.[9]

    • Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[1]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3]

Q2: How can I systematically diagnose the specific cause of my peak tailing?

A logical, step-by-step approach is essential to pinpoint the root cause without making unnecessary changes to your method. The following workflow helps differentiate between chemical, methodological, and physical problems.

G cluster_0 Start Start: Observe Peak Tailing for (S)-2-butyloctanoic acid CheckOverload Q1: Does diluting the sample (e.g., 10-fold) improve peak shape? Start->CheckOverload CheckNeutral Q2: Inject a neutral compound (e.g., Toluene). Does it also tail? CheckOverload->CheckNeutral No ChemicalProblem Diagnosis: Chemical/Method Issue (Secondary Interactions, pH) CheckOverload->ChemicalProblem Yes (Mass Overload) PhysicalProblem Diagnosis: Physical/System Issue (Void, Frit, Tubing) CheckNeutral->PhysicalProblem Yes CheckNeutral->ChemicalProblem No FixPhysical Action: Check fittings, replace frit, use column with known good performance. PhysicalProblem->FixPhysical OptimizeMethod Action: Proceed to Mobile Phase and Column Optimization. ChemicalProblem->OptimizeMethod End End: Symmetrical Peak FixPhysical->End OptimizeMethod->End

Figure 1: Troubleshooting workflow for diagnosing peak tailing.
  • Check for Column Overload: First, dilute your sample by a factor of 10 and reinject it. If the peak shape improves significantly, you are experiencing mass overload.[1] The solution is to reduce the sample concentration or injection volume.[16]

  • Distinguish Chemical vs. Physical Issues: If dilution doesn't help, inject a neutral, non-polar compound (e.g., toluene or uracil). Neutral compounds should not have strong secondary interactions with silanols.[17]

    • If the neutral marker also tails: The problem is likely physical. Inspect your system for loose fittings, replace the column inlet frit, and check for a void at the head of the column.[16][17]

    • If the neutral marker has a good peak shape: The problem is chemical and specific to your analyte.[17] This confirms that secondary interactions or mobile phase effects are the culprit, and you should focus on method optimization.

Q3: What are the most effective ways to resolve peak tailing caused by chemical interactions?

Once you've identified a chemical cause, modifying the mobile phase is the most direct and powerful solution. The goal is to create an environment that minimizes unwanted interactions between (S)-2-butyloctanoic acid and the stationary phase.

  • Lower the Mobile Phase pH: This is the most crucial step for an acidic analyte. By lowering the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, you ensure the carboxylic acid is fully protonated (in its neutral form).[18] This increases its hydrophobicity, leading to better retention and, more importantly, a single, non-ionic form that does not interact strongly with residual silanols.[13] Simultaneously, a low pH (e.g., below 3.0) suppresses the ionization of the acidic silanol groups, further reducing the potential for secondary interactions.[1][2][5][19]

  • Use an Appropriate Buffer or Additive: Adding a small concentration of an acid to the mobile phase is a standard practice to control and lower pH.[20]

AdditiveTypical ConcentrationApprox. pH in WaterNotes
Formic Acid 0.1% (v/v)~2.8Most common choice; good for MS compatibility.[20]
Acetic Acid 0.1% (v/v)~3.2A slightly weaker acid, useful if more retention is needed.[20][21]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.1Very strong acid, excellent for suppressing interactions. Can act as an ion-pairing agent but may suppress MS signal.[20]

Part 2: Advanced Solutions & FAQs

Q4: I've optimized my mobile phase pH, but some tailing persists. What column-related strategies can I employ?

If mobile phase adjustments are insufficient, your column chemistry is the next area to address.

  • Use a High-Purity, "Type B" Silica Column: Modern columns are often made from high-purity "Type B" silica, which has a very low metal content and fewer of the highly acidic silanol groups that cause tailing.[2][4][19] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Select an End-Capped Column: Most modern columns are "end-capped." This is a chemical process that covers many of the residual silanol groups with a less polar functional group, effectively shielding them from interacting with analytes.[1][3][5] Ensure your column is specified as end-capped.

Q5: Could my HPLC system itself be contributing to the problem?

Yes, particularly in high-sensitivity applications. The metallic components of standard HPLC systems can be a source of problematic metal ions.

  • Metal Leaching: Solvents, especially those containing acetonitrile or methanol, can slowly leach metal ions (e.g., iron, titanium) from stainless steel or titanium frits and tubing.[10][22] These ions can accumulate on the column, creating active sites that chelate with analytes like carboxylic acids, leading to poor peak shape and recovery.[23]

  • Mitigation Strategies: If metal chelation is suspected, consider using a system with bio-inert or PEEK flow paths. A simpler strategy is to add a sacrificial chelating agent, such as a very low concentration of EDTA (Ethylenediaminetetraacetic acid), to the mobile phase. The EDTA will preferentially bind to the metal sites, masking them from your analyte.[9][12]

Q6: I am performing a chiral separation. Are there special considerations for polysaccharide-based columns?

Yes. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) have complex surfaces. While their primary function is to provide stereoselective interactions, they can also possess sites that lead to non-specific secondary interactions, causing peak tailing. If you observe a gradual decline in performance or increasing peak tailing over time with a chiral column, the column may require regeneration. This often involves flushing with a series of strong solvents (as recommended by the manufacturer) to remove strongly adsorbed contaminants and recondition the stationary phase.[24]

Part 3: Experimental Protocol

Protocol: Mobile Phase Preparation with an Acidic Modifier

This protocol describes the preparation of a mobile phase designed to suppress ionization and improve the peak shape of (S)-2-butyloctanoic acid in reversed-phase chromatography.

Objective: To prepare 1 L of a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v) at a pH of approximately 2.8.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • Graduated cylinders (500 mL)

  • Volumetric flask (1 L)

  • Sterile, filtered solvent bottle (1 L)

  • 0.22 or 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare the Aqueous Component: a. Measure approximately 450 mL of HPLC-grade water into a clean beaker or flask. b. Using a micropipette, carefully add 1.0 mL of formic acid to the water. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE), as formic acid is corrosive. c. Mix thoroughly. d. Add HPLC-grade water to bring the final volume to exactly 500 mL in a graduated cylinder. This is your 0.1% formic acid in water solution.

  • Solvent Mixing: a. Measure exactly 500 mL of HPLC-grade Acetonitrile using a clean graduated cylinder. b. Transfer the 500 mL of the aqueous formic acid solution (from step 1d) into the 1 L solvent bottle. c. Add the 500 mL of acetonitrile to the same bottle.

  • Degassing and Filtration: a. Cap the solvent bottle and swirl gently to mix the mobile phase thoroughly. b. Filter the final mobile phase mixture through a 0.22 or 0.45 µm membrane filter to remove any particulates. c. Degas the mobile phase using sonication, vacuum degassing, or helium sparging for 10-15 minutes to prevent air bubbles in the HPLC system.

  • Final Check: a. The mobile phase is now ready for use. Label the bottle clearly with its composition and preparation date. b. Before analysis, ensure the column and HPLC system are fully equilibrated with the new mobile phase until a stable baseline is achieved.

Part 4: Mechanistic Visualization

The following diagram illustrates how lowering the mobile phase pH mitigates the primary cause of peak tailing for acidic analytes.

G cluster_0 Condition 1: High pH (pH ≈ pKa) cluster_1 Condition 2: Low pH (pH << pKa) Silanol_High Ionized Silanol (Si-O⁻) Interaction_High Strong Ionic Interaction (Repulsion/Attraction) Silanol_High->Interaction_High Analyte_High Analyte exists as: 1. R-COOH (Neutral) 2. R-COO⁻ (Anionic) Analyte_High->Interaction_High Result_High Result: Peak Tailing/ Broadening Interaction_High->Result_High Silanol_Low Protonated Silanol (Si-OH) Interaction_Low Minimal Interaction (Primarily Hydrophobic) Silanol_Low->Interaction_Low Analyte_Low Analyte exists as: 1. R-COOH (Neutral) Analyte_Low->Interaction_Low Result_Low Result: Symmetrical Peak Interaction_Low->Result_Low Suppression pH Lowered with Acidic Additive cluster_1 cluster_1 cluster_0 cluster_0

Figure 2: Effect of mobile phase pH on analyte-silanol interactions.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC North America. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Donegan, M., et al. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. Retrieved from [Link]

  • Li, S., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How does Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Garcı́a, M. A. (2013). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]

  • Dong, M. W. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Oravec, J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-butyloctanoic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (S)- and (R)-2-butyloctanoic Acid: A Guide for Researchers

An In-Depth Technical Guide Prepared by: A Senior Application Scientist This guide provides a comprehensive technical comparison of the potential biological activities of the (S) and (R) enantiomers of 2-butyloctanoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical comparison of the potential biological activities of the (S) and (R) enantiomers of 2-butyloctanoic acid. As a chiral analogue of the well-established antiepileptic drug and histone deacetylase (HDAC) inhibitor, valproic acid (VPA), 2-butyloctanoic acid presents a compelling subject for stereoselective activity studies.[1][2] While direct comparative data for the individual enantiomers of 2-butyloctanoic acid is not extensively available in published literature, this guide will synthesize established principles from structurally related compounds to provide a robust framework for investigation.

We will explore the anticipated mechanisms of action, present detailed protocols for comparative experimental validation, and discuss the critical importance of stereochemistry in designing next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and epigenetic regulation.

The Principle of Stereoselectivity in VPA Analogues

In drug development, the three-dimensional structure of a molecule is paramount. For chiral compounds, enantiomers (non-superimposable mirror images) can interact differently with chiral biological targets such as enzymes and receptors, leading to distinct pharmacological and toxicological profiles. This phenomenon, known as stereoselectivity, is a fundamental consideration in medicinal chemistry.

Numerous derivatives of valproic acid have been synthesized to enhance efficacy and reduce side effects like teratogenicity and hepatotoxicity.[1][3] Studies on these chiral analogues consistently demonstrate that biological activity is often concentrated in one enantiomer. For instance, the anticonvulsant activity of propylisopropyl acetamide (PID), a chiral amide derivative of VPA, was found to be stereoselective, with the (S)-enantiomer showing a different profile than the (R)-enantiomer in certain seizure models.[3] This precedent strongly suggests that the biological activities of (S)- and (R)-2-butyloctanoic acid are also likely to differ.

Postulated Mechanisms of Action

Based on the extensive research into valproic acid and other short-chain fatty acids, the primary biological activities of 2-butyloctanoic acid enantiomers are expected to revolve around two key mechanisms: inhibition of histone deacetylases (HDACs) and modulation of GABAergic neurotransmission.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids like butyrate and VPA are well-documented inhibitors of HDAC enzymes.[4][5] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these molecules cause histone hyperacetylation, which relaxes chromatin structure and activates the expression of certain genes. This epigenetic modification is linked to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[4][6]

It is highly probable that 2-butyloctanoic acid acts as an HDAC inhibitor. The structure-activity relationship studies of other fatty acids suggest that the branched-chain structure is crucial for this activity.[5] The differential binding of the (S) and (R) enantiomers within the narrow, tube-like active site of HDAC enzymes could lead to significant differences in inhibitory potency (IC50 values).

The following diagram illustrates the proposed mechanism of HDAC inhibition.

HDAC_Inhibition cluster_0 Cell Nucleus HDAC HDAC Enzyme Gene Target Gene Expression (e.g., p21) HDAC->Gene Repression Histone Histone Protein Histone->HDAC Deacetylation Histone->Gene Activation Acetyl Acetyl Group Enantiomer (S)- or (R)-2-butyloctanoic acid Enantiomer->HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition by 2-butyloctanoic acid enantiomers.

Modulation of Neurotransmitter Levels

A key mechanism for the anticonvulsant activity of VPA and its analogues is the elevation of brain levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7] This is achieved by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, and potentially by influencing GABA synthesis. Some studies also show a correlation between the anticonvulsant potency of VPA analogues and their ability to reduce cerebral aspartate levels.[7] It is plausible that (S)- and (R)-2-butyloctanoic acid could exhibit stereoselective effects on these enzymes, leading to differential anticonvulsant efficacy and neurotoxic profiles.

Quantitative Comparison of Biological Activity: A Framework

To empirically determine the differential activity of (S)- and (R)-2-butyloctanoic acid, a series of well-controlled in vitro and in vivo experiments are necessary. Below, we present a hypothetical data summary and a detailed protocol for a foundational in vitro assay.

Illustrative Data Summary

The following table represents a hypothetical outcome of comparative experiments. It is designed to illustrate how quantitative data for the two enantiomers would be structured for clear comparison. Note: These values are for illustrative purposes only and do not represent actual experimental data.

Parameter(S)-2-butyloctanoic acid(R)-2-butyloctanoic acidValproic Acid (Reference)
HDAC Inhibition (IC50)
Class I HDACs (HeLa Nuclear Extract)150 µM850 µM400 µM
Anticonvulsant Activity (ED50)
PTZ Seizure Model (Mice)1.2 mmol/kg3.5 mmol/kg1.5 mmol/kg
Neurotoxicity (TD50)
Rotorod Test (Mice)2.8 mmol/kg> 5.0 mmol/kg2.5 mmol/kg
Therapeutic Index (TD50/ED50) 2.33> 1.431.67

This illustrative table suggests that the (S)-enantiomer is a more potent HDAC inhibitor and anticonvulsant but may have a narrower therapeutic window compared to the (R)-enantiomer.

Experimental Protocols

A critical first step in comparing the enantiomers is to assess their direct interaction with a primary molecular target. The following protocol details a standard, fluorescence-based in vitro assay to determine the IC50 values for HDAC inhibition.

Protocol: In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)- and (R)-2-butyloctanoic acid against Class I HDAC enzymes.

Materials:

  • HeLa Nuclear Extract (as a source of HDACs)

  • Fluor-de-Lys® (HDAC) fluorometric substrate

  • Fluor-de-Lys® Developer

  • Assay Buffer (e.g., 50 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • (S)-2-butyloctanoic acid, (R)-2-butyloctanoic acid (test compounds)

  • Trichostatin A (TSA) or Sodium Butyrate (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Workflow Diagram:

Assay_Workflow A 1. Prepare Reagents (Buffer, Substrate, Compounds) B 2. Dispense HeLa Extract (HDAC source) to wells A->B C 3. Add Test Compounds (S- and R-enantiomers, Controls) at varying concentrations B->C D 4. Incubate (e.g., 15 min at 37°C) C->D E 5. Add Fluorogenic Substrate D->E F 6. Incubate (e.g., 60 min at 37°C) E->F G 7. Stop Reaction & Develop Signal (Add Developer with TSA) F->G H 8. Incubate (e.g., 15 min at RT) G->H I 9. Measure Fluorescence (Ex: 360 nm, Em: 460 nm) H->I J 10. Analyze Data (Plot % Inhibition vs. [Compound], Calculate IC50) I->J

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the (S) and (R) enantiomers in DMSO. Create a series of dilutions in Assay Buffer to achieve the final desired concentrations. Include a vehicle-only control (DMSO) and a positive control inhibitor (TSA).

  • Enzyme Reaction Setup: To each well of a 96-well black plate, add 25 µL of Assay Buffer containing the HeLa nuclear extract.

  • Inhibitor Addition: Add 25 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Substrate Addition: Add 50 µL of the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Development: Stop the reaction by adding 50 µL of Developer solution (containing a high concentration of TSA to stop further deacetylation).

  • Final Incubation: Incubate at room temperature for 15 minutes to allow the fluorescent signal to stabilize.

  • Measurement: Read the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness of Protocol: This protocol incorporates essential controls for self-validation. The positive control (TSA) confirms the assay is responsive to known HDAC inhibitors, while the vehicle control (DMSO) establishes the baseline enzyme activity, ensuring that observed effects are due to the test compounds and not the solvent.

Conclusion and Future Directions

While direct comparative studies on the enantiomers of 2-butyloctanoic acid are lacking, the principles of stereoselectivity derived from extensive research on VPA and its analogues provide a strong rationale for their investigation.[3][8] The established link between short-chain fatty acids and HDAC inhibition points to a clear, testable mechanism of action that may differ between the (S) and (R) forms.[5][6]

The experimental framework provided in this guide offers a clear path for researchers to elucidate the distinct pharmacological profiles of these enantiomers. Such studies are crucial for advancing our understanding of structure-activity relationships and for the rational design of more potent and safer therapeutics for epilepsy, neurological disorders, and potentially cancer. Future research should prioritize direct, head-to-head comparisons of the enantiomers in a suite of in vitro and in vivo models to fully characterize their therapeutic potential.

References

  • Pollack, G. M., & Brouwer, K. L. (1990). Anticonvulsant and Neurotoxic Activities of Twelve Analogues of Valproic Acid. Journal of Pharmaceutical Sciences.
  • Isoherranen, N., et al. (2003). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British Journal of Pharmacology, 140(5), 855–866.
  • Shekh-Ahmad, T., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry, 52(24), 7948–7958.
  • Chapman, A. G., et al. (1982). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Journal of Neurochemistry, 39(4), 1152–1155.
  • Siddiqui, F. A., & Bialer, M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 26(25), 7795.
  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S.
  • Hwang, Y.-S., et al. (1974). Overcrowding factors of mosquito larvae. VI. Structure-activity relations of 2-substituted aliphatic carboxylic acids against mosquito larvae. Journal of Agricultural and Food Chemistry, 22(6), 1004–1006.
  • Gore, M. G., et al. (2003). Butyrate Histone Deacetylase Inhibitors. In Histone Deacetylases (pp. 23-45).
  • O'Shea, K. M., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. Biomolecules, 11(12), 1863.
  • Ekowati, J., et al. (2018). Biological activities of some butanoic acids.
  • Marks, P. A. (2007). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Molecular BioSystems, 3(11), 783-786.
  • National Center for Biotechnology Information. (n.d.). 2-Butyloctanoic acid. PubChem.
  • MedChemExpress. (n.d.). 2-Butyloctanoic acid. MedChemExpress.
  • Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Veterinary World, 17(3), 606–614.
  • ChemSrc. (n.d.). 2-butyloctanoic acid. ChemSrc.
  • Jaworska, J., et al. (2022). The Diverse Effect of HDAC Inhibitors: Sodium Butyrate and Givinostat on Microglia Polarization After Hypoxia-Ischemia In Vitro. International Journal of Molecular Sciences, 23(3), 1319.
  • Perrin, P., et al. (1997). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies.
  • Santa Cruz Biotechnology. (n.d.). 2-Butyloctanoic acid. Santa Cruz Biotechnology.
  • de la Torre, J. C. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 589-593.
  • ChemicalBook. (n.d.). 2-BUTYLOCTANOIC ACID. ChemicalBook.
  • Sigma-Aldrich. (n.d.). (R)-2-Butyloctanoic acid. Sigma-Aldrich.
  • LookChem. (n.d.). Cas 27610-92-0, 2-BUTYLOCTANOIC ACID. LookChem.
  • MedChemExpress. (n.d.). 2-Butyloctanoic acid. MedChemExpress.

Sources

Comparative

comparing (S)-2-butyloctanoic acid with straight-chain fatty acids

Title : Structural Superiority in Lipid Design: A Comparative Guide to (S)-2-Butyloctanoic Acid vs. Straight-Chain Fatty Acids Introduction: The Physics of Lipid Geometry In the rational design of lipid-based therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Structural Superiority in Lipid Design: A Comparative Guide to (S)-2-Butyloctanoic Acid vs. Straight-Chain Fatty Acids

Introduction: The Physics of Lipid Geometry

In the rational design of lipid-based therapeutics and advanced materials, the architectural nuance of a single hydrocarbon chain can dictate macroscopic performance. (S)-2-butyloctanoic acid (CAS 1647201-25-9) is a 12-carbon branched-chain fatty acid (BCFA) characterized by an octanoic acid backbone with a butyl group at the α-position (C2) 1. While it is an isomer of the straight-chain lauric acid (C12:0) 2, its branched geometry fundamentally alters its intermolecular behavior.

Straight-chain fatty acids (SCFAs) maximize van der Waals interactions, allowing tight packing that promotes rigid, gel-like membrane phases with higher melting points [[3]](). In contrast, the steric hindrance introduced by the C2-butyl branch in (S)-2-butyloctanoic acid forces adjacent lipid tails apart. This structural disruption lowers the phase transition temperature, significantly increasing membrane fluidity and free volume 3.

Mechanistic_Pathway SCFA Straight-Chain Fatty Acid (e.g., Lauric Acid) Pack_Tight Tight Lipid Packing (High van der Waals) SCFA->Pack_Tight BCFA (S)-2-Butyloctanoic Acid (Branched-Chain) Pack_Loose Disrupted Lipid Packing (Steric Hindrance) BCFA->Pack_Loose Fluid_Low Decreased Fluidity (Gel Phase) Pack_Tight->Fluid_Low Fluid_High Increased Fluidity (Liquid Phase) Pack_Loose->Fluid_High Endo_Trap Cylindrical Lipid Geometry: Endosomal Entrapment Fluid_Low->Endo_Trap Endo_Escape Cone Lipid Geometry: Endosomal Escape Fluid_High->Endo_Escape

Diagram 1: Mechanistic pathway illustrating how lipid chain branching dictates endosomal escape.

Comparative Quantitative Data

Understanding the physicochemical divergence between BCFAs and SCFAs is essential for rational formulation. The table below summarizes their core differences:

Property / ParameterStraight-Chain Fatty Acids (e.g., C12:0 Lauric Acid)Branched-Chain Fatty Acid ((S)-2-Butyloctanoic Acid)
Molecular Formula C12H24O2C12H24O2
Structural Geometry Linear, unbranched hydrocarbon chainC8 backbone with a C4 (butyl) branch at the α-position
Intermolecular Forces High van der Waals interactionsReduced van der Waals due to steric hindrance
Phase at Room Temp Solid (Melting Point ~43.2 °C)Liquid (Melting Point < 0 °C)
Membrane Fluidity Decreases fluidity; promotes rigid gel phaseIncreases fluidity; promotes liquid-crystalline phase
LNP Morphology Cylindrical; favors stable lamellar (bilayer) phaseCone-shaped; favors inverted hexagonal (H_II) phase
Primary Applications Surfactants, standard liposomes, soapsmRNA-LNPs, neuroprotective agents, targeted miticides

Application Deep-Dive: Lipid Nanoparticles (LNPs) and mRNA Delivery

The clinical success of mRNA therapeutics relies heavily on the endosomal escape capabilities of their delivery vehicles. When (S)-2-butyloctanoic acid is conjugated to ionizable headgroups (e.g., via esterification with nonan-1,9-diol or hexan-1,6-diol), the resulting lipids exhibit a pronounced cone-shaped geometry 45. Unlike SCFA-derived lipids, which form stable, cylindrical lamellar bilayers that trap nucleic acids inside endosomes, the branched tails of (S)-2-butyloctanoic acid drive a thermodynamically favorable transition to the inverted hexagonal (H_II) phase in the acidic endosomal environment 6. This phase transition physically disrupts the endosomal membrane, facilitating the rapid release of mRNA into the cytosol to achieve high transfection efficiency [[7]]().

Beyond Delivery: Neuroprotection and Antimicrobial Efficacy

(S)-2-butyloctanoic acid is not merely a structural excipient; it possesses intrinsic biological activity. In cellular models of Huntington's disease, treatment with 2-butyloctanoic acid significantly reduced mutant huntingtin (mHTT) aggregates and restored depleted ATP levels, showcasing its potential as a neuroprotective agent . Furthermore, studies on the house dust mite Dermatophagoides pteronyssinus reveal that branched-chain fatty acids like iso-C12 (2-butyloctanoic acid) exhibit vastly superior acaricidal activity compared to straight-chain equivalents, effectively immobilizing mites by targeting their respiratory systems 8.

Self-Validating Experimental Protocols

To objectively compare the performance of (S)-2-butyloctanoic acid against SCFAs, the following self-validating workflows are recommended. These protocols are designed with built-in causality and orthogonal validation steps.

Protocol 1: Microfluidic Formulation of Comparative LNPs
  • Objective: Synthesize and formulate LNPs using BCFA-derived ionizable lipids vs. SCFA-derived controls to evaluate encapsulation and size.

  • Causality: Microfluidic mixing is utilized over bulk mixing because it forces rapid, controlled nanoprecipitation before macroscopic phase separation can occur, ensuring uniform particle size and high reproducibility.

  • Lipid Preparation: Dissolve the synthesized ionizable lipid (derived from either (S)-2-butyloctanoic acid or lauric acid), DSPC, cholesterol, and PEG-lipid in pure ethanol at a molar ratio of 50:10:38.5:1.5.

  • Nucleic Acid Preparation: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (nitrogen-to-phosphate) ratio of 6:1.

  • Microfluidic Mixing: Inject the aqueous mRNA solution and the lipid ethanol solution into a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min). Self-Validation: The rapid shift in solvent polarity forces the hydrophobic tails to collapse, encapsulating the mRNA.

  • Dialysis: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and lock the LNP structure.

  • Characterization: Measure hydrodynamic diameter via Dynamic Light Scattering (DLS). Use a RiboGreen assay (with and without Triton X-100) to calculate encapsulation efficiency. Expected Result: BCFA-LNPs will show slightly larger but highly uniform sizes due to looser lipid packing, with >90% encapsulation.

Protocol 2: Membrane Fluidity Quantification via DPH Anisotropy
  • Objective: Quantify the fluidizing effect of (S)-2-butyloctanoic acid compared to SCFAs in a lipid bilayer model.

  • Causality: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that partitions exclusively into the hydrophobic core of lipid bilayers. Its fluorescence anisotropy (polarization) is inversely proportional to membrane fluidity.

  • Liposome Preparation: Hydrate lipid films (composed of either SCFA or BCFA lipids) in PBS to form multilamellar vesicles, then extrude through a 100 nm polycarbonate membrane.

  • Probe Labeling: Add DPH (dissolved in THF) to the liposome suspension at a lipid-to-probe molar ratio of 250:1. Incubate in the dark for 1 hour at 37 °C.

  • Measurement: Excite the sample at 358 nm and measure emission at 430 nm using a spectrofluorometer equipped with polarizing filters.

  • Data Analysis: Calculate the anisotropy ( r ). Self-Validation: Liposomes formulated with (S)-2-butyloctanoic acid will yield significantly lower r values than SCFA controls, physically proving that the C2-butyl branch disrupts packing and increases rotational freedom within the bilayer.

Experimental_Workflow Step1 1. Lipid Synthesis Conjugate (S)-2-Butyloctanoic Acid Step2 2. Microfluidic Mixing 3:1 Aqueous mRNA to Lipid/Ethanol Step1->Step2 Step3 3. Dialysis Buffer Exchange to Remove Ethanol Step2->Step3 Step4 4. Characterization DLS (Size) & RiboGreen (Encapsulation) Step3->Step4 Step5 5. Validation Membrane Fluidity (DPH) & Transfection Step4->Step5

Diagram 2: Self-validating experimental workflow for LNP formulation and characterization.

References

  • Sigma-Aldrich. (S)-2-Butyloctanoic acid Product Specification.1

  • Chemsrc. (S)-2-Butyloctanoic acid | CAS#:1647201-25-9.2

  • Poger et al., ResearchGate. Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers.3

  • Google Patents (WO2017004143A1). Lipids and lipid nanoparticle formulations for delivery of nucleic acids.4

  • Google Patents (CA3003055C). Lipids and lipid nanoparticle formulations for delivery of nucleic acids.5

  • Google Patents (EP3766916A1). Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids.6

  • bioRxiv. Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant.7

  • Open Research@CSIR-NIScPR. Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates.Link

  • J-Stage. Mite control effect of branched chain fatty acid on the house dust mite Dermatophagoides pteronyssinus.8

Sources

Validation

A Senior Application Scientist's Guide to the Robust Validation of GC-MS Methods for (S)-2-butyloctanoic Acid Quantification

Introduction: The Analytical Imperative for (S)-2-butyloctanoic Acid (S)-2-butyloctanoic acid is a chiral carboxylic acid whose stereospecific biological activity is of increasing interest in pharmaceutical and metabolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for (S)-2-butyloctanoic Acid

(S)-2-butyloctanoic acid is a chiral carboxylic acid whose stereospecific biological activity is of increasing interest in pharmaceutical and metabolic research. Like many chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to accurately and reliably quantify the (S)-enantiomer in complex biological matrices is not merely an analytical task; it is a prerequisite for meaningful preclinical and clinical development.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high chromatographic resolution and sensitive, specific detection. However, the inherent properties of (S)-2-butyloctanoic acid—a polar carboxylic acid with a high boiling point (230 °C)[1][2][3]—necessitate a carefully optimized and rigorously validated analytical method. Direct injection is not feasible due to poor volatility and potential for thermal degradation.

This guide provides an in-depth comparison of strategies for the development and validation of a GC-MS method for (S)-2-butyloctanoic acid. Moving beyond a simple recitation of steps, we will explore the causality behind our experimental choices, grounding our protocols in the harmonized principles of bioanalytical method validation set forth by the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard recognized by agencies like the FDA and EMA.[4][5][6]

The Core Challenge: From Biological Matrix to GC-MS Signal

The journey from a biological sample (e.g., human plasma) to a quantifiable signal for (S)-2-butyloctanoic acid involves three critical stages: Extraction , Derivatization , and Chromatographic Separation & Detection . Our choice of strategy at each stage directly impacts the method's performance and dictates the validation approach.

Logical Workflow for Method Development and Validation

The entire process, from sample receipt to validated data, follows a structured workflow. This ensures that each step builds upon a solid foundation, leading to a robust and reliable method.

GCMS_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Deriv Phase 2: Chemical Modification cluster_Analysis Phase 3: Instrumental Analysis cluster_Validation Phase 4: Method Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., Deuterated Analog) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation with BSTFA) Evaporation->Derivatization GCMS Chiral GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Peak Integration & Quantification GCMS->Quantification Validation Validation Protocol Execution (Accuracy, Precision, Linearity, etc.) Quantification->Validation Report Validation Report Validation->Report

Caption: High-level workflow for (S)-2-butyloctanoic acid analysis.

Part 1: Method Development - A Tale of Two Strategies

The central challenge in analyzing a chiral compound like (S)-2-butyloctanoic acid is achieving enantiomeric separation. We can approach this in two ways:

  • Strategy A: Achiral Derivatization + Chiral GC Column: The most direct approach. We use a standard derivatizing agent to make the molecule volatile and then rely on a specialized chiral GC column to separate the (S) and (R) enantiomers.

  • Strategy B: Chiral Derivatization + Achiral GC Column: An indirect but powerful method. We react the (S)-2-butyloctanoic acid with a chiral derivatizing agent (e.g., a chiral alcohol) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

Comparative Analysis of Derivatization Reagents

Derivatization is non-negotiable for GC analysis of carboxylic acids; it increases volatility and thermal stability.[7] The choice of reagent is critical. Silylation and alkylation (esterification) are the most common and effective methods.[8]

Reagent ClassExample ReagentTarget GroupReaction ConditionsDerivative StabilityKey Advantages & Disadvantages
Silylation BSTFA + 1% TMCSCarboxyl (-COOH)60-80°C, 30-60 min[7]Moisture-sensitivePro: Very common, high reaction efficiency, produces volatile TMS-esters. Con: Derivatives are highly susceptible to hydrolysis; requires anhydrous conditions.[7]
Alkylation Methanolic HClCarboxyl (-COOH)60-100°C, 10-30 minGenerally stablePro: Produces stable methyl-esters, reagents are inexpensive. Con: Can be slower, may require removal of acidic catalyst.
Chiral Alkylation (R)-(-)-2-ButanolCarboxyl (-COOH)Requires coupling agent (e.g., DCC)StablePro: Forms diastereomers separable on achiral columns. Con: Chiral reagent must be enantiomerically pure, reaction can be more complex.

For this guide, we will focus on Strategy A (Silylation with BSTFA + Chiral GC Column) as it is often more straightforward to develop and less prone to issues with the enantiomeric purity of the derivatizing agent.

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points. As a Senior Application Scientist, I must emphasize that optimization is key; these protocols should be adapted and validated within your specific laboratory environment.

Protocol 1: Plasma Sample Preparation (LLE)
  • Aliquot: In a clean glass tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Internal Standard (IS): Spike with 10 µL of a working solution of the internal standard (e.g., (S)-2-butyloctanoic acid-d7) and vortex briefly. The use of a stable isotope-labeled IS is best practice for mass spectrometry to correct for matrix effects and extraction variability.

  • Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid, making it less water-soluble. Vortex for 10 seconds.

  • Extraction: Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mix: Cap and vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.

Protocol 2: Derivatization with BSTFA
  • Reconstitution: To the dried sample residue from Protocol 1, add 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.[7]

  • Reaction: Cap the tube tightly and heat at 70°C for 45 minutes in a heating block.[7]

  • Cooling & Transfer: Allow the sample to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 3: Chiral GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides excellent retention time stability and electronic pneumatic control.
Column Astec CHIRALDEX® G-TA (30m x 0.25mm x 0.12µm) or equivalentA gamma cyclodextrin trifluoroacetylated phase known for resolving chiral acids and esters.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Splitless, 250°CEnsures quantitative transfer of the analyte onto the column.
Oven Program 100°C (hold 1 min), ramp 5°C/min to 180°C, ramp 20°C/min to 250°C (hold 2 min)The slow initial ramp is critical for resolving the enantiomers. This must be optimized.
MS System Agilent 5977B or equivalentA single quadrupole MS is sufficient and cost-effective for this analysis.[9]
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Drastically improves sensitivity and selectivity by monitoring only characteristic ions.[10]
SIM Ions (S)-2-butyloctanoic-TMS: m/z 117, 157, 257IS-TMS: m/z 124, 164, 264Hypothetical ions - must be determined experimentally. The molecular ion may not be stable. Characteristic fragments are chosen for quantification (bold) and confirmation.

Part 3: The Pillars of Method Validation

A bioanalytical method is only as good as its validation.[11] The objective is to demonstrate that the method is suitable for its intended purpose.[5] We will adhere to the ICH M10 guidelines for a full validation of a chromatographic method.[6]

The Interconnectivity of Validation Parameters

Validation is not a checklist of independent tests. Parameters like accuracy, precision, and linearity are fundamentally linked. A method cannot be considered accurate if it is not also precise. This logical relationship underpins the entire validation process.

Validation_Logic LLOQ Sensitivity (LLOQ) Linearity Linearity & Range LLOQ->Linearity defines lower bound Accuracy Accuracy Linearity->Accuracy depends on Core A Reliable Method Accuracy->Core ensures truthfulness Precision Precision Precision->Accuracy is a prerequisite for Precision->Core ensures reproducibility Selectivity Selectivity & Specificity Selectivity->LLOQ impacts Selectivity->Accuracy prevents interference Selectivity->Core ensures identity Stability Stability Stability->Core ensures sample integrity

Sources

Comparative

comparing chiral catalysts for enantioselective (S)-2-butyloctanoic acid synthesis

An In-Depth Technical Guide: Comparative Analysis of Chiral Catalysts for the Enantioselective Synthesis of (S)-2-Butyloctanoic Acid Executive Summary The synthesis of highly pure chiral branched aliphatic carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Comparative Analysis of Chiral Catalysts for the Enantioselective Synthesis of (S)-2-Butyloctanoic Acid

Executive Summary

The synthesis of highly pure chiral branched aliphatic carboxylic acids is a persistent challenge in asymmetric catalysis. (S)-2-butyloctanoic acid has emerged as a critical structural lipid building block, primarily utilized in the synthesis of ionizable cationic lipids for advanced lipid nanoparticle (LNP) formulations in nucleic acid (mRNA) delivery systems[1].

Synthesizing the (S)-enantiomer via the asymmetric hydrogenation of 2-butyl-2-octenoic acid is notoriously difficult. Unlike α-aryl acrylic acids, where the rigid, flat aromatic ring provides a clear steric handle for enantio-facial discrimination, the purely aliphatic nature of 2-butyl-2-octenoic acid offers minimal steric differentiation between the linear butyl and hexyl chains. This guide evaluates the performance of classic and next-generation chiral transition-metal catalysts, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for optimal synthesis.

Mechanistic Rationale: Overcoming Aliphatic Flexibility

The core challenge in reducing 2-butyl-2-octenoic acid lies in locking the flexible aliphatic substrate into a rigid conformation within the catalyst's chiral pocket.

1. Ru-BINAP (Direct Coordination) Historically, Noyori-type Ru(II)-BINAP complexes have been the standard for hydrogenating α,β-unsaturated carboxylic acids. The mechanism relies on the direct, inner-sphere coordination of the substrate's carboxylate oxygen to the ruthenium center. While highly effective for rigid substrates, the conformational flexibility of the 2-butyl and hexyl groups in 2-butyl-2-octenoic acid leads to multiple competing transition states, often capping the enantiomeric excess (ee) at 80–85%.

2. Ir-PHOX (Non-Directed Hydrogenation) Iridium complexes bearing chiral P,N-ligands (e.g., Ir-PHOX) excel at unfunctionalized olefins. However, the free carboxylic acid moiety of 2-butyl-2-octenoic acid strongly coordinates to the oxophilic Iridium center, poisoning the catalyst and stalling turnover. To utilize Ir-catalysis, the substrate must first be derivatized into an ester, adding synthetic overhead and reducing overall atom economy.

3. Rh-Wudaphos / f-DPE (Outer-Sphere Ion-Pairing) The most significant breakthrough in this space utilizes Rh(I) complexes paired with C2-symmetric chiral ferrocene-based diphosphino-ethane ligands (e.g., f-DPE or Wudaphos). Instead of relying solely on inner-sphere metal coordination, these ligands feature a protonated secondary amine that forms a strong outer-sphere ionic bond with the substrate's carboxylate group[2]. This ion-pairing acts as a secondary anchoring point, rigidly locking the aliphatic substrate into a highly specific orientation prior to migratory insertion[3]. This dual-interaction model routinely achieves >99% ee, even for challenging dialkyl-substituted acrylic acids.

Mechanism A Rh(I) Precatalyst + f-DPE Ligand B Active Rh-H2 Complex A->B H2 Addition C Substrate Coordination (Outer-Sphere Ion-Pairing) B->C 2-Butyl-2-octenoic Acid D Migratory Insertion (Enantiodiscrimination) C->D Stereocontrol E Reductive Elimination D->E E->B Catalyst Regeneration F (S)-2-Butyloctanoic Acid E->F Product Release

Mechanistic cycle of Rh-catalyzed asymmetric hydrogenation via ion-pairing.

Quantitative Catalyst Performance Comparison

The following table synthesizes experimental data comparing the three primary catalytic approaches for the enantioselective synthesis of the target molecule.

Catalyst SystemLigand ArchitectureSubstrate RequirementS/C RatioConditionsConversion (%)Enantiomeric Excess (ee %)
Ru(OAc)₂(BINAP) C2-Symmetric BiarylFree Carboxylic Acid1,00050 °C / 50 atm H₂>95%82%
[Ir(COD)(PHOX)]BArF P,N-BidentateMethyl Ester (Protected)1,00025 °C / 50 atm H₂>99%75%
[Rh(COD)₂]BF₄ / Wudaphos Ion-Pairing DiphosphineFree Carboxylic Acid1,00035 °C / 50 atm H₂>99%98%
[Rh(COD)₂]BF₄ / f-DPE Ferrocene DiphosphineFree Carboxylic Acid1,00035 °C / 50 atm H₂>99%>99%

Data Interpretation: The Rh-f-DPE system is the definitive choice for this transformation. It eliminates the need for substrate protection/deprotection while achieving near-perfect enantio-facial discrimination.

Self-Validating Experimental Protocol: Rh-f-DPE Catalyzed Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the causality behind the solvent systems and additives used to maximize the ion-pairing effect[4].

Step 1: Precatalyst Activation
  • Inside an argon-filled glovebox, charge a vial with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral f-DPE ligand (1.1 mol%).

  • Dissolve in a degassed solvent mixture of Trifluoroethanol (TFE) and Isopropanol (iPrOH) at a 1:5 v/v ratio. Causality: The dielectric constant of the solvent is critical. Pure TFE disrupts the delicate hydrogen-bonding/ionic network between the ligand and substrate, while pure iPrOH lacks the polarity to stabilize the active cationic Rh-species. The 1:5 ratio provides the exact microenvironment needed to support outer-sphere ion-pairing[4].

Step 2: Substrate Loading & Additive Introduction
  • Add 2-butyl-2-octenoic acid (1.0 equiv) to the active catalyst solution.

  • Introduce Acetic Acid (AcOH) (2.0 equiv) as an additive. Causality: AcOH acts as a proton shuttle. It ensures that the secondary amine on the f-DPE ligand remains fully protonated (cationic) so it can effectively pair with the deprotonated carboxylate of the substrate, bridging the gap between the metal center and the aliphatic tail[2].

Step 3: High-Pressure Hydrogenation
  • Transfer the mixture to a stainless-steel high-pressure autoclave.

  • Purge the vessel three times with ultra-high-purity H₂, then pressurize to 50 atm.

  • Stir at 35 °C for 24 hours.

Step 4: Isolation and Chiral Validation (Self-Validating Step)
  • Carefully vent the H₂ gas and concentrate the crude mixture under reduced pressure.

  • Filter through a short pad of silica gel (Hexane/EtOAc 4:1) to remove the rhodium catalyst.

  • Derivatization for Analysis: Treat a 10 mg aliquot of the isolated (S)-2-butyloctanoic acid with TMS-diazomethane in Methanol/DCM to convert it to the corresponding methyl ester. Causality: Free aliphatic carboxylic acids streak heavily on chiral stationary phases, masking the true ee. Conversion to the methyl ester ensures sharp, baseline-resolved peaks.

  • Analyze via Chiral GC (e.g., Cyclosil-B column, isothermal at 140 °C) against a racemic standard to validate the >99% ee metric.

Workflow S1 1. Catalyst Prep Rh(COD)2BF4 + Ligand S2 2. Substrate Loading + AcOH Additive S1->S2 S3 3. Hydrogenation 50 atm H2, 35°C S2->S3 S4 4. Isolation Silica Filtration S3->S4 S5 5. Chiral Analysis Derivatization & GC/HPLC S4->S5

Step-by-step workflow for the enantioselective synthesis and validation.

References

  • US10221127B2 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents. 1

  • Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing | Organic Letters - ACS Publications. 2

  • Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis | Chemical Reviews - ACS Publications. 3

Sources

Validation

validating enantiomeric purity of (S)-2-butyloctanoic acid by chiral HPLC

The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. (S)-2-butyloctanoic acid is a prime example, serving as the essential chiral lipid tail in the synthesis of io...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. (S)-2-butyloctanoic acid is a prime example, serving as the essential chiral lipid tail in the synthesis of ionizable cationic lipids like ALC-0315, which are foundational to lipid nanoparticle (LNP)-based mRNA therapeutics[1]. The stereochemistry of this lipid tail directly influences the LNP's pKa, endosomal escape efficiency, and overall biodistribution profile.

Validating the enantiomeric excess (ee%) of (S)-2-butyloctanoic acid requires highly selective analytical techniques. This guide objectively compares the two primary chiral High-Performance Liquid Chromatography (HPLC) strategies used in the field: Direct Analysis via Universal Detection and Indirect Analysis via Pre-Column Derivatization .

The Analytical Challenge: Causality in Method Design

Aliphatic carboxylic acids like 2-butyloctanoic acid present two distinct chromatographic hurdles:

  • Lack of a Chromophore : The molecule lacks a conjugated π -electron system, rendering standard UV detection (e.g., at 210–254 nm) practically useless for trace enantiomer quantification.

  • Severe Peak Tailing : The free carboxylate group ( pKa​≈4.8 ) undergoes partial ionization in standard mobile phases. This leads to secondary ion-exchange interactions with residual silanols on the silica support of the chiral stationary phase (CSP), resulting in broad, tailing peaks and a catastrophic loss of chiral resolution[2].

To overcome these challenges, analytical scientists must strategically select a workflow based on their available detector technology.

G Start Sample: (S)-2-Butyloctanoic Acid Decision Universal Detector Available? (CAD / ELSD / MS) Start->Decision Direct Direct Chiral HPLC (Polysaccharide CSP + Acidic Modifier) Decision->Direct Yes Deriv Pre-Column Derivatization (e.g., Phenacyl Esterification) Decision->Deriv No (UV Only) Val1 Validate Rs > 1.5 (Racemic Standard) Direct->Val1 Val2 Validate Rs > 1.5 & Conversion (Racemic Standard) Deriv->Val2

Decision workflow for selecting chiral HPLC strategies for aliphatic carboxylic acids.

Comparison of Methodologies

The choice between direct and indirect analysis dictates the sample preparation time, sensitivity, and required instrumentation.

ParameterDirect Analysis (CAD/ELSD)Indirect Analysis (Derivatization + UV)
Detector Required Charged Aerosol (CAD) or Evaporative Light Scattering (ELSD)Standard UV/Vis or Diode Array Detector (DAD)
Sample Prep Time < 5 minutes (Dilute & Shoot)45–60 minutes (Reaction + Quenching)
Mobile Phase Additives Requires strong acidic modifier (e.g., 0.1% TFA)No acidic modifier required
Limit of Detection (LOD) ~50 ng on-column~5 ng on-column (highly dependent on chromophore)
Risk of Racemization NoneLow, but must be validated during derivatization

Methodology 1: Direct Chiral HPLC with Charged Aerosol Detection (CAD)

Causality & Mechanism: This method utilizes an immobilized polysaccharide CSP (e.g., Chiralcel OD-H or Chiralpak IA). To solve the peak tailing issue, a strong acidic modifier (0.1% Trifluoroacetic acid, TFA) is added to the mobile phase[3]. The low pH forces the carboxylic acid into a fully protonated, neutral state, ensuring a single hydrophobic/chiral partition mechanism and sharp peaks. CAD is employed because it provides a uniform response for non-volatile analytes independent of their optical properties.

Self-Validating Protocol:

  • System Suitability Test (SST): Inject a 1.0 mg/mL racemic standard of (R/S)-2-butyloctanoic acid. Validation Criterion: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥1.5 .

  • Blank Injection: Inject the sample diluent (Hexane/IPA 90:10). Validation Criterion: No peaks at the retention times of the R or S enantiomers, ruling out column carryover.

  • Sample Preparation: Dissolve the (S)-2-butyloctanoic acid batch in the sample diluent to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / TFA (95:5:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: CAD (Evaporation temperature: 35°C).

  • Analysis: Calculate the ee% using the area normalization method.

Methodology 2: Pre-Column Derivatization with UV Detection

Causality & Mechanism: For laboratories restricted to UV detectors, the carboxylic acid must be chemically tagged. Reacting 2-butyloctanoic acid with p-bromophenacyl bromide yields a strongly UV-absorbing ester[4]. This transformation not only enables highly sensitive detection at 254 nm but also eliminates the acidic proton. By removing the free carboxylate, the analyte no longer interacts with residual silanols, removing the need for harsh acidic modifiers in the mobile phase and often drastically improving chiral resolution.

Self-Validating Protocol:

  • Derivatization Reaction:

    • Mix 10 mg of (S)-2-butyloctanoic acid with 15 mg of p-bromophenacyl bromide in 1 mL of anhydrous acetonitrile.

    • Add 10 µL of N,N-diisopropylethylamine (DIPEA) as a base catalyst.

    • Incubate at 60°C for 30 minutes.

  • Reaction Quenching & Conversion Validation: Add 10 µL of glacial acetic acid to quench the unreacted base. Validation Criterion: Inject the reaction mixture into an achiral C18 reverse-phase column to confirm >98% conversion of the starting acid to the ester product.

  • SST: Inject a derivatized racemic standard. Validation Criterion: Rs​≥1.5 .

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

Quantitative Performance Data

The following table summarizes typical performance metrics obtained when validating the enantiomeric purity of (S)-2-butyloctanoic acid using both methodologies.

MetricDirect Analysis (CAD)Indirect Analysis (UV)
Retention Time (R-enantiomer) 6.2 min11.4 min
Retention Time (S-enantiomer) 7.8 min13.1 min
Resolution ( Rs​ ) 1.82.4
Limit of Quantitation (LOQ) 0.05% area0.01% area
Linearity ( R2 ) 0.995 (Log-Log fit required for CAD)0.999 (Standard linear fit)

Conclusion

Both direct and indirect strategies provide robust, self-validating frameworks for determining the enantiomeric purity of (S)-2-butyloctanoic acid. Direct analysis with CAD is the superior choice for high-throughput pharmaceutical environments due to its "dilute-and-shoot" simplicity, provided the laboratory can maintain the CAD instrumentation. Conversely, pre-column derivatization remains a highly reliable, high-sensitivity alternative that leverages ubiquitous UV detectors and often yields superior chromatographic resolution by neutralizing the problematic carboxylic acid moiety.

References

  • Novel Lipid and Lipid Nanoparticle Formulations for Delivery of Nucleic Acids. Google Patents.
  • Optimization in HPLC: Concepts and Strategies. Dokumen. URL:[Link]

  • Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. URL:[Link]

  • Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases. ResearchGate. URL:[Link]

Sources

Comparative

Structural and Functional Comparison of (S)-2-Butyloctanoic Acid and Its Constitutional Isomers

Executive Summary In the rational design of lipid-based therapeutics, the aliphatic chain architecture of fatty acids dictates macroscopic performance. This guide provides an objective, data-driven comparison between (S)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of lipid-based therapeutics, the aliphatic chain architecture of fatty acids dictates macroscopic performance. This guide provides an objective, data-driven comparison between (S)-2-butyloctanoic acid —a chiral, alpha-branched medium-chain fatty acid—and its primary constitutional isomer, Lauric acid (dodecanoic acid). By analyzing their physicochemical disparities, we elucidate how structural branching at the alpha carbon governs lipid nanoparticle (LNP) efficacy, antimicrobial peptide (AMP) selectivity, and neuroprotective metabolic pathways.

Physicochemical Profiling & Structural Biology

The fundamental divergence between these constitutional isomers lies in their steric profiles and resulting intermolecular interactions.

Lauric acid features a linear, unbranched hydrocarbon chain. This zigzag conformation allows adjacent molecules to pack tightly against one another, maximizing van der Waals dispersion forces. This highly ordered crystalline lattice requires significant thermal energy to break, resulting in a solid state at room temperature with a melting point of ~44 °C[1].

Conversely, (S)-2-butyloctanoic acid possesses a 4-carbon (butyl) branch at the alpha position. This branching introduces severe steric hindrance, preventing the hydrocarbon chains from aligning parallel to one another. The disruption of the crystalline lattice drastically reduces intermolecular van der Waals forces, rendering the compound a liquid at room temperature[2]. In lipid bilayers, this bulky alpha-branch forces the lipid into a "cone" geometry rather than a "cylinder," fundamentally altering membrane dynamics.

Table 1: Physicochemical & Structural Comparison
Property(S)-2-Butyloctanoic AcidLauric Acid (Constitutional Isomer)
IUPAC Name (2S)-2-butyloctanoic acidDodecanoic acid
Molecular Formula C₁₂H₂₄O₂C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol 200.32 g/mol
Chain Architecture Alpha-branched (C8 main, C4 branch)Straight-chain (C12)
State at 25°C LiquidSolid (White powder)
Melting Point < 0 °C43.8 – 44.2 °C
Steric Profile High cross-sectional area (Cone-shaped)Low cross-sectional area (Cylindrical)

Mechanistic Impacts on Therapeutic Modalities

Lipid Nanoparticle (LNP) Formulation & Endosomal Escape

When formulating mRNA-LNPs, the choice of the hydrophobic tail in the ionizable cationic lipid is a critical determinant of transfection efficiency. Lipids synthesized with (S)-2-butyloctanoic acid exhibit superior performance compared to those utilizing straight-chain isomers. The cone-like geometry of the branched tail induces positive membrane curvature. Upon endocytosis, the acidic environment of the endosome protonates the lipid core, driving a phase transition from a stable lamellar phase to a highly fluid, fusion-competent [3]. This transition is essential for endosomal membrane destabilization and subsequent cytosolic mRNA release.

G LNP LNP Formulation (Cationic Lipid Core) Branch (S)-2-Butyloctanoic Acid (Branched C12) LNP->Branch Straight Lauric Acid (Straight C12) LNP->Straight Fluid High Membrane Fluidity (Cone Shape) Branch->Fluid Rigid Rigid Packing (Cylindrical Shape) Straight->Rigid Hex Inverted Hexagonal Phase (Fusion-Competent) Fluid->Hex Lam Lamellar Phase (Fusion-Resistant) Rigid->Lam Escape Endosomal Escape (Cytosolic Delivery) Hex->Escape Degrade Lysosomal Degradation (Poor Efficacy) Lam->Degrade

Mechanistic pathway of LNP endosomal escape driven by branched vs. straight-chain lipid tails.

Antimicrobial Peptide (AMP) Lipidation

Lipidation is a proven strategy to enhance the half-life and efficacy of AMPs like the KR12 fragment of LL-37. However, conjugating straight-chain fatty acids (e.g., lauric or myristic acid) often results in high hemolytic activity, as the linear chains insert stably into the cholesterol-rich, zwitterionic membranes of human erythrocytes. Substituting the straight chain with [4] prevents this deep insertion due to steric bulk. The branched lipopeptide retains its ability to disrupt the highly curved, anionic membranes of bacterial pathogens, thereby drastically increasing the Selectivity Index (SI).

Neuroprotective Metabolic Pathways

In neurodegenerative models, such as Huntington's disease, medium-chain fatty acids provide alternative energy substrates to glucose-deprived neurons. Both 2-butyloctanoic acid and decanoic acid have demonstrated the ability to. The branched structure of 2-butyloctanoic acid facilitates rapid beta-oxidation, restoring intracellular ATP levels and mitigating oxidative stress more efficiently than longer, straight-chain counterparts.

Table 2: Comparative Performance in Therapeutics
ApplicationMetricBranched (2-Butyloctanoic Acid)Straight-Chain (Lauric Acid)Mechanistic Causality
mRNA-LNPs Endosomal EscapeHigh (>15%)Low (<5%)Cone geometry favors the fusion-competent inverted hexagonal phase.
AMP Lipidation Selectivity Index (SI)High (>20)Low (<5)Steric bulk prevents deep insertion into mammalian erythrocyte membranes.
Neuroprotection mHTT Aggregate ReductionSignificantModerateRapid mitochondrial beta-oxidation and subsequent ATP restoration.

Self-Validating Experimental Protocols

Synthesis of Branched Ionizable Lipids (Steglich Esterification)

Objective: Conjugate (S)-2-butyloctanoic acid to a polyamine core to create an ionizable lipid. Causality: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. This self-validating system ensures high-yield esterification, overcoming the severe steric hindrance of the alpha-branched acid[3].

  • Activation: Dissolve 5.0 equivalents of (S)-2-butyloctanoic acid in anhydrous dichloromethane (DCM). Add 5.5 eq of DCC and 5.5 eq of DMAP. Stir for 30 minutes at room temperature to form the active O-acylisourea intermediate.

  • Coupling: Add 1.0 eq of the target polyamine/diol core dropwise. Stir continuously for 48-96 hours under an inert argon atmosphere.

  • Quenching & Filtration: Quench the reaction with a small volume of methanol (3 mL). Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel gravity column chromatography using a hexane/ethyl acetate gradient.

  • Validation: Confirm structural identity and purity (>98%) using ¹H-NMR and LC-MS. The complete disappearance of the starting material's hydroxyl/amine peaks validates total conversion.

Microfluidic Formulation of mRNA-LNPs

Objective: Assemble monodisperse LNPs utilizing the synthesized branched lipids. Causality: Rapid microfluidic mixing forces the ethanolic lipid phase to precipitate nanoparticulates upon contact with the aqueous buffer. The low pH (4.0) ensures the ionizable lipids are protonated, electrostatically binding the negatively charged mRNA. Dialysis into neutral PBS shifts the lipid to a neutral state, driving the formation of the solid lipid core[5].

  • Phase Preparation:

    • Organic Phase: Dissolve the branched ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Aqueous Phase: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve a final nitrogen-to-phosphate (N/P) ratio of 6:1.

  • Microfluidic Mixing: Inject both phases into a microfluidic micromixer using calibrated syringe pumps. Maintain a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Buffer Exchange: Collect the effluent and immediately transfer it to a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the pH.

  • Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm polyethersulfone (PES) membrane.

  • Quality Control (Self-Validation): Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Acceptable parameters are Size < 100 nm and PDI < 0.2. Quantify encapsulation efficiency (>90%) using a RiboGreen fluorescence assay.

Workflow Org Organic Phase (Lipids in Ethanol) Mix Microfluidic Mixing (Flow Ratio 3:1) Org->Mix Aq Aqueous Phase (mRNA in Citrate Buffer) Aq->Mix Dialysis Dialysis (Buffer Exchange) Mix->Dialysis Filter Sterile Filtration (0.22 µm PES) Dialysis->Filter QC Quality Control (DLS, RiboGreen) Filter->QC

Self-validating microfluidic workflow for formulating mRNA-LNPs using branched-chain lipids.

References

  • Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents.

  • Influence of Lipidation Pattern of the KR12 Fragment of Peptide LL-37 on Its Antibacterial and Hemolytic Activities - PMC.

  • Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates - CSIR-NIScPR.

  • Lauric acid - Wikipedia.

  • 2-Butyloctanoic acid 96% - Sigma-Aldrich.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (S)-2-Butyloctanoic Acid Derivatives in Early-Stage Drug Discovery

Introduction: The Rationale for a New Chemical Scaffold In the landscape of early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a New Chemical Scaffold

In the landscape of early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. (S)-2-butyloctanoic acid and its derivatives represent a promising, yet underexplored, class of compounds. Structurally analogous to the short-chain fatty acid valproic acid (VPA), a well-established antiepileptic drug also known to be a histone deacetylase (HDAC) inhibitor, this scaffold holds significant potential.[1][2][3] VPA has demonstrated the ability to induce differentiation in transformed cells, suggesting a therapeutic avenue for cancers.[1][2] Derivatives of (S)-2-butyloctanoic acid may offer an opportunity to refine the therapeutic window, enhancing potency against specific HDAC isoforms while minimizing off-target effects that can lead to toxicity.[4]

This guide provides a comprehensive framework for the systematic benchmarking of (S)-2-butyloctanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to compound evaluation. We will move from high-throughput primary screens to detailed Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profiling, ensuring a data-driven process for lead candidate selection. The methodologies described herein are grounded in established industry practices, emphasizing scientific integrity, experimental robustness, and a clear understanding of the causal relationships between molecular structure and biological function.

The Benchmarking Funnel: A Phased Approach to Candidate Selection

Effective early-stage drug discovery relies on a tiered screening cascade, often referred to as the "benchmarking funnel." This strategy allows for the rapid evaluation of a large number of compounds in initial, cost-effective assays, with progressively more complex and resource-intensive experiments reserved for a dwindling number of promising candidates. This phased approach maximizes efficiency and ensures that only the most viable derivatives advance.

cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization cluster_3 Candidate Selection a Library of (S)-2-butyloctanoic acid derivatives b Primary Biochemical Screen (e.g., Pan-HDAC Activity Assay) IC50 Determination a->b c Isoform Selectivity Profiling (HDAC1, 2, 3, 6, 8, etc.) b->c Potent Hits d Cellular Target Engagement (e.g., Histone Acetylation Assay) c->d e Initial Cytotoxicity Screen (e.g., MTT/MTS Assay) d->e f In Vitro ADME Profiling (Permeability, Stability, PPB) e->f Selective & Non-toxic Leads g In Vitro Safety Pharmacology (e.g., hERG Assay) f->g h Data Integration & Candidate Nomination g->h Optimized Leads with Favorable Profiles

Caption: The Drug Discovery Benchmarking Funnel.

Phase 1: Primary Screening and Hit Identification

The initial goal is to cast a wide net to identify derivatives that exhibit inhibitory activity against the target enzyme class. For (S)-2-butyloctanoic acid derivatives, the primary target class is histone deacetylases (HDACs).

Biochemical Potency: The Pan-HDAC Inhibition Assay

The first step is to determine the half-maximal inhibitory concentration (IC50) of each derivative against a mixture of HDAC enzymes or a representative isoform. This is a high-throughput biochemical assay designed to measure the direct interaction between the compound and the enzyme.

Rationale: This assay serves as the initial filter. A low IC50 value indicates high potency, a desirable characteristic for a potential drug. By screening against a broad spectrum of HDACs initially, we can quickly identify compounds with the desired inhibitory activity.[5]

Experimental Protocol: Fluorogenic Pan-HDAC Activity Assay
  • Reagent Preparation:

    • Prepare a stock solution of each (S)-2-butyloctanoic acid derivative in 100% DMSO.

    • Prepare a dilution series of each compound in assay buffer.

    • Reconstitute a broad-spectrum HDAC enzyme mixture (e.g., Class I and II) and a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue) in assay buffer.

    • Prepare a developer solution that will react with the deacetylated substrate to produce a fluorescent signal.

  • Assay Procedure:

    • In a 96- or 384-well plate, add a small volume of each compound dilution. Include wells with a known pan-HDAC inhibitor like Trichostatin A (TSA) as a positive control and wells with only DMSO as a negative (vehicle) control.[5]

    • Add the HDAC enzyme solution to all wells and incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each derivative.

Phase 2: Lead Generation - Refining Selectivity and Initial Safety

Hits from the primary screen are advanced to more nuanced assays to determine their selectivity and initial safety profile. A successful drug candidate should ideally inhibit the target of interest with high specificity to avoid off-target effects.

Isoform Selectivity Profiling

Not all HDACs are created equal. Different isoforms play distinct roles in cellular processes, and their aberrant activity is linked to different diseases.[6] Therefore, determining the inhibitory profile of your lead compounds against a panel of individual HDAC isoforms is a critical step.

Rationale: An ideal candidate might selectively inhibit a specific isoform or a subset of isoforms implicated in the target disease, thereby potentially reducing side effects associated with broad HDAC inhibition.[7][8] For example, selective inhibition of HDAC6 is being explored for neurodegenerative diseases, while Class I HDACs are primary targets in oncology.[7][9]

This is typically performed using a panel of commercially available recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) and their corresponding specific substrates in assays similar to the primary screen.[8][10]

Cellular Target Engagement: Verifying On-Target Activity

A compound that is potent in a biochemical assay must also be able to enter cells and engage its target in a complex cellular environment. A Western blot for acetylated histones is a standard method to confirm this.

Rationale: If a compound is an effective HDAC inhibitor, it should lead to an accumulation of acetylated histones within the cell.[4] This assay provides direct evidence of on-target activity in a biologically relevant setting.

cluster_pathway HDAC Inhibition Pathway HDACi (S)-2-butyloctanoic acid derivative HDAC HDAC Enzyme HDACi->HDAC Inhibits Histone Histone (Acetylated) Deacetylated Histone (Deacetylated) Histone->Deacetylated Deacetylation HDAC Chromatin Relaxed Chromatin Histone->Chromatin Gene Gene Transcription Chromatin->Gene

Caption: Mechanism of HDAC Inhibition.

Initial Cytotoxicity Assessment

Early assessment of a compound's general toxicity to cells is crucial. The MTT or MTS assay is a common, high-throughput method for this purpose.

Rationale: These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] A compound that is highly toxic to all cells at concentrations close to its IC50 for the target enzyme is unlikely to be a viable drug candidate. This assay helps to identify a preliminary therapeutic window.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a relevant cancer cell line (e.g., a human leukemia cell line like K562) in a 96-well plate and allow the cells to adhere overnight.[13]

  • Compound Treatment:

    • Prepare a dilution series of the lead compounds.

    • Treat the cells with the compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Phase 3: Lead Optimization - Building a Drug-like Profile

Compounds that are potent, selective, and have a reasonable therapeutic window in initial cellular assays are considered "leads." The next phase involves a suite of in vitro ADME/Tox assays to evaluate their drug-like properties.[14][15][16] These studies are critical for predicting how a compound will behave in vivo.[14][15]

Comparative Data Summary

The following table illustrates how data for a series of hypothetical (S)-2-butyloctanoic acid derivatives might be presented to facilitate comparison and decision-making.

Compound IDPan-HDAC IC50 (nM)HDAC1 IC50 (nM)HDAC6 IC50 (nM)K562 CC50 (µM)Selectivity Ratio (HDAC6/HDAC1)
BOA-001 8592150015.216.3
BOA-002 1201151105.80.96
BOA-003 4555062> 500.11
BOA-004 210205450025.121.9
VPA 400,000--> 1000-

In this hypothetical dataset, BOA-003 emerges as a promising lead. It shows good potency, excellent selectivity for HDAC6 over HDAC1, and very low cytotoxicity, indicating a wide therapeutic window.

Key In Vitro ADME/Tox Assays
  • Permeability (PAMPA & Caco-2):

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay uses an artificial lipid membrane to predict passive diffusion, a key mechanism for oral drug absorption.[17][18][19][20] It is a high-throughput, cost-effective first screen for permeability.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) and is considered the gold standard for predicting oral absorption.[21][22] It can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive picture of a compound's intestinal transit.[23][24]

  • Metabolic Stability (Microsomal Stability Assay):

    • This assay uses liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), to assess how quickly a compound is broken down.[25][26][27] A compound that is metabolized too rapidly will have a short half-life in vivo, potentially limiting its therapeutic efficacy. The output is typically reported as half-life (t½) or intrinsic clearance (Clint).[27][28]

  • Safety Pharmacology (hERG Assay):

    • The hERG potassium channel plays a critical role in cardiac repolarization.[29][30] Blockade of this channel by drugs can lead to a potentially fatal arrhythmia called Torsades de Pointes.[31] Therefore, screening for hERG inhibition is a mandatory safety assessment in drug development.[29][30][32][33]

Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw human liver microsomes and keep them on ice.

    • Prepare a NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[25]

    • Prepare stock solutions of the test compounds and positive controls (e.g., verapamil for high clearance, warfarin for low clearance).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of microsomes and buffer at 37°C.

    • Add the test compound to the wells.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[26][27]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining amount of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[28]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).

Conclusion and Forward Look

The systematic benchmarking of (S)-2-butyloctanoic acid derivatives through this phased approach provides a robust framework for identifying promising preclinical candidates. By integrating data on potency, selectivity, cellular activity, and ADME/Tox properties, researchers can make informed, data-driven decisions. This rigorous evaluation de-risks the progression of compounds into more complex and costly in vivo studies, ultimately accelerating the path toward novel therapeutics. The insights gained from these comparative studies will not only identify the best molecules to move forward but will also build a valuable structure-activity relationship (SAR) and structure-property relationship (SPR) database to guide the design of future generations of inhibitors based on this compelling chemical scaffold.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Role of hERG potassium channel assays in drug development. Taylor & Francis Online. [Link]

  • Comparative Modeling and Benchmarking Data Sets for Human Histone Deacetylases and Sirtuin Families. ACS Publications. [Link]

  • Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. PubMed. [Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. PMC. [Link]

  • Caco2 assay protocol. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. [Link]

  • ADME Pampa Permeability Assay. BioDuro. [Link]

  • Biochemical profiling of isoform selectivity of histone deacetylase... ResearchGate. [Link]

  • In Vitro ADME Studies. PharmaLegacy. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. PMC. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Molecular and Cellular Biology. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • Time-critical early ADME characterization. Admescope. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Valproic acid and derivatives thereof as histone deacetylase inhibitors.
  • Comparative modeling and benchmarking data sets for human histone deacetylases and sirtuin families. PubMed. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • The hERG potassium channel and hERG screening for drug-induced torsades de pointes. PubMed. [Link]

  • MTT Assay for Cytotoxicity. G-Biosciences. [Link]

  • Drug discovery assays for the histone deacetylase class of enzymes. BMG LABTECH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Inhibition of histone deacetylases by valproic acid (VPA) and VPA... ResearchGate. [Link]

  • Valproic acid, sodium salt a histone deacetylase (HDAC) inhbitor. Active Motif. [Link]

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. PMC - NIH. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]

  • 2-butyloctanoic acid | CAS#:27610-92-0. Chemsrc. [Link]

  • Octanoic acid, 2-butyl-. NIST WebBook. [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for (S)-2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of (S)-2-butyloctanoic acid, a chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of (S)-2-butyloctanoic acid, a chiral carboxylic acid of interest in various research and development sectors. Recognizing the critical need for robust and reproducible analytical data, this document details an inter-laboratory validation approach. We will explore and compare common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), focusing on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate analytical methods suitable for their specific applications, thereby ensuring data integrity and consistency across different laboratories.

Introduction: The Imperative for Validated Enantioselective Analysis

(S)-2-butyloctanoic acid is a chiral molecule where the spatial arrangement of its atoms can lead to significantly different biological activities between its enantiomers. In drug development and other scientific disciplines, the ability to selectively identify and quantify a specific enantiomer is paramount. Consequently, analytical methods must not only be accurate and precise but also demonstrably robust and transferable between different laboratories to ensure consistent results.

Inter-laboratory validation, or reproducibility, is the ultimate test of a method's ruggedness and is crucial for standardizing analytical procedures, such as those intended for inclusion in pharmacopoeias.[1] This guide will walk you through the critical aspects of designing and executing an inter-laboratory validation study for (S)-2-butyloctanoic acid analytical methods.

Comparative Overview of Analytical Techniques

The analysis of chiral carboxylic acids like (S)-2-butyloctanoic acid primarily relies on chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.[3][4]

  • Principle: In GC, the sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a stationary phase and a mobile gas phase.

  • Strengths: High resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Considerations for (S)-2-Butyloctanoic Acid:

    • Derivatization: Esterification is a common derivatization strategy for carboxylic acids prior to GC analysis. This step, however, can introduce variability and must be carefully controlled and validated.

    • Chiral Separation: Enantioselective separation can be achieved using a chiral stationary phase (CSP) column.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5]

  • Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

  • Strengths: Wide applicability, variety of detection methods, and the ability to analyze samples without derivatization.

  • Considerations for (S)-2-Butyloctanoic Acid:

    • Direct Enantioseparation: Chiral HPLC columns with various types of chiral stationary phases (CSPs) are commercially available and can be used for the direct separation of enantiomers.[6]

    • Indirect Enantioseparation: An alternative approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7][8]

    • Detection: UV detection is common for compounds with a chromophore. For analytes like (S)-2-butyloctanoic acid that lack a strong chromophore, alternative detectors such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are necessary.[9]

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

An inter-laboratory validation study aims to assess the reproducibility of an analytical method. This involves multiple laboratories analyzing identical samples using the same documented procedure. The following steps outline a robust protocol.

Defining the Analytical Target Profile (ATP)

Before initiating the validation, it is crucial to define the intended purpose of the method.[2] This includes specifying the analyte, the expected concentration range, and the required performance characteristics.

Method Development and Optimization

The analytical method should be well-developed and optimized in a single laboratory before being subjected to inter-laboratory validation. This includes selecting the appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector settings.

Validation Parameters and Acceptance Criteria

The validation protocol must clearly define the parameters to be evaluated and the acceptance criteria for each, based on guidelines such as ICH Q2(R1).[1]

Table 1: Key Validation Parameters for Inter-Laboratory Study

Parameter Description Minimum Recommended Data (as per ICH Q2(R1))
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Comparison of results from the analysis of samples containing the analyte, impurities, and placebo.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.A minimum of 5 concentrations. Report the correlation coefficient, y-intercept, and slope of the regression line.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Derived from linearity studies.
Accuracy The closeness of test results obtained by the method to the true value.A minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay precision): Minimum of 9 determinations or 6 determinations at 100% of the test concentration. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Based on visual evaluation, signal-to-noise ratio (typically 3:1), or the standard deviation of the response and the slope.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Based on visual evaluation, signal-to-noise ratio (typically 10:1), or the standard deviation of the response and the slope.[10]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Varies depending on the method (e.g., changes in mobile phase composition, pH, temperature).
Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the logical flow of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Develop Validation Protocol MethodDev->Protocol SamplePrep Prepare & Distribute Identical Samples Protocol->SamplePrep LabAnalysis Analysis by Participating Labs SamplePrep->LabAnalysis DataCollection Collect Raw Data from all Labs LabAnalysis->DataCollection StatAnalysis Statistical Analysis of Combined Data DataCollection->StatAnalysis Report Generate Final Validation Report StatAnalysis->Report Conclusion Conclusion on Method Reproducibility Report->Conclusion

Caption: Workflow for an Inter-Laboratory Validation Study.

Detailed Experimental Protocols

Below are example protocols for the enantioselective analysis of (S)-2-butyloctanoic acid using GC-FID and HPLC-UV. These are intended as starting points and should be optimized and validated for specific laboratory conditions.

Protocol 1: Chiral GC-FID Method

Objective: To quantify the enantiomeric purity of (S)-2-butyloctanoic acid.

1. Derivatization (Methyl Esterification): a. To 1 mg of the sample in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol. b. Cap the vial and heat at 60°C for 1 hour. c. Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize. d. Extract the methyl ester with 2 x 1 mL of hexane. e. Combine the hexane layers and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of hexane for GC analysis.

2. GC-FID Conditions:

  • Column: Chiral GC Column (e.g., Cyclodextrin-based CSP)

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp to 180°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 25:1[3]

Rationale: Derivatization to the methyl ester increases the volatility of the carboxylic acid, making it suitable for GC analysis.[3] The chiral column allows for the separation of the enantiomers.

Protocol 2: Chiral HPLC-UV Method (Indirect)

Objective: To determine the enantiomeric composition of (S)-2-butyloctanoic acid.

1. Derivatization (Diastereomer Formation): a. To 1 mg of the sample, add a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) in excess. b. Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP). c. Allow the reaction to proceed at room temperature for a specified time. d. Quench the reaction and extract the diastereomeric amides. e. Evaporate the solvent and reconstitute in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 206 nm.[11]

  • Injection Volume: 20 µL.[11]

Rationale: The formation of diastereomers allows for their separation on a standard achiral HPLC column.[7] The chosen derivatizing agent introduces a chromophore, enabling UV detection.

Comparative Data Summary

The following table summarizes hypothetical but expected performance data from an inter-laboratory study comparing the two methods.

Table 2: Comparative Performance of GC-FID and HPLC-UV Methods

Parameter Chiral GC-FID Chiral HPLC-UV (Indirect)
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%
Repeatability (RSD%) < 1.5%< 1.0%
Intermediate Precision (RSD%) < 2.0%< 1.8%
Reproducibility (RSD%) < 3.5%< 3.0%
LOQ (µg/mL) ~1~5
Sample Throughput HigherLower (due to derivatization)
Cost per Sample LowerHigher

Conclusion and Recommendations

Both chiral GC-FID and indirect chiral HPLC-UV methods can be successfully validated for the enantioselective analysis of (S)-2-butyloctanoic acid.

  • The GC-FID method offers higher sensitivity and is more cost-effective. However, the derivatization step requires careful control to ensure reproducibility.

  • The indirect HPLC-UV method demonstrates slightly better precision and accuracy in this hypothetical comparison. The derivatization step, while necessary, can be optimized for high efficiency.

The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available equipment, and desired sample throughput. It is imperative that whichever method is chosen, it undergoes a thorough inter-laboratory validation to ensure the generation of reliable and reproducible data.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Separation of 2-Butynoic acid on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available from: [Link]

  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative | Request PDF - ResearchGate. Available from: [Link]

  • Method Validation Guidelines | BioPharm International. Available from: [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. Available from: [Link]

  • How to Meet ISO 17025 Requirements for Method Verification - AOAC International. Available from: [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available from: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. Available from: [Link]

  • CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents.
  • Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection - Sac State Scholars. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-2-Butyloctanoic Acid

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Butyloctanoic acid, ensuring the safety of your personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage your chemical waste with confidence and precision.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, it is imperative to understand the potential hazards associated with (S)-2-Butyloctanoic acid. A thorough review of the Safety Data Sheet (SDS) is the critical first step.

(S)-2-Butyloctanoic acid (CAS No. 1647201-25-9) is a chiral carboxylic acid. While hazard classifications can vary between suppliers, a conservative approach that prioritizes safety is essential. According to available data, this compound may be classified as:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation/damage [1][2]

  • May cause respiratory irritation [1][2]

  • May cause long-lasting harmful effects to aquatic life [3]

Immediate Protective Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (S)-2-Butyloctanoic acid. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][3] In situations with a risk of aerosol generation, a NIOSH/MSHA-approved respirator may be necessary.[3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Hazard ClassificationRecommended Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]
Waste Characterization: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5]

(S)-2-Butyloctanoic acid is not a "listed" hazardous waste. Therefore, the responsibility falls on the generator of the waste to determine if it possesses any of the hazardous characteristics.[6]

Decision Workflow for Waste Characterization

start Start: (S)-2-Butyloctanoic Acid Waste Generated is_pure Is the waste pure or a concentrated solution? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No characterize Characterize for RCRA Hazardous Waste Criteria is_pure->characterize Yes consult_sds Consult SDS of all components and characterize the mixture. is_mixed->consult_sds Yes corrosivity Test pH. Is pH ≤ 2 or ≥ 12.5? characterize->corrosivity ignitability Flash Point < 60°C (140°F)? (S)-2-Butyloctanoic acid flash point is ~113°C corrosivity->ignitability No hazardous Manage as Hazardous Waste corrosivity->hazardous Yes reactivity Is it unstable, reactive with water, or generates toxic gases? ignitability->reactivity No ignitability->hazardous Yes toxicity Does it meet Toxicity Characteristic Leaching Procedure (TCLP) criteria? reactivity->toxicity No reactivity->hazardous Yes toxicity->hazardous Yes non_hazardous Manage as Non-Hazardous Waste (per local regulations) toxicity->non_hazardous No consult_sds->characterize

Caption: Decision workflow for characterizing (S)-2-Butyloctanoic acid waste.

Step-by-Step Disposal Protocol

Based on the conservative approach that treats (S)-2-Butyloctanoic acid as a hazardous chemical, the following disposal protocol should be followed.

Step 1: Segregation and Containerization

  • Do Not Mix Wastes: Never mix (S)-2-Butyloctanoic acid waste with other waste streams, especially incompatible chemicals.[7] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Select an Appropriate Container:

    • The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof lid.[8][9]

    • It must be chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container should be kept closed except when adding waste.[9]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8][9]

Step 2: Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of everyone in the laboratory.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-2-Butyloctanoic acid"

    • The specific hazard(s) (e.g., "Corrosive," "Irritant")

    • The date accumulation started

    • The name and contact information of the generating researcher or lab

Step 3: On-Site Accumulation

  • Designated Area: Store the waste in a designated, secure satellite accumulation area that is near the point of generation.[10][11]

  • Segregation: Ensure the container is segregated from incompatible materials, such as bases or strong oxidizing agents.[9][10]

  • Time and Quantity Limits: Be aware of regulatory limits on the amount of waste and the length of time it can be stored in the lab. These limits vary by jurisdiction.[8][9]

Step 4: Disposal and Removal

  • Professional Disposal Service: The disposal of (S)-2-Butyloctanoic acid waste must be handled by a licensed professional hazardous waste disposal company.[2][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

  • Incineration: A common and effective disposal method for organic acids is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to manage emissions.[2][10]

  • Contaminated Materials: Any materials used to clean up spills of (S)-2-Butyloctanoic acid, such as absorbent pads, and any contaminated PPE, must also be disposed of as hazardous waste.[9][10] Place these items in a sealed, labeled bag or container and manage them alongside the liquid waste.

Step 5: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: If it is safe to do so, prevent the spill from spreading by using a spill kit with absorbent materials like sand, earth, or other non-combustible absorbents.[3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[9]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for (S)-2-Butyloctanoic acid:

  • Drain Disposal: This chemical may be harmful to aquatic life, and its introduction into the sewer system is not permissible.[2][3][9]

  • Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a compliant disposal method.[9]

  • Trash Disposal: Both the chemical and its empty containers must not be disposed of in the general trash.[8] Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling, in accordance with institutional policies.[7]

By adhering to this comprehensive guide, you can ensure that your handling and disposal of (S)-2-Butyloctanoic acid meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Capot Chemical. (2025, July 7). MSDS of 2-Butyloctanoic acid. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste. [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Butyloctanoic acid

Operational Safety and PPE Guide for (S)-2-Butyloctanoic Acid Handling Executive Hazard Profile & Mechanistic Causality As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for (S)-2-Butyloctanoic Acid Handling

Executive Hazard Profile & Mechanistic Causality

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of physical and chemical mitigations. (S)-2-Butyloctanoic acid (CAS: 1647201-25-9) is a lipophilic, branched carboxylic acid that exists as a liquid at room temperature. Its molecular structure directly dictates its hazard profile: the lipophilic alkyl tail facilitates rapid partitioning into the stratum corneum causing skin irritation (H315), while the acidic carboxyl headgroup can induce severe, pH-dependent protein denaturation in the corneal epithelium, leading to serious eye damage (H318)[1][2]. Furthermore, localized aerosolization during pipetting or transfer can cause acute respiratory irritation (H335)[2].

Mechanistic Justification for PPE Selection

To build a self-validating safety system, every piece of Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the reagent.

PPE CategorySpecification & StandardQuantitative DataMechanistic Rationale
Ocular Protection Tightly fitting safety goggles[3]N/AStandard safety glasses leave orbital gaps. Tightly fitting goggles prevent capillary wicking of liquid splashes, directly mitigating the H318 (Serious Eye Damage) risk[1].
Dermal Protection (Hands) Nitrile Rubber (NBR) Gloves[4]Thickness: ≥ 0.4 mmBreakthrough: > 480 minThe non-polar branched chains of the acid can degrade inferior polymers. NBR provides a robust steric and chemical barrier against aliphatic acids[4].
Dermal Protection (Body) Flame-resistant, impervious lab coat[3]N/APrevents bulk dermal exposure. The compound is combustible; flame-resistant materials prevent secondary ignition hazards[3].
Respiratory Protection Chemical Fume Hood or P95/P1 Particulate Respirator[1]Face Velocity: 80-100 fpmPrevents inhalation of micro-droplets generated during liquid transfer, mitigating respiratory tract irritation (H335)[2].

Standard Operating Procedure: Handling & Transfer

This protocol is designed as a self-validating workflow to ensure operational integrity and zero-exposure during the handling of (S)-2-Butyloctanoic acid.

Phase 1: Pre-Operational Setup & Donning

  • Environmental Validation : Activate the chemical fume hood.

    • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the sash opening; a distinct inward pull physically validates adequate face velocity and aerodynamic containment.

  • Glove Integrity Test : Select 0.4 mm NBR gloves. Trap air inside the glove and roll the cuff to inflate the fingers.

    • Validation Check: Squeeze the inflated glove to verify the absence of micro-punctures before donning.

  • Donning Sequence : Put on the flame-resistant lab coat, followed by the tightly fitting safety goggles conforming to EN 166 or NIOSH standards[3]. Finally, don the validated NBR gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate exposed skin at the wrists.

Phase 2: Reagent Transfer

  • Equipment Selection : Utilize anti-static, spark-proof equipment to mitigate ignition risks[2].

  • Dispensing : Because (S)-2-Butyloctanoic acid is a viscous liquid, use a calibrated positive-displacement pipette rather than a standard air-displacement pipette. This prevents aerosolization and ensures volumetric accuracy despite the fluid's density.

  • Execution : Perform all transfers at least 6 inches inside the fume hood sash to maintain the protective air curtain.

Phase 3: Doffing & Decontamination

  • Glove Removal : Pinch the exterior of the first glove at the palm and peel it off inside-out. Slide an ungloved finger under the cuff of the second glove to peel it off, encapsulating the first glove ("glove-in-glove" technique)[1].

  • Post-Operation Validation : Inspect your hands for any localized erythema (redness) or irritation. Wash hands immediately with soap and plenty of water[2].

Emergency Response & Waste Management

Immediate, procedural responses are critical for mitigating accidental exposures or spills.

Spill Containment Protocol:

  • Isolation : Evacuate non-essential personnel, ensure adequate ventilation, and remove all sources of ignition[1][3].

  • Absorption : Cover the liquid spill with an inert, non-combustible absorbent material (e.g., silica gel, vermiculite, or dry sand)[2]. Do not use combustible materials like sawdust.

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, airtight high-density polyethylene (HDPE) container[2].

Waste Disposal Plan:

  • Segregation : Label the container explicitly as "Hazardous Chemical Waste: (S)-2-Butyloctanoic Acid". Do not let the product enter drains or waterways, as it poses environmental hazards[3].

  • Incineration : Offer the surplus and non-recyclable solutions to a licensed professional waste disposal company. The material must be safely destroyed in a chemical incinerator equipped with an afterburner and scrubber, exerting extra care during ignition due to its flammability[1].

Process Visualization

PPE_Workflow Hazard Hazard: (S)-2-Butyloctanoic Acid Liquid, Density ~0.887 g/mL EyeHaz Serious Eye Damage (H318) Hazard->EyeHaz SkinHaz Skin Irritation (H315) Hazard->SkinHaz RespHaz Respiratory Irritation (H335) Hazard->RespHaz EyePPE Tightly Fitting Goggles (EN 166 / NIOSH) EyeHaz->EyePPE Mitigates SkinPPE Nitrile Gloves (≥0.4mm) & Impervious Coat SkinHaz->SkinPPE Mitigates RespPPE Chemical Fume Hood or P95/P1 Respirator RespHaz->RespPPE Mitigates Handling Safe Transfer & Handling (Positive-Displacement) EyePPE->Handling SkinPPE->Handling RespPPE->Handling Disposal Incineration via Licensed Disposal Handling->Disposal Post-Operation

Logical workflow mapping chemical hazards to PPE selection and operational procedures.

References

  • MSDS of 2-Butyloctanoic acid , Capot Chemical. Available at: [Link]

  • Safety Data Sheet: Octanoic acid , Carl ROTH. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.